molecular formula C15H30N4O6 B611212 Boc-NH-PEG4-azide

Boc-NH-PEG4-azide

Cat. No.: B611212
M. Wt: 362.42 g/mol
InChI Key: IRLDTXAKTZWNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-N-Amido-PEG4-azide is a PEG derivative containing an azide group and Boc-protected amino group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O6/c1-15(2,3)25-14(20)17-4-6-21-8-10-23-12-13-24-11-9-22-7-5-18-19-16/h4-13H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDTXAKTZWNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Boc-NH-PEG4-azide: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Boc-NH-PEG4-azide, a heterobifunctional linker widely utilized in biomedical research and drug development. This document details its physicochemical characteristics, provides established experimental protocols for its use, and illustrates a typical bioconjugation workflow.

Core Chemical Properties and Structure

This compound, systematically named tert-butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a versatile chemical tool featuring a tetraethylene glycol (PEG4) spacer. This hydrophilic spacer enhances aqueous solubility and provides flexibility to the molecules it links.[1] The molecule is heterobifunctional, possessing two distinct reactive groups at its termini: a Boc-protected amine and an azide group.[2] This dual functionality allows for sequential and controlled conjugation of different molecules.

The tert-butyloxycarbonyl (Boc) protecting group on the primary amine can be readily removed under mild acidic conditions, revealing a reactive amine.[2] The azide moiety is a stable functional group that can specifically react with alkynes or cyclooctynes through "click chemistry," a class of highly efficient and specific reactions.[3]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₅H₃₀N₄O₆
Molecular Weight 362.42 g/mol
CAS Number 940951-99-5
Appearance Colorless to light yellow liquid or viscous oil
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Store at -20°C, protected from light and moisture.
Density (Predicted) Approximately 1.1 g/cm³ (based on similar PEGylated compounds)[4]

Experimental Protocols

This compound is a key reagent in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[3] Its utility stems from the orthogonal reactivity of its two functional groups.

Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the this compound intermediate in a mixture of DCM and TFA (e.g., a 1:1 volume ratio).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times. The resulting product is the deprotected amine-PEG4-azide, ready for subsequent conjugation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between the azide group of this compound and a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-HCl buffer (or other suitable buffer, pH 7-8)

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • In a reaction vessel, dissolve the alkyne-containing molecule and a slight molar excess (e.g., 1.2 equivalents) of this compound in the chosen buffer.

  • In a separate tube, prepare a fresh solution of sodium ascorbate in the reaction buffer (e.g., 100 mM).

  • In another tube, prepare a solution of CuSO₄ in the reaction buffer (e.g., 20 mM).

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 0.1-1 mM, and sodium ascorbate is used in a 5-10 fold excess over the copper.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Upon completion, the resulting triazole-linked conjugate can be purified by standard chromatographic techniques.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction between the azide group of this compound and a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • This compound

  • DBCO-containing molecule (e.g., DBCO-protein)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • Reaction vessel

Procedure:

  • Dissolve the DBCO-containing molecule in the reaction buffer.

  • Add a 1.5 to 3-fold molar excess of this compound to the solution.

  • Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 12-24 hours.[5] The reaction progress can be monitored by SDS-PAGE (for proteins) or LC-MS.

  • Once the reaction is complete, the resulting conjugate can be purified using size-exclusion chromatography or other appropriate methods to remove the excess linker.

Bioconjugation Workflow Visualization

The following diagram illustrates a typical experimental workflow for the sequential bioconjugation of two distinct molecules (Molecule A and Molecule B) using this compound as the linker. This process leverages the orthogonal reactivity of the azide and the Boc-protected amine.

G Sequential Bioconjugation Workflow using this compound cluster_0 Step 1: First Conjugation (SPAAC) cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation (Amide Coupling) A This compound C Intermediate Conjugate (Boc-NH-PEG4-Molecule A) A->C SPAAC Reaction (Room Temp, 4-12h) B Molecule A with DBCO B->C D Intermediate Conjugate (Boc-NH-PEG4-Molecule A) E Amine-PEG4-Molecule A D->E TFA/DCM (Room Temp, 1-2h) F Amine-PEG4-Molecule A H Final Bioconjugate (Molecule B-NH-PEG4-Molecule A) F->H Amide Bond Formation G Molecule B with Activated Carboxylic Acid G->H

Caption: A logical workflow for sequential bioconjugation.

This guide provides foundational knowledge for the effective use of this compound in various research and development applications. For specific applications, optimization of the described protocols may be necessary. Always refer to the manufacturer's safety data sheet (SDS) for safe handling and disposal procedures.

References

The Versatile Role of Boc-NH-PEG4-azide in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-azide is a heterobifunctional linker that has become an indispensable tool in various fields of chemical biology and drug discovery. Its unique molecular architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a flexible tetraethylene glycol (PEG4) spacer, and a terminal azide group, provides researchers with a versatile platform for the synthesis of complex biomolecular conjugates. The Boc group offers a stable protecting group for the amine functionality, which can be readily removed under acidic conditions to allow for subsequent conjugation. The hydrophilic PEG4 spacer enhances the aqueous solubility and reduces the steric hindrance of the conjugated molecules, often improving their pharmacokinetic properties.[1] The azide moiety serves as a chemical handle for highly efficient and bioorthogonal "click chemistry" reactions, enabling the precise ligation of molecules in complex biological environments.

This technical guide provides an in-depth overview of the core applications of this compound in research, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bioconjugation, and cell surface modification. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of its utility.

Core Applications in Research

The trifunctional nature of this compound, with its distinct reactive and protective groups, makes it a valuable reagent for multi-step synthetic strategies.

PROTAC Linker Chemistry

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties. This compound is frequently employed in the modular synthesis of PROTACs.[3] The PEG4 spacer provides flexibility and hydrophilicity to the PROTAC molecule, which can be crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The synthesis of a PROTAC using this compound typically involves a stepwise approach where one of the ligands is first attached to the linker, followed by deprotection and attachment of the second ligand. The azide group allows for the final conjugation step to be a highly efficient click chemistry reaction.

Bioconjugation via Click Chemistry

Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, to form a new construct with combined functionalities. This compound is an ideal linker for bioconjugation due to its bioorthogonal azide group. This group can react with alkyne- or strained cyclooctyne-functionalized molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[2] These "click" reactions are highly specific, proceed under mild, aqueous conditions, and are tolerant of a wide range of functional groups found in biological systems, making them perfect for labeling proteins, peptides, nucleic acids, and other biomolecules.[1]

Cell Surface Modification and Engineering

The ability to modify the surface of living cells with non-native chemical functionalities opens up new avenues for studying cellular processes, tracking cell populations, and developing targeted therapies. This compound can be used to introduce azide groups onto cell surfaces. For instance, a molecule with an amine group that can be incorporated into the cell membrane can be conjugated to the deprotected amine of this compound. The exposed azide groups on the cell surface can then be used to attach imaging agents, targeting ligands, or other functional molecules via click chemistry. This approach allows for the precise and covalent modification of cell surfaces with minimal perturbation to cellular function.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₅H₃₀N₄O₆
Molecular Weight 362.42 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, DCM) and has some water solubility
Storage Recommended to be stored at -20°C for long-term stability
Example Reaction Conditions for Bioconjugation via CuAAC
ParameterCondition
Reactants Azide-functionalized molecule (e.g., this compound derivative), Alkyne-functionalized biomolecule
Solvent Aqueous buffer (e.g., PBS) with a co-solvent (e.g., DMSO, t-BuOH)
Catalyst Copper(II) sulfate (CuSO₄)
Reducing Agent Sodium ascorbate
Ligand (optional) Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
Temperature Room temperature
Reaction Time 1-4 hours

Experimental Protocols

General Protocol for Boc Deprotection
  • Dissolve the Boc-protected compound in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. A common condition is 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., triethylamine, DIPEA) and purified if necessary.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the alkyne-containing molecule and the azide-containing molecule (e.g., a derivative of this compound) in a mixture of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and a co-solvent like DMSO or t-butanol.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Prepare a stock solution of copper(II) sulfate in water.

  • To the reaction mixture, add the sodium ascorbate solution (typically to a final concentration of 1-5 mM).

  • Add the copper(II) sulfate solution (typically to a final concentration of 0.1-1 mM). The use of a copper-chelating ligand like TBTA or THPTA is recommended to improve reaction efficiency and protect biomolecules.

  • Stir the reaction at room temperature for 1-12 hours.

  • Monitor the reaction progress by LC-MS.

  • The resulting triazole conjugate can be purified by techniques such as size-exclusion chromatography, reverse-phase HPLC, or affinity chromatography, depending on the nature of the biomolecule.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Dissolve the azide-functionalized molecule and the strained alkyne (e.g., DBCO or BCN)-functionalized molecule in a suitable solvent, such as DMSO or an aqueous buffer.

  • Mix the solutions of the two reactants.

  • Stir the reaction mixture at room temperature. The reaction is typically slower than CuAAC and may require incubation for several hours to overnight.

  • Monitor the reaction progress by LC-MS or HPLC.

  • The product can be purified using standard chromatographic techniques.

Visualizations

Chemical Structure of this compound cluster_boc Boc Protecting Group cluster_peg PEG4 Spacer cluster_azide Azide Group Boc Boc-NH- PEG4 PEG4- Boc->PEG4 -linker- Azide N3 PEG4->Azide -linker- General Workflow for PROTAC Synthesis A This compound C Boc Deprotection A->C B Couple E3 Ligase Ligand to deprotected amine D Click Chemistry with Alkyne-Target Ligand B->D C->B E PROTAC Molecule D->E PROTAC-Mediated Protein Degradation Target Target Protein Ternary Ternary Complex Target->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation Degradation Bioconjugation via Click Chemistry Azide This compound (or derivative) Reaction Click Reaction (CuAAC or SPAAC) Azide->Reaction Alkyne Alkyne-functionalized Biomolecule Alkyne->Reaction Conjugate Bioconjugate Reaction->Conjugate

References

In-Depth Technical Guide: Boc-NH-PEG4-azide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility, handling, and application of Boc-NH-PEG4-azide, a heterobifunctional linker crucial in the fields of bioconjugation and targeted protein degradation. This document details its physicochemical properties, provides experimental protocols for its use, and illustrates its role in advanced biochemical applications.

Physicochemical Properties and Solubility

This compound is a versatile chemical tool characterized by a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal azide group. The PEG4 spacer enhances the aqueous solubility and flexibility of the molecules it links.[1] The Boc group provides a stable protecting group for the amine functionality, which can be removed under acidic conditions to allow for subsequent conjugation. The azide group is a key functional handle for "click chemistry," enabling efficient and specific covalent bond formation with alkyne-containing molecules.[2]

General Solubility Characteristics

Polyethylene glycol (PEG) and its derivatives are generally known for their solubility in a wide range of aqueous and organic solvents.[3] The solubility of PEG derivatives is influenced by their molecular weight, the nature of their functional groups, and the polarity of the solvent. Shorter PEG chains, such as the PEG4 in this compound, typically exhibit good solubility in many common organic solvents.[][5]

Solubility in Organic Solvents

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaTypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleCommonly used for preparing stock solutions.
Dimethylformamide (DMF)C₃H₇NOPolar AproticSolubleAnother common choice for stock solution preparation.
Dichloromethane (DCM)CH₂Cl₂ChlorinatedSolubleOften used in synthesis and purification steps.
Methanol (MeOH)CH₃OHPolar ProticSolubleGenerally a good solvent for polar molecules.
Ethanol (EtOH)C₂H₅OHPolar ProticSolubleSimilar to methanol in its solvent properties.
Chloroform (CHCl₃)CHCl₃ChlorinatedSolubleA common solvent for a range of organic compounds.
WaterH₂OPolar ProticSparingly Soluble to InsolubleThe presence of the hydrophobic Boc group and the azide functionality may limit aqueous solubility. A safety data sheet for the similar NHS-PEG4-Azide noted insolubility in water.[6]

Note: The information in this table is based on general characteristics of PEGylated molecules and available product descriptions. It is strongly recommended to perform small-scale solubility tests for specific applications.

Experimental Protocols

Handling and Storage
  • Storage: this compound should be stored at -20°C in a dry, sealed container to prevent degradation.[7]

  • Handling: The compound is often supplied as a liquid or a waxy solid. It is advisable to allow the vial to equilibrate to room temperature before opening to minimize moisture condensation. For accurate dispensing, particularly if the compound is viscous, preparing a stock solution is recommended.

Preparation of Stock Solutions

A standard practice for handling this compound in experimental settings is the preparation of a concentrated stock solution in a suitable organic solvent.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Pipettes and sterile, sealed vials for storage

Protocol:

  • Allow the vial of this compound to warm to room temperature.

  • Determine the desired concentration of the stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Using a calibrated pipette, add the appropriate volume of anhydrous DMSO or DMF to the vial containing the this compound.

  • Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

Applications in Bioconjugation and PROTAC Synthesis

This compound is a key linker molecule in the construction of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[2][8] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[9]

Role in PROTAC Synthesis

In the synthesis of a PROTAC, this compound serves as a flexible spacer connecting the ligand that binds to the target protein and the ligand that recruits the E3 ligase. The azide group allows for the attachment of one of these ligands via a click chemistry reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC, or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) with a corresponding alkyne-functionalized molecule.[2] The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to the other ligand, typically through an amide bond formation with a carboxylic acid.

PROTAC_Synthesis_Workflow cluster_ligand1 Ligand 1 Synthesis cluster_linker Linker cluster_ligand2 Ligand 2 Synthesis cluster_conjugation Conjugation Steps L1 Target Protein Ligand L1_alkyne Alkyne-functionalized Ligand 1 L1->L1_alkyne Functionalization click_reaction Click Chemistry (e.g., CuAAC) L1_alkyne->click_reaction linker This compound linker->click_reaction L2 E3 Ligase Ligand L2_acid Carboxylic acid- functionalized Ligand 2 L2->L2_acid Functionalization amide_coupling Amide Bond Formation L2_acid->amide_coupling deprotection Boc Deprotection (Acidic Conditions) click_reaction->deprotection Intermediate 1 deprotection->amide_coupling Intermediate 2 (Free Amine) PROTAC Final PROTAC Molecule amide_coupling->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC molecule using this compound.

Mechanism of PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule can enter a cell and simultaneously bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycled PolyUbProtein Polyubiquitinated Target Protein TernaryComplex->PolyUbProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Recruitment Proteasome Proteasome PolyUbProtein->Proteasome DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein

Caption: Mechanism of action for PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a valuable tool for researchers in drug discovery and chemical biology. Its defined structure, which includes a versatile PEG4 spacer and orthogonal protective and reactive groups, allows for the systematic and efficient synthesis of complex molecules like PROTACs. While quantitative solubility data requires empirical determination for specific applications, its general solubility in common polar organic solvents facilitates its use in a variety of experimental settings. The protocols and workflows described in this guide provide a foundation for the effective utilization of this compound in the development of novel therapeutics and research tools.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the arsenal of protective chemistries, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, particularly in the protection of amines. Its widespread adoption in peptide synthesis, medicinal chemistry, and drug development is a testament to its reliability, versatility, and the mild conditions under which it can be both introduced and removed. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles to its practical applications, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Core Principles: The Chemistry of the Boc Group

The Boc group is a carbamate-based protecting group that temporarily masks the nucleophilicity and basicity of an amine.[1] This protection is crucial in multi-step syntheses to prevent unwanted side reactions, such as N-acylation or N-alkylation, while other parts of the molecule are being modified.[2] The utility of the Boc group is rooted in its unique stability profile: it is robust under a wide range of basic, nucleophilic, and reductive conditions, yet can be readily cleaved under mild acidic conditions.[3] This orthogonality to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) groups, is a key advantage in complex synthetic strategies.[1]

Mechanism of Boc Protection

The introduction of the Boc group, or N-tert-butoxycarbonylation, is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[4] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate which then collapses, releasing tert-butanol, carbon dioxide, and the N-Boc protected amine.[5] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5] While a base is not strictly necessary, it is often added to neutralize the protonated amine formed during the reaction, thereby driving the equilibrium towards the product.[6]

Mechanism of Boc Deprotection

The removal of the Boc group is typically accomplished with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent like dichloromethane (DCM).[7] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond. This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[8] The tert-butyl cation generated can potentially alkylate sensitive residues, such as tryptophan or methionine, so scavengers like anisole or thioanisole are sometimes added to prevent these side reactions.[9]

Quantitative Analysis of Boc Protection

The efficiency of Boc protection is dependent on the nucleophilicity of the amine, the reaction conditions, and the presence of a catalyst. The following tables summarize typical reaction conditions and yields for the Boc protection of various amine substrates using di-tert-butyl dicarbonate.

Table 1: Boc Protection of Primary Aliphatic Amines

Amine SubstrateBaseSolventTimeYield (%)Reference
BenzylamineNaOHWater/Acetone10 minHigh[10]
CyclohexylamineEt₃NCH₂Cl₂1 h100[10]
n-ButylamineNaHCO₃Chloroform/Water90 min (reflux)High[10]
Glycine methyl esterEt₃NDioxane/Water2 hHigh[10]

Table 2: Boc Protection of Secondary Aliphatic Amines

Amine SubstrateCatalystSolventTimeYield (%)Reference
N-MethylbenzylamineDMAP (cat.)THF12 hHigh[10]
PiperidineEt₃NCH₂Cl₂1 h100[10]
PyrrolidineEt₃NCH₂Cl₂1 h100[10]
Di-n-butylamineDMAP (cat.)Pyridine-High[10]

Table 3: Boc Protection of Aromatic Amines

Amine SubstrateCatalystSolventTimeYield (%)Reference
AnilineDMAP (cat.)THF-High[10]
4-BromoanilineDMAP (cat.)THF-95 (di-Boc), then 85 (mono-Boc)[10]
2-AminopyridineDMAP (cat.)THF-High[10]
p-ToluidineNoneMethanol< 1 minHigh[10]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

Objective: To protect a primary amine using di-tert-butyl dicarbonate.[8]

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Water/Tetrahydrofuran (THF) (2:1 v/v mixture)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and TEA or DIPEA (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.[8]

  • Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in one portion.[8]

  • Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[8]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup: Once complete, remove the THF under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 20 mL).[8]

  • Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[8]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For many substrates, this procedure yields a product of high purity without further purification.[8]

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Objective: To remove the N-Boc protecting group from a protected amine.[11]

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Setup: Dissolve the N-Boc protected amine in DCM in a round-bottom flask.

  • Reagent Addition: Add TFA to the solution. A common condition is to use a 25-50% v/v solution of TFA in DCM.[12]

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.[11]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.[11]

  • Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in an organic solvent such as ethyl acetate. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Washing: Wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product is often obtained as the free amine, though in some cases it may be isolated as the TFA salt if the neutralization step is omitted.

Visualizing the Chemistry: Diagrams and Workflows

Boc_Protection_Mechanism Amine Amine (R-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Tetrahedral_Intermediate NBoc_Amine N-Boc Protected Amine Tetrahedral_Intermediate->NBoc_Amine Collapse Byproducts tert-Butanol + CO₂ Tetrahedral_Intermediate->Byproducts

Caption: Mechanism of Boc protection of an amine with Boc anhydride.

Boc_Deprotection_Mechanism NBoc_Amine N-Boc Protected Amine Protonated_Boc Protonated Intermediate NBoc_Amine->Protonated_Boc Acid Acid (e.g., TFA) Acid->Protonated_Boc Protonation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage Byproducts tert-Butyl Cation + CO₂ Protonated_Boc->Byproducts Free_Amine Free Amine (R-NH₃⁺) Carbamic_Acid->Free_Amine Decarboxylation Boc_SPPS_Workflow Start Start: Resin with C-terminal Amino Acid Deprotection 1. Deprotection: Remove N-terminal Boc group (e.g., 25-50% TFA in DCM) Start->Deprotection Wash1 2. Wash Deprotection->Wash1 Neutralization 3. Neutralization: (e.g., DIEA in DCM) Wash1->Neutralization Wash2 4. Wash Neutralization->Wash2 Coupling 5. Coupling: Add next Boc-protected amino acid with a coupling reagent (e.g., DCC) Wash2->Coupling Wash3 6. Wash Coupling->Wash3 Repeat Repeat cycle for each amino acid Wash3->Repeat Repeat->Deprotection Next cycle Final_Cleavage Final Cleavage: Cleave peptide from resin and remove side-chain protecting groups (e.g., HF or TFMSA) Repeat->Final_Cleavage End of synthesis End Purified Peptide Final_Cleavage->End

References

The Pivotal Role of the Azide Group in Boc-NH-PEG4-azide for Advancing Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, the quest for efficient, selective, and biocompatible chemical ligation methods is paramount. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, has emerged as a powerful strategy to meet these demands. At the heart of many click chemistry applications lies the versatile molecule, Boc-NH-PEG4-azide. This heterobifunctional linker, featuring a Boc-protected amine, a flexible tetraethylene glycol (PEG4) spacer, and a terminal azide group, is instrumental in the precise construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This technical guide provides a comprehensive exploration of the function of the azide group within this compound, detailing its role in the two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The azide functional group (-N₃) is a cornerstone of click chemistry due to its unique properties. It is a high-energy, yet kinetically stable, functional group that is virtually absent in biological systems, rendering it a truly bioorthogonal reactive handle.[] This bioorthogonality ensures that the azide group will react selectively with its complementary partner, an alkyne, without cross-reactivity with other functional groups present in complex biological milieux.

The Azide Group in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of a click reaction, involving the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring.[] This reaction is characterized by its high efficiency, excellent regioselectivity, and mild reaction conditions.[5]

In the context of this compound, the terminal azide group serves as the key reactive partner for a molecule bearing a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[6] The presence of a stabilizing ligand, for instance, tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to enhance the reaction rate and prevent the oxidation of the catalytically active Cu(I).[7]

The reaction mechanism proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide group of this compound in a stepwise manner to yield the stable triazole linkage.[] The resulting triazole ring is exceptionally stable and mimics the geometry of an amide bond, making it an ideal linker in biological applications.

dot

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

The Azide Group in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry, particularly for in vivo applications, has been the development of SPAAC. This reaction obviates the need for a cytotoxic copper catalyst by employing a strained cyclooctyne, which readily reacts with an azide.[8] The release of ring strain provides the thermodynamic driving force for the reaction.[8]

In this context, the azide group of this compound reacts with a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1] The reaction proceeds smoothly under physiological conditions, making it highly suitable for live-cell imaging and in vivo bioconjugation.[9]

While SPAAC is generally slower than CuAAC, the development of more reactive strained alkynes continues to close this kinetic gap. The choice between CuAAC and SPAAC often depends on the specific application, with CuAAC being favored for its speed in in vitro settings, while SPAAC is the preferred method for applications where copper toxicity is a concern.[8]

dot

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

Quantitative Data Summary

The efficiency and kinetics of click chemistry reactions are critical for their successful application. The following tables summarize typical quantitative data for CuAAC and SPAAC reactions involving PEGylated azides. It is important to note that specific reaction rates and yields can be influenced by factors such as the nature of the reactants, solvent, temperature, and, in the case of CuAAC, the ligand used.

Table 1: Comparison of Typical Second-Order Rate Constants for Click Chemistry Reactions

Reaction TypeAlkyne PartnerTypical Rate Constant (M⁻¹s⁻¹)Notes
CuAACTerminal Alkyne1 - 100Highly dependent on the copper ligand and reaction conditions.
SPAACBCN~0.1A good balance of reactivity and stability.
SPAACDBCO0.1 - 1.0Generally faster than BCN.

Table 2: Stability of this compound

ConditionStabilityStorage Recommendation
SolidStableStore at -20°C, protected from light and moisture.
In anhydrous DMSO/DMFStable for several monthsStore at -20°C.
In aqueous bufferProne to slow hydrolysisPrepare fresh solutions for use. Avoid prolonged storage.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry reactions using this compound. Below are representative protocols for CuAAC and SPAAC.

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes a general method for conjugating an alkyne-functionalized biomolecule with this compound.

Materials:

  • Alkyne-functionalized biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA or other suitable ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, azide-free)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in a minimal amount of DMSO or DMF and then dilute with the reaction buffer to the desired stock concentration. A 2- to 10-fold molar excess over the alkyne-biomolecule is typically used.

  • Preparation of Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio.

  • Reaction Setup:

    • To the solution of the alkyne-functionalized biomolecule, add the this compound solution.

    • Add the catalyst premix to the reaction mixture. A final copper concentration of 50-250 µM is common.[10]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

dot

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification Prep_Alkyne Dissolve Alkyne-Biomolecule in Buffer Mix_Reactants Combine Alkyne-Biomolecule and Azide Solution Prep_Alkyne->Mix_Reactants Prep_Azide Dissolve this compound in DMSO/Buffer Prep_Azide->Mix_Reactants Prep_Catalyst Prepare CuSO₄/Ligand Premix Add_Catalyst Add Catalyst Premix Prep_Catalyst->Add_Catalyst Prep_Reducer Prepare Fresh Sodium Ascorbate Solution Initiate Add Sodium Ascorbate to Initiate Prep_Reducer->Initiate Mix_Reactants->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate at Room Temperature (1-4 hours) Initiate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify

Caption: Experimental Workflow for CuAAC Bioconjugation.
Protocol 2: General Procedure for SPAAC Bioconjugation

This protocol outlines a general method for conjugating a strained alkyne-functionalized biomolecule (e.g., with DBCO or BCN) with this compound.

Materials:

  • Strained alkyne-functionalized biomolecule (DBCO or BCN)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4, azide-free)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Reactants:

    • Dissolve the strained alkyne-functionalized biomolecule in the reaction buffer to a desired concentration.

    • Dissolve this compound in a minimal amount of DMSO or DMF and then dilute with the reaction buffer to the desired stock concentration. A 1.5- to 5-fold molar excess over the strained alkyne-biomolecule is often sufficient.[11]

  • Reaction Setup:

    • Combine the strained alkyne-functionalized biomolecule and the this compound solution in a reaction vessel.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.[12] The reaction progress can be monitored by appropriate analytical techniques.

  • Purification:

    • Purify the conjugate using a suitable method such as SEC, dialysis, or affinity chromatography to remove unreacted starting materials.

dot

SPAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification Prep_Alkyne Dissolve Strained Alkyne-Biomolecule in Buffer Combine Combine Alkyne-Biomolecule and Azide Solution Prep_Alkyne->Combine Prep_Azide Dissolve this compound in DMSO/Buffer Prep_Azide->Combine Incubate Incubate at Room Temperature or 37°C (1-24 hours) Combine->Incubate Purify_SPAAC Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify_SPAAC

Caption: Experimental Workflow for SPAAC Bioconjugation.

Conclusion

The azide group in this compound is a critical functional moiety that enables its participation in highly efficient and selective click chemistry reactions. Its ability to undergo both copper-catalyzed and strain-promoted azide-alkyne cycloadditions provides researchers with a versatile toolkit for the synthesis of complex bioconjugates. The choice between CuAAC and SPAAC is dictated by the specific requirements of the application, with considerations for reaction kinetics and biocompatibility. The provided quantitative data and experimental protocols serve as a valuable resource for scientists and drug development professionals to effectively utilize this compound in their research endeavors, ultimately contributing to the advancement of targeted therapeutics and diagnostics.

References

The Critical Role of the PEG4 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biotherapeutics, the precise chemical linkage of molecules, or bioconjugation, is a cornerstone of innovation. The development of sophisticated therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) relies heavily on the design of the linker component that connects the targeting moiety to the payload. Among the various linker technologies, the use of polyethylene glycol (PEG) spacers has become instrumental. This technical guide provides an in-depth exploration of the importance of the tetraethylene glycol (PEG4) spacer in bioconjugation, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to inform the rational design of next-generation biotherapeutics.

The PEG4 spacer, a discrete and defined short-chain PEG molecule, offers a unique combination of properties that significantly enhance the performance of bioconjugates. Its primary role is to impart hydrophilicity, which is crucial for overcoming the challenges associated with hydrophobic drug payloads.[1][2] By improving solubility and reducing aggregation, the PEG4 spacer can lead to more stable and effective bioconjugates with improved pharmacokinetic profiles.[][4] This guide will delve into the multifaceted contributions of the PEG4 spacer, providing a comprehensive resource for researchers in the field.

Core Principles of PEG4 Spacers in Bioconjugation

The strategic incorporation of a PEG4 spacer into a bioconjugate's linker design can profoundly influence its physicochemical and biological properties. The key advantages conferred by the PEG4 spacer are detailed below.

Enhanced Hydrophilicity and Solubility

Many potent cytotoxic agents and small molecule inhibitors used in ADCs and PROTACs are inherently hydrophobic.[5] This hydrophobicity can lead to poor aqueous solubility, making formulation and administration challenging. Furthermore, it can induce aggregation of the final bioconjugate, which can compromise its efficacy and safety.[6] The PEG4 spacer, with its repeating ethylene glycol units, is highly hydrophilic and can significantly increase the overall water solubility of the bioconjugate.[1][] This improved solubility is critical for preventing aggregation and ensuring the stability of the therapeutic agent in biological fluids.[4]

Reduction of Aggregation and Improvement of Stability

The aggregation of bioconjugates is a major concern in drug development, as it can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[6] The hydrophilic nature of the PEG4 spacer helps to mitigate the hydrophobic interactions between drug molecules that drive aggregation.[1] By creating a hydration shell around the hydrophobic payload, the PEG4 spacer effectively "shields" it, preventing the formation of aggregates and enhancing the overall stability of the bioconjugate.[2][4]

Optimal Spacing and Flexibility

The PEG4 spacer provides a flexible and defined-length bridge between the targeting molecule and the payload. This spatial separation is crucial for minimizing steric hindrance, which can otherwise interfere with the binding of the targeting moiety to its receptor or the interaction of the payload with its target.[] The flexibility of the PEG chain allows for optimal orientation of the functional components of the bioconjugate, which can be critical for its biological activity.[]

Impact on Pharmacokinetics

The inclusion of a PEG4 spacer can have a favorable impact on the pharmacokinetic profile of a bioconjugate. By increasing hydrophilicity and reducing aggregation, PEGylation can lead to a longer circulation half-life and reduced clearance.[] This is because the hydrophilic PEG chains can reduce non-specific interactions with other proteins and cells, leading to decreased uptake by the reticuloendothelial system.[5] However, it is important to note that the effect of PEGylation on pharmacokinetics is dependent on the overall properties of the bioconjugate, and longer PEG chains can sometimes have a more pronounced effect.[8][9]

Quantitative Data on the Impact of PEG4 Spacers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacers, including PEG4, on key bioconjugate properties.

Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Aggregation of ADCs

Linker-PayloadPEG Spacer LengthAverage DARAggregation (%)Reference
Cysteine-reactive payloadPEG42.5Low[1]
Cysteine-reactive payloadPEG83.7Low[1]
Cysteine-reactive payloadPEG124.8Low[1]
Cysteine-reactive payloadPEG243.0Low[1]
Lysine-reactive payload with pendant (PEG12)224HighLow[10][11]

Note: This table compiles representative data to illustrate trends. Absolute values are dependent on the specific antibody, payload, and conjugation conditions.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs

ADC ConstructTarget Cell LineNon-Target Cell LineIC50 (nM) - TargetIC50 (nM) - Non-TargetReference
ADC with SPDP-PEG4-NHS linkerAntigen-PositiveAntigen-NegativeSignificantly lowerHigh[12]
Affibody-MMAE Conjugate (No PEG)HER2-PositiveHER2-NegativePotentInactive[8]
Affibody-PEG4k-MMAE ConjugateHER2-PositiveHER2-Negative4.5-fold less potent than no PEGInactive[8]
Affibody-PEG10k-MMAE ConjugateHER2-PositiveHER2-Negative22-fold less potent than no PEGInactive[8]

Note: This table highlights the importance of optimizing PEG length, as longer chains can sometimes negatively impact potency.

Table 3: Influence of PEG Linker Length on PROTAC Degradation Efficiency

PROTAC LinkerTarget ProteinDC50 (nM) [a]Dmax (%) [b]Reference
PEG3BRD4>1000<20[13]
PEG4 BRD4 10 >95 [13]
PEG5BRD450~90[13]
PEG6BRD4100~80[13]

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. [b] Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of bioconjugates containing a PEG4 spacer.

Protocol 1: Synthesis of an ADC using a Maleimide-PEG4-NHS Ester Linker

Objective: To conjugate a thiol-containing cytotoxic drug to a monoclonal antibody via primary amines using a heterobifunctional Maleimide-PEG4-NHS ester linker.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Maleimide-PEG4-NHS ester linker

  • Thiol-containing cytotoxic drug

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if starting with disulfide bonds)

Procedure:

  • Antibody Preparation:

    • If the antibody contains accessible primary amines (lysine residues), it can be used directly. Ensure the antibody is in an amine-free buffer (e.g., PBS).

    • If targeting cysteine residues, reduce the antibody's interchain disulfide bonds using a 10-fold molar excess of TCEP for 30 minutes at room temperature.[] Immediately purify the reduced antibody using a desalting column equilibrated with reaction buffer.

  • Activation of the Antibody with the Linker:

    • Dissolve the Maleimide-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[15]

    • Add a 5 to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically.[16]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[17]

  • Removal of Excess Linker:

    • Remove the unreacted Maleimide-PEG4-NHS ester by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.

  • Conjugation of the Cytotoxic Drug:

    • Dissolve the thiol-containing cytotoxic drug in DMSO.

    • Add a 1.5 to 5-fold molar excess of the drug to the activated antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[17]

  • Quenching of the Reaction:

    • Add a final concentration of 10 mM cysteine to the reaction mixture to quench any unreacted maleimide groups.[]

  • Purification of the ADC:

    • Purify the final ADC conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted drug and other small molecules.

Protocol 2: Characterization of PEGylated Bioconjugates by SEC-MALS

Objective: To determine the molar mass, size, and extent of aggregation of the purified ADC.

Materials:

  • Purified ADC sample

  • Size-Exclusion Chromatography (SEC) system

  • Multi-Angle Light Scattering (MALS) detector

  • UV detector

  • Differential Refractive Index (dRI) detector

  • Appropriate SEC column for protein separation

  • Mobile phase (e.g., PBS)

Procedure:

  • System Setup:

    • Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors (UV, MALS, and dRI).[18]

  • Sample Preparation:

    • Prepare the ADC sample at a known concentration (typically 1-2 mg/mL) in the mobile phase.

    • Filter the sample through a 0.1 or 0.22 µm filter to remove any particulate matter.

  • Data Acquisition:

    • Inject the prepared sample onto the SEC column.

    • Collect data from the UV, MALS, and dRI detectors simultaneously as the sample elutes from the column.[18]

  • Data Analysis:

    • Use appropriate software (e.g., ASTRA™ software) to analyze the collected data.[18]

    • The software will use the signals from the three detectors to calculate the absolute molar mass of the eluting species at each point in the chromatogram.[19]

    • Determine the molar mass of the main ADC peak, as well as any aggregate or fragment peaks.

    • The protein conjugate analysis method can be used to determine the molar mass of the protein and the PEG-drug components separately.[18]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity (IC50) of the ADC on target and non-target cancer cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • ADC sample and unconjugated drug control

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target and non-target cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]

  • Treatment:

    • Prepare a serial dilution of the ADC and the free drug in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.

    • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.[20]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plates overnight at 37°C in the dark.[20]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Mandatory Visualizations

Diagram 1: General Workflow for Bioconjugation with a PEG4 Spacer

Bioconjugation_Workflow General Workflow for Bioconjugation with a PEG4 Spacer cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody Activated_mAb Activated Antibody (mAb-PEG4-Maleimide) mAb->Activated_mAb 1. Activation (NHS ester reaction) Linker Maleimide-PEG4-NHS Ester Linker Linker->Activated_mAb Drug Thiol-containing Cytotoxic Drug ADC Antibody-Drug Conjugate (ADC) Drug->ADC Activated_mAb->ADC 2. Conjugation (Maleimide reaction) Purification Size-Exclusion Chromatography (SEC) ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC SEC_MALS SEC-MALS Purified_ADC->SEC_MALS Molar Mass, Aggregation MS Mass Spectrometry Purified_ADC->MS DAR, Conjugation Sites Cytotoxicity Cytotoxicity Assay Purified_ADC->Cytotoxicity IC50, Potency

Caption: A typical experimental workflow for the synthesis and characterization of an ADC using a PEG4 spacer.

Diagram 2: PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG4 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The mechanism of action for a PROTAC, highlighting the formation of the ternary complex.

Diagram 3: Logical Relationship of PEG Spacer Properties

PEG_Properties Key Properties of PEG4 Spacers in Bioconjugation cluster_physicochemical Physicochemical Properties cluster_bioconjugate Impact on Bioconjugate cluster_therapeutic Therapeutic Outcomes PEG4 PEG4 Spacer Hydrophilicity Increased Hydrophilicity PEG4->Hydrophilicity Flexibility Optimal Flexibility & Spacing PEG4->Flexibility Solubility Improved Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation Steric_Hindrance Minimized Steric Hindrance Flexibility->Steric_Hindrance Stability Enhanced Stability Solubility->Stability Pharmacokinetics Improved Pharmacokinetics Stability->Pharmacokinetics Aggregation->Pharmacokinetics Efficacy Enhanced Efficacy Steric_Hindrance->Efficacy Pharmacokinetics->Efficacy Safety Improved Safety Profile Pharmacokinetics->Safety

Caption: The interconnected benefits of incorporating a PEG4 spacer in bioconjugate design.

Conclusion

The PEG4 spacer is a critical and versatile tool in the design and development of advanced biotherapeutics. Its ability to enhance solubility, reduce aggregation, and provide optimal spacing profoundly influences the stability, efficacy, and safety of bioconjugates. The quantitative data and experimental protocols provided in this guide underscore the importance of rational linker design and offer a framework for the synthesis and evaluation of PEGylated bioconjugates. As the field of bioconjugation continues to evolve, the strategic use of well-defined spacers like PEG4 will remain a key factor in the successful translation of novel therapeutic concepts from the laboratory to the clinic.

References

Boc-NH-PEG4-azide molecular weight and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and experimental protocols for Boc-NH-PEG4-azide, a versatile heterobifunctional linker crucial in bioconjugation, proteomics, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound, also known as t-Boc-N-Amido-PEG4-Azide, is a polyethylene glycol (PEG)-based linker. It features a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and an azide group at the other, separated by a 4-unit PEG spacer. This structure provides a unique combination of functionalities: the azide group allows for highly specific "click chemistry" reactions, the PEG spacer enhances solubility and reduces steric hindrance, and the Boc-protected amine offers an orthogonal handle for subsequent conjugation steps after deprotection.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Weight 362.42 g/mol [1]
Molecular Formula C₁₅H₃₀N₄O₆[1]
CAS Number 940951-99-5[1]
Purity ≥95%[1]
Storage Conditions 2-8°C, sealed, dry[1]

Core Applications and Signaling Pathways

This compound is a cornerstone reagent for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of click chemistry. This reaction's high efficiency and bioorthogonality make it ideal for conjugating molecules in complex biological environments. The primary application of this linker is to connect an alkyne-modified molecule (e.g., a protein, peptide, or drug) to another molecule via the azide group. Following this conjugation, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which is then available for further modification, such as amide bond formation with a carboxylic acid.

This dual functionality is particularly valuable in the construction of PROTACs. In this context, the linker bridges a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Peptide_sol Alkyne-Peptide Solution (10 mM in PBS) Mix Combine Reactants: - Alkyne-Peptide - Azide-Linker - Ligand - CuSO4 Peptide_sol->Mix Azide_sol This compound Solution (10 mM in DMSO) Azide_sol->Mix Cu_sol CuSO4 Solution (20 mM in H2O) Cu_sol->Mix Ligand_sol THPTA/TBTA Solution (100 mM) Ligand_sol->Mix Ascorbate_sol Sodium Ascorbate Solution (300 mM, fresh) Initiate Initiate with Sodium Ascorbate Mix->Initiate Incubate Incubate 1-4h at RT (Protect from light) Initiate->Incubate Purify Purify Conjugate (e.g., RP-HPLC) Incubate->Purify Analyze Analyze Product (e.g., LC-MS) Purify->Analyze

References

An In-depth Technical Guide to the Safety and Handling of Boc-NH-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Boc-NH-PEG4-azide (CAS No. 940951-99-5), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Due to the limited public availability of a complete Safety Data Sheet (SDS), this document synthesizes information from various chemical suppliers to ensure researchers can handle this compound with the utmost care.

Chemical Identification and Properties

This compound, with the chemical name tert-butyl (15-azido-3,6,9,12-tetraoxapentadecan-1-yl)carbamate, is a valuable tool in chemical biology. The molecule features a Boc-protected amine, a flexible tetraethylene glycol (PEG4) spacer, and a terminal azide group. This unique structure allows for selective and sequential conjugation reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 940951-99-5[1][2][3]
Molecular Formula C₁₅H₃₀N₄O₆[1][2][3]
Molecular Weight 362.42 g/mol [2][4]
Purity Typically ≥95% or ≥98%[1][4]
Appearance Not explicitly stated, likely a liquid or solid
Solubility Soluble in dry solvents like DMSO and DMF[4]
Storage Conditions Store at -20°C in a dry, dark environment[1][2][4]

Hazard Identification and Safety Precautions

While a comprehensive GHS classification is not publicly available, the chemical nature of this compound suggests certain hazards should be considered. Organic azides can be energetic compounds, although the risk is generally lower for non-terminal and small organic azides. The Boc-protecting group and PEG spacer are generally considered to be of low toxicity.

Table 2: Summary of Potential Hazards and Precautionary Statements

Hazard CategoryPotential HazardRecommended Precautions (P-Statements)
Health Hazards May be harmful if swallowed, inhaled, or in contact with skin. May cause eye and skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical Hazards Organic azides can be potentially explosive, especially with heat, shock, or friction.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Environmental Hazards The environmental impact has not been fully investigated.P273: Avoid release to the environment.

Note: The P-statements are general recommendations for handling laboratory chemicals and are not based on a specific, publicly available SDS for this compound.

Experimental Protocols and Handling

Detailed experimental protocols for the determination of safety data are not available. However, protocols for the use of this compound in bioconjugation are well-established.

Deprotection of the Boc Group: The Boc protecting group can be removed under mild acidic conditions to yield a free amine. A common method involves treatment with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

Click Chemistry Reaction: The terminal azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing terminal alkynes or strained cyclooctynes (e.g., DBCO, BCN), respectively.

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Keep away from sources of ignition.

  • Store the compound at the recommended temperature of -20°C, protected from light and moisture.

Visualizing Chemical Reactivity and Workflow

The following diagrams illustrate the key functionalities and a typical experimental workflow for this compound.

G cluster_molecule This compound Structure Boc_NH Boc-NH PEG4 PEG4 Spacer Boc_NH->PEG4 Azide Azide (N3) PEG4->Azide

Functional groups of this compound.

G cluster_path1 Amine Functionalization start This compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection click_reaction Click Chemistry (e.g., CuAAC or SPAAC) start->click_reaction free_amine NH2-PEG4-azide deprotection->free_amine conjugate1 Biomolecule 1 (alkyne-modified) click_reaction->conjugate1 conjugate2 Biomolecule 2 (carboxyl-activated) free_amine->conjugate2 final_conjugate Dual-functionalized Bioconjugate

Sequential bioconjugation workflow.

First Aid Measures

In the absence of a specific SDS, the following general first aid measures are recommended:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). Researchers should always consult the most current safety information available from the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for Peptide Labeling via Boc-NH-PEG4-azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing Boc-NH-PEG4-azide for the labeling of peptides through copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry." This powerful and versatile bioconjugation technique is widely employed in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and for creating fluorescently labeled peptides for imaging and diagnostic applications.

Introduction to this compound and Click Chemistry

This compound is a heterobifunctional linker that incorporates a Boc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal azide group. The Boc protecting group allows for selective deprotection and subsequent conjugation, while the PEG spacer enhances the solubility and pharmacokinetic properties of the resulting peptide conjugate. The azide moiety is a key component for click chemistry, a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[1][2]

The two primary forms of click chemistry utilized for peptide labeling are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to accelerate the ligation between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with an azide without the need for a catalyst. This method is particularly advantageous for in vivo applications due to the cytotoxicity of copper.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the labeling of an alkyne-modified peptide with this compound using both CuAAC and SPAAC reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Peptide

This protocol details the steps for conjugating this compound to a peptide containing a terminal alkyne functionality.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to improve reaction efficiency and reduce copper-mediated damage to the peptide)

  • Solvent: A mixture of degassed water and a compatible organic solvent such as DMSO or DMF.

  • Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)

  • Analytical instruments: LC-MS and/or MALDI-TOF MS

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified peptide in degassed water or a suitable buffer.

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • If using, prepare a stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified peptide solution and the this compound stock solution. A 1.5 to 5-fold molar excess of the azide linker is typically recommended.

    • Add the THPTA solution (if used) to the mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Gently vortex the reaction mixture.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Following the reaction, purify the peptide conjugate using RP-HPLC to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF MS.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Modified Peptide

This protocol describes the copper-free conjugation of this compound to a peptide modified with a strained alkyne, such as DBCO.

Materials:

  • DBCO-modified peptide

  • This compound

  • Solvent: A biocompatible buffer such as phosphate-buffered saline (PBS), or a mixture of water and a compatible organic solvent like DMSO or DMF.

  • Purification system: RP-HPLC

  • Analytical instruments: LC-MS and/or MALDI-TOF MS

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-modified peptide in a suitable solvent.

    • Prepare a stock solution of this compound in DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified peptide solution and the this compound stock solution. A 1.5 to 3-fold molar excess of the azide linker is generally sufficient.

  • Reaction Incubation:

    • Gently vortex the reaction mixture.

    • Incubate the reaction at room temperature for 2-12 hours. Reaction times can be longer than CuAAC. Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the peptide conjugate using RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF MS.

Data Presentation

The following table summarizes representative quantitative data for peptide labeling reactions using PEG linkers via click chemistry. Please note that optimal conditions and yields will vary depending on the specific peptide sequence, the nature of the alkyne or cyclooctyne, and the reaction scale.

ParameterCuAAC with this compound (Representative)SPAAC with this compound (Representative)
Peptide Concentration 1-10 mg/mL1-10 mg/mL
Linker Molar Excess 1.5 - 5 equivalents1.5 - 3 equivalents
Copper(I) Source CuSO₄/Sodium AscorbateNot Applicable
Ligand THPTA (optional)Not Applicable
Solvent Water/DMSO or Water/DMFPBS, Water/DMSO, or Water/DMF
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours2 - 12 hours
Yield >90% (conversion)>85% (conversion)

Mandatory Visualization

Experimental Workflow Diagram

G cluster_0 Peptide Modification cluster_1 Click Chemistry Reagent cluster_2 CuAAC Reaction cluster_3 SPAAC Reaction cluster_4 Purification & Analysis Alkyne-Peptide Alkyne-Peptide Mix_CuAAC Mix: - Alkyne-Peptide - this compound - CuSO4 - Sodium Ascorbate Alkyne-Peptide->Mix_CuAAC DBCO-Peptide DBCO-Peptide Mix_SPAAC Mix: - DBCO-Peptide - this compound DBCO-Peptide->Mix_SPAAC This compound This compound This compound->Mix_CuAAC This compound->Mix_SPAAC Incubate_CuAAC Incubate (RT, 1-4h) Mix_CuAAC->Incubate_CuAAC RP-HPLC RP-HPLC Purification Incubate_CuAAC->RP-HPLC Incubate_SPAAC Incubate (RT, 2-12h) Mix_SPAAC->Incubate_SPAAC Incubate_SPAAC->RP-HPLC LC-MS LC-MS/MS Analysis RP-HPLC->LC-MS

Caption: Experimental workflow for peptide labeling.

PROTAC-Mediated Degradation of BRD4 Signaling Pathway

A prominent application of peptides labeled with linkers like this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A well-studied target for PROTACs is the bromodomain and extraterminal domain (BET) protein BRD4, which plays a critical role in the transcriptional regulation of oncogenes such as c-MYC.[6]

The following diagram illustrates the mechanism of action of a BRD4-targeting PROTAC.

G cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Proteasomal Degradation cluster_2 Downstream Cellular Effects PROTAC PROTAC (BRD4 binder-Linker-E3 Ligase binder) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3 Ligase) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Peptide_Fragments Peptide Fragments Degradation->Peptide_Fragments Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC cMYC_Transcription Decreased c-MYC Transcription Degradation->cMYC_Transcription Cell_Cycle_Arrest Cell Cycle Arrest cMYC_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis cMYC_Transcription->Apoptosis

Caption: PROTAC-mediated degradation of BRD4.

References

Step-by-Step Guide for Using Boc-NH-PEG4-azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG4-azide is a versatile, heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule features a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal azide group. The Boc group provides a stable protecting group for the amine, which can be readily removed under acidic conditions to allow for subsequent conjugation.[3] The PEG4 spacer enhances aqueous solubility and provides flexibility to the conjugated molecule.[2] The azide functionality allows for highly efficient and specific ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC).[1][]

This document provides detailed protocols for the deprotection of the Boc group and subsequent bioconjugation reactions using this compound.

Key Experimental Workflows

The use of this compound in bioconjugation typically follows a two-step process. First, the Boc protecting group is removed to expose the primary amine. This amine can then be used for conjugation, or the azide group can be reacted in a "click chemistry" reaction. The choice of workflow depends on the desired final conjugate.

Diagram: General Workflow for this compound Utilization

G start This compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection Step 1 conjugation2 Click Chemistry (CuAAC or SPAAC) start->conjugation2 Path B amine_peg_azide H2N-PEG4-azide deprotection->amine_peg_azide conjugation1 Amine Conjugation (e.g., with NHS ester) amine_peg_azide->conjugation1 Path A final_product1 Final Conjugate 1 conjugation1->final_product1 final_product2 Final Conjugate 2 conjugation2->final_product2 alkyne_molecule Alkyne- or DBCO- functionalized molecule alkyne_molecule->conjugation2

Caption: General workflows for utilizing this compound.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask to a final concentration of approximately 0.1 M.

  • Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition of TFA is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude amine-functionalized PEG-azide.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

Table 1: Representative Reaction Conditions for Boc Deprotection

ParameterReagent/SolventTemperature (°C)Time (h)Yield (%)
Boc Deprotection 20-50% TFA in DCM0 to Room Temp.0.5 - 2High
4M HCl in DioxaneRoom Temp.0.5 - 2High
Oxalyl chloride/MeOHRoom Temp.1 - 4Up to 90
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction between an azide (this compound or its deprotected form) and a terminal alkyne-functionalized molecule.

Materials:

  • This compound (or H2N-PEG4-azide)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents.

  • Solvent (e.g., water, DMSO, DMF, or a mixture)

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound or H2N-PEG4-azide in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuSO4 in water (e.g., 20 mM).

    • Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 50 mM).

    • Freshly prepare a stock solution of sodium ascorbate in water (e.g., 100 mM).

  • Reaction Setup:

    • In the reaction vessel, combine the azide and the alkyne-functionalized molecule. A molar ratio of 1:1 to 1:1.5 (azide to alkyne) is commonly used.[5]

    • Add the appropriate solvent to achieve the desired reaction concentration.

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO4 and ligand solutions. For aqueous reactions, a 1:5 molar ratio of CuSO4 to THPTA is often used.[5] Let the mixture stand for a few minutes.

  • Reaction Initiation:

    • Add the premixed catalyst solution to the reaction vessel containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions: Incubate the reaction at room temperature for 1 to 24 hours.[5] The reaction progress can be monitored by TLC, LC-MS, or HPLC.

  • Purification: Upon completion, the reaction mixture can be purified by an appropriate method such as column chromatography or HPLC to isolate the desired triazole product.

Table 2: Representative Quantitative Data for CuAAC Reactions

ReactantsCatalyst/LigandSolventTemp. (°C)Time (h)Yield (%)
Benzyl azide + PhenylacetyleneCuSO4/Sodium AscorbatetBuOH/H2ORoom Temp.1-2>95
Azido-PEG + Alkyne-biomoleculeCuSO4/THPTAAqueousRoom Temp.1-4High
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between an azide (this compound or its deprotected form) and a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • This compound (or H2N-PEG4-azide)

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Reaction vessel

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in the reaction buffer or a compatible co-solvent like DMSO.

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In the reaction vessel, dissolve the azide-modified and DBCO-modified molecules in the reaction buffer.

    • Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.[6]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.[6][7] The reaction progress can be monitored by HPLC or LC-MS.

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC to remove any unreacted starting materials.

Table 3: Representative Quantitative Data for SPAAC Reactions

ReactantsSolventTemp. (°C)Time (h)Yield (%)
DBCO-protein + Azide-small moleculePBSRoom Temp.2-4High
Azide-oligo + DBCO-dyeAqueous/DMSO44-12Quantitative

Visualizations of Experimental Workflows

Diagram: Boc Deprotection and CuAAC Workflow

G start Start: This compound deprotection 1. Boc Deprotection (TFA in DCM) start->deprotection workup1 2. Neutralization & Extraction deprotection->workup1 amine_product H2N-PEG4-azide workup1->amine_product cuaac 3. CuAAC Reaction (with Alkyne-Molecule, CuSO4, Ligand, NaAsc) amine_product->cuaac purification 4. Purification (e.g., HPLC) cuaac->purification final_product Final Conjugate purification->final_product

Caption: Workflow for Boc deprotection followed by CuAAC.

Diagram: SPAAC Bioconjugation Workflow

G start_azide Start: This compound mixing 1. Mix Reactants in Reaction Buffer (e.g., PBS) start_azide->mixing start_dbco Start: DBCO-functionalized Biomolecule start_dbco->mixing incubation 2. Incubate (Room temp or 4°C) mixing->incubation monitoring 3. Monitor Reaction (e.g., LC-MS) incubation->monitoring purification 4. Purify Conjugate (e.g., SEC) monitoring->purification final_product Final Conjugate purification->final_product

Caption: Workflow for a direct SPAAC bioconjugation.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Boc-NH-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-NH-PEG4-azide in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. SPAAC is a powerful, copper-free click chemistry technique essential for the specific modification of biomolecules and the synthesis of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a highly efficient and bioorthogonal click chemistry reaction that occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule like this compound, without the need for a cytotoxic copper catalyst. This makes it ideal for applications within complex biological systems, including live cells. The reaction is driven by the ring strain of the cyclooctyne, which allows for efficient reaction progression at physiological temperatures and pH, resulting in the formation of a stable triazole linkage. The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.

This compound is a versatile reagent featuring a Boc-protected amine, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal azide group. The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, making it a valuable tool for linking different molecular entities. The Boc protecting group provides a stable handle for orthogonal deprotection and subsequent functionalization.

Key Applications

  • Bioconjugation: Site-specific labeling of proteins, antibodies, nucleic acids, and other biomolecules.

  • Drug Development: Synthesis of ADCs, where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery.

  • PROTACs: this compound can be used as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[1]

  • Live Cell Imaging: Fluorescent labeling of cellular components for visualization and tracking.

Quantitative Data: Reaction Kinetics

Strained AlkyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
BCNBenzyl Azide~0.3 - 1.0[2]
DBCOBenzyl Azide~1.0[3][4]
DBCO DerivativesVarious Azides0.32 - 1.22[5][6]

Note: The reaction rate can be influenced by factors such as solvent, pH, and temperature.[5][6] The presence of a PEG linker has been shown to enhance reaction rates.[6]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol describes a general method for conjugating a cyclooctyne-modified biomolecule with this compound.

Materials:

  • Cyclooctyne-modified biomolecule (e.g., DBCO-protein)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine- and azide-free buffer.

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the cyclooctyne-modified biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • SPAAC Reaction:

    • Add a 1.5 to 10-fold molar excess of the this compound stock solution to the solution of the cyclooctyne-modified biomolecule. The optimal molar ratio should be determined empirically for each specific application.

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using an appropriate purification method, such as size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis.

  • Boc Deprotection (Optional):

    • To deprotect the amine, treat the purified conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

  • Storage:

    • Store the final conjugate at 4°C or -20°C for long-term stability.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC molecule, where this compound serves as a component of the linker.

Step 1: Conjugation of this compound to a Target Protein Ligand

This step assumes the target protein ligand has a suitable functional group (e.g., a strained alkyne) for SPAAC reaction.

  • Follow the general SPAAC bioconjugation protocol (Protocol 1) to react the alkyne-functionalized target protein ligand with this compound.

  • Purify the resulting conjugate to remove unreacted starting materials.

Step 2: Deprotection and Conjugation to an E3 Ligase Ligand

  • Deprotect the Boc group on the purified conjugate from Step 1 using TFA in DCM as described in Protocol 1.

  • Activate the carboxylic acid group on the E3 ligase ligand using a coupling agent such as HATU or EDC/NHS.

  • React the deprotected amine of the target protein ligand-PEG4-azide conjugate with the activated E3 ligase ligand to form a stable amide bond.

  • Purify the final PROTAC molecule using an appropriate method, such as preparative reverse-phase HPLC.

Mandatory Visualizations

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow A 1. Prepare Reactants - Cyclooctyne-Biomolecule in Buffer - this compound in DMSO/DMF B 2. SPAAC Reaction - Mix reactants (1.5-10x excess of azide) - Incubate 2-12h at RT or overnight at 4°C A->B Initiate Reaction C 3. Purification - Size-Exclusion Chromatography or Dialysis B->C Reaction Complete D 4. Optional: Boc Deprotection - TFA in DCM, 1-2h at RT C->D Purified Conjugate E 5. Characterization & Storage - SDS-PAGE, Mass Spectrometry - Store at 4°C or -20°C C->E Final Conjugate (Boc-protected) D->E Deprotected Conjugate

Caption: General Experimental Workflow for SPAAC Bioconjugation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome System.[7][8][9][10][11]

References

Application Notes and Protocols for Boc-NH-PEG4-azide in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Boc-NH-PEG4-azide as a linker in the synthesis of antibody-drug conjugates (ADCs). The information below outlines the linker's properties, its role in ADC construction, and step-by-step experimental procedures.

Introduction to this compound in ADC Synthesis

This compound is a heterobifunctional linker that plays a crucial role in the development of ADCs.[1][2] It features a Boc (tert-butyloxycarbonyl) protected amine and a terminal azide group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer.[1][2] This structure offers several advantages in ADC design:

  • Controlled Conjugation: The Boc protecting group allows for a sequential and controlled conjugation strategy. The amine can be deprotected under acidic conditions to react with a payload molecule, while the azide group remains available for subsequent conjugation to an antibody.[3]

  • Click Chemistry: The azide functionality enables highly efficient and specific conjugation to an alkyne-modified antibody through bioorthogonal "click chemistry," such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] SPAAC is often preferred for biological molecules as it avoids the use of potentially cytotoxic copper catalysts.[4][7]

  • Enhanced Physicochemical Properties: The PEG4 spacer is hydrophilic, which helps to improve the solubility and stability of the final ADC, particularly when conjugating hydrophobic payloads.[8][9][10] This can also reduce aggregation and immunogenicity, and prolong the circulation half-life of the ADC.[9][10][11]

  • Defined Stoichiometry: The use of a discrete PEG linker like PEG4 ensures the synthesis of a homogeneous ADC with a precisely defined linker length, contributing to a more uniform product with a consistent drug-to-antibody ratio (DAR).[11]

Experimental Data

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₃₀N₄O₆[12]
Molecular Weight 362.42 g/mol [12]
Appearance Liquid[13]
Solubility Soluble in organic solvents (DMSO, DMF, DCM) and has a degree of aqueous solubility.[3]
Storage Recommended to store at -20°C under an inert atmosphere.[3]
Table 2: Representative Drug-to-Antibody Ratio (DAR) for a Trastuzumab-MMAE ADC using a PEG4-azide Linker
Molar Ratio of Linker-Payload to AntibodyAverage DARConjugation Efficiency (%)
2:11.890
5:13.570
10:14.242

Note: This data is representative and actual results will vary depending on the specific antibody, payload, and reaction conditions. The DAR is a critical quality attribute of an ADC, influencing both its efficacy and safety.[7] Higher DAR values are not always better, as they can lead to increased aggregation and faster clearance from circulation.[11]

Table 3: In Vitro Stability of a PEG4-linked ADC in Human Plasma
Time (days)% Intact ADC Remaining
0100
198
395
791

Note: This data is representative and demonstrates the high stability that can be achieved with PEG linkers. Actual stability will depend on the complete ADC structure, including the payload and its attachment to the linker.

Experimental Protocols

The synthesis of an ADC using this compound typically involves a three-stage process:

  • Preparation of the Payload-Linker Conjugate: This involves the deprotection of the Boc group on the linker and subsequent conjugation to the cytotoxic payload.

  • Modification of the Antibody: The antibody is functionalized with a reactive handle for click chemistry, typically an alkyne group.

  • Conjugation of the Payload-Linker to the Antibody: The final ADC is formed via a click chemistry reaction between the azide-functionalized payload and the alkyne-modified antibody.

Protocol 1: Preparation of Azido-PEG4-Payload (e.g., MMAE)

This protocol describes the deprotection of this compound and its conjugation to the cytotoxic drug monomethyl auristatin E (MMAE).

Materials:

  • This compound

  • Monomethyl auristatin E (MMAE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

    • The resulting amine (H₂N-PEG4-azide) can be used directly in the next step or after purification by silica gel chromatography.

  • Payload Activation and Conjugation:

    • In a separate reaction vessel, dissolve MMAE and a 1.1 molar equivalent of NHS in anhydrous DMF.

    • Add a 1.1 molar equivalent of DCC to the solution and stir at room temperature for 2-4 hours to form the NHS-activated MMAE ester.

    • Dissolve the deprotected H₂N-PEG4-azide in anhydrous DMF and add it to the activated MMAE solution.

    • Add 2-3 molar equivalents of DIPEA to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the Azido-PEG4-MMAE conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

    • Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 2: Antibody Modification with an Alkyne Handle

This protocol describes the introduction of an alkyne group onto the antibody (e.g., Trastuzumab) for subsequent click chemistry. This can be achieved by reacting a DBCO-NHS ester with the lysine residues on the antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4).

  • DBCO-PEG4-NHS Ester Stock Solution:

    • Dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • Add a 5 to 10-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.

    • Gently mix the solution and incubate at room temperature for 1-2 hours.

  • Purification:

    • Remove the excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

    • Determine the concentration of the modified antibody (mAb-DBCO) using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL) can be determined by mass spectrometry.

Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the final conjugation of the Azido-PEG4-MMAE to the DBCO-modified antibody.

Materials:

  • DBCO-modified antibody (from Protocol 2)

  • Azido-PEG4-MMAE (from Protocol 1)

  • PBS (pH 7.4)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Conjugation Reaction:

    • Dissolve the Azido-PEG4-MMAE in a minimal amount of DMSO and then dilute with PBS (pH 7.4).

    • Add a 1.5 to 3-fold molar excess of the Azido-PEG4-MMAE solution to the DBCO-modified antibody.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography (SEC) system to remove any unreacted payload-linker and other small molecule impurities. The ADC will elute in the high molecular weight fractions.

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

    • DAR Determination: The average DAR can be determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[7] UV-Vis spectroscopy can also be used by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.

    • Purity and Aggregation: Analyze the ADC by SEC to determine the percentage of monomer, aggregate, and fragment.

    • Binding Affinity: The antigen-binding affinity of the ADC should be assessed by methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised the antibody's function.

Visualizations

ADC_Synthesis_Workflow cluster_0 Payload-Linker Preparation cluster_1 Antibody Modification cluster_2 Final ADC Synthesis Boc_Linker This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Amine_Linker H2N-PEG4-azide Deprotection->Amine_Linker Conjugation1 Conjugation Amine_Linker->Conjugation1 Payload Payload (e.g., MMAE) Activation Payload Activation (DCC/NHS) Payload->Activation Activated_Payload Activated Payload Activation->Activated_Payload Activated_Payload->Conjugation1 Payload_Linker Azido-PEG4-Payload Conjugation1->Payload_Linker Conjugation2 SPAAC Reaction Payload_Linker->Conjugation2 Antibody Antibody Modification Modification Antibody->Modification DBCO_NHS DBCO-NHS Ester DBCO_NHS->Modification Modified_Ab Alkyne-Modified Antibody Modification->Modified_Ab Modified_Ab->Conjugation2 Purification Purification (SEC) Conjugation2->Purification Final_ADC Antibody-Drug Conjugate (ADC) Purification->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_cell Tumor Cell Receptor Tumor Antigen (e.g., HER2) Internalization Internalization Receptor->Internalization 2. Receptor-Mediated Endocytosis Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release 4. Linker Cleavage Tubulin Tubulin Payload_Release->Tubulin 5. Drug Action Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis ADC Antibody-Drug Conjugate (e.g., Trastuzumab-PEG4-MMAE) ADC->Receptor 1. Binding

Caption: Mechanism of action for an ADC with an MMAE payload.

References

Application Note: Facile Deprotection of Boc-NH-PEG4-azide for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biotechnological applications. Its popularity stems from its stability under a wide range of reaction conditions and its facile cleavage under mild acidic conditions[1]. Boc-NH-PEG4-azide is a valuable heterobifunctional linker, incorporating a protected amine, a polyethylene glycol (PEG) spacer, and a terminal azide. This architecture is ideal for applications in bioconjugation and drug delivery, where the azide can be used in "click chemistry" reactions, and the deprotected amine can be conjugated to other molecules of interest. This application note provides a detailed protocol for the efficient deprotection of the Boc group from this compound, yielding the corresponding free amine, H2N-PEG4-azide, ready for subsequent conjugation.

Chemical Transformation

The deprotection of this compound proceeds via an acid-catalyzed hydrolysis of the carbamate bond. The tert-butyl cation generated is typically scavenged or evolves as isobutylene gas[2]. The resulting primary amine is obtained as an ammonium salt, which can be used directly or neutralized to the free amine.

Reaction: Boc-NH-PEG4-N₃ + Acid → H₃N⁺-PEG4-N₃ + CO₂ + Isobutylene

Key Considerations for Deprotection

  • Acid Choice: Trifluoroacetic acid (TFA) is the most common and effective reagent for Boc deprotection due to its volatility, which simplifies product isolation[3]. Hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate is also a viable and often milder alternative[4][5].

  • Solvent: Dichloromethane (DCM) is a standard solvent for Boc deprotection as it provides good solubility for the starting material and is relatively inert[6].

  • Reaction Conditions: The reaction is typically performed at room temperature, and completion is usually observed within 1-2 hours[6]. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to ensure complete conversion of the starting material[6].

  • Work-up: The work-up procedure is crucial for isolating the pure product. For TFA, co-evaporation with a non-polar solvent like toluene can help remove residual acid[6]. Subsequent precipitation in a non-polar solvent such as diethyl ether is often effective for isolating the PEGylated product[7]. Alternatively, an aqueous basic wash can be employed to neutralize the acid and remove the salt if the product is not water-soluble[6].

Experimental Protocols

Below are detailed protocols for the deprotection of this compound using two common acidic reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolution: Dissolve this compound in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA, resulting in a 50% TFA/DCM v/v solution).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times[6].

    • The resulting TFA salt of the amine can often be used directly in the next step.

    • For isolation of the free amine, dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether. Collect the precipitate by filtration or centrifugation.

    • Alternatively, for neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine[6].

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

  • Dissolution: Dissolve this compound in a 4 M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the solution at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.

    • The resulting hydrochloride salt of the amine can be used directly or further purified by precipitation from a suitable solvent system (e.g., dissolution in methanol followed by precipitation with diethyl ether).

Data Presentation

Table 1: Comparison of Boc Deprotection Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% v/v TFA in DCM[6]4 M HCl in Dioxane
Temperature 0 °C to Room Temperature[6]Room Temperature
Reaction Time 1–2 hours[6]1–4 hours
Work-up Evaporation, Toluene Co-evaporation, Precipitation[6]Evaporation, Precipitation
Product Form TFA Salt or Free AmineHydrochloride Salt

Table 2: Analytical Characterization

Analytical MethodPurposeExpected Result
¹H NMR Confirmation of Boc removalDisappearance of the singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group[1][7].
¹³C NMR Confirmation of Boc removalDisappearance of signals corresponding to the carbonyl (~156 ppm) and quaternary carbons (~80 ppm) of the Boc group[1].
Mass Spectrometry (e.g., ESI-MS) Confirmation of product massObservation of the molecular ion corresponding to the deprotected H2N-PEG4-azide.
FT-IR Spectroscopy Confirmation of amine formationAppearance of N-H stretching bands for the primary amine (two bands in the region of 3300-3500 cm⁻¹)[8].

Mandatory Visualization

Deprotection_Workflow Workflow for Boc Deprotection of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Start with This compound dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C (for TFA protocol) dissolve->cool add_acid Add Acidic Reagent (e.g., TFA or HCl/Dioxane) cool->add_acid react Stir at Room Temperature (1-4 hours) add_acid->react monitor Monitor Reaction (TLC or LC-MS) react->monitor evaporate Evaporate Solvent and Excess Acid monitor->evaporate co_evaporate Co-evaporate with Toluene (for TFA protocol) evaporate->co_evaporate neutralize Optional: Neutralize with Aqueous Base evaporate->neutralize precipitate Precipitate Product (e.g., with Diethyl Ether) co_evaporate->precipitate analyze Characterize Product (NMR, MS, IR) precipitate->analyze neutralize->analyze product H2N-PEG4-azide (as salt or free amine) analyze->product

Caption: A flowchart of the experimental workflow for the deprotection of this compound.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the concentration of the acid[6]. Ensure that the starting material is fully dissolved in the solvent.

  • Side Product Formation: The tert-butyl cation generated during the reaction can potentially alkylate nucleophilic sites on the substrate. While unlikely with this specific substrate, the addition of a scavenger like triisopropylsilane (TIS) can mitigate this if it becomes an issue[6].

  • Product Isolation Issues: PEGylated compounds can sometimes be challenging to handle. If precipitation is not effective, consider alternative purification methods such as dialysis or size-exclusion chromatography, especially for larger PEG chains.

Conclusion

The deprotection of this compound is a straightforward and high-yielding reaction that can be reliably achieved using standard laboratory procedures. The choice between TFA and HCl will depend on the specific requirements of the subsequent steps and the overall synthetic strategy. Careful execution of the reaction and work-up will provide the desired H2N-PEG4-azide linker, a versatile building block for the development of advanced bioconjugates and drug delivery systems.

References

Application Notes: Imaging Metabolically Labeled Proteins Using Azide Probes and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing proteins within their native cellular environment is crucial for understanding complex biological processes. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the specific labeling of biomolecules in living systems without interfering with cellular functions.[1][2][3] This method typically involves a two-step process: first, a metabolic precursor containing a bioorthogonal functional group (the "handle," such as an azide) is introduced to cells and incorporated into newly synthesized proteins.[4][5][6] Second, a probe molecule containing a complementary functional group (e.g., an alkyne) and a reporter (e.g., a fluorophore) is added, which covalently attaches to the handle via a "click" reaction.[5][7]

The azide group is an ideal chemical handle as it is virtually absent in biological systems, ensuring that labeling is highly specific.[3][6][8] Probes like Boc-NH-PEG4-azide serve as versatile linkers or components of metabolic precursors designed to introduce the azide handle onto target proteins. Once incorporated, these azide-tagged proteins can be visualized through highly efficient and specific azide-alkyne cycloaddition reactions.

Two primary forms of this "click" reaction are used for imaging:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This rapid and high-yielding reaction is the gold standard for fixed-cell imaging and in vitro conjugations.[9][10][11][12] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[11][13][14]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction, also known as copper-free click chemistry, utilizes a strained cyclooctyne (e.g., DBCO, DIFO) that reacts spontaneously with azides.[1][2][15][16] The absence of a toxic copper catalyst makes SPAAC ideal for imaging dynamic processes in living cells.[2][17]

These application notes provide detailed protocols for labeling and imaging proteins in cultured cells using azide-alkyne click chemistry.

Principle of Bioorthogonal Labeling and Imaging

The overall strategy involves metabolically incorporating an azide-modified precursor into the cellular proteome, followed by covalent ligation with an alkyne-functionalized imaging probe.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Reaction (Click Chemistry) cluster_2 Step 3: Imaging A Azide-Modified Precursor (e.g., Azido Sugar, Azidohomoalanine) C Incorporation into Newly Synthesized Proteins A->C Incubation (24-72h) B Cell Culture B->C D Azide-Labeled Proteins in Cells C->D Cell Fixation (optional) F Covalent Ligation (Triazole Formation) D->F E Alkyne-Fluorophore Probe E->F CuAAC or SPAAC G Fluorescently Labeled Proteins F->G H Fluorescence Microscopy or Flow Cytometry G->H Analysis

Caption: Experimental workflow for protein labeling and imaging.

Chemical Reactions: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the experimental goal, primarily whether the imaging will be performed on fixed or live cells.

G cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide1 Protein-Azide Triazole1 Labeled Protein (1,4-Triazole) Azide1->Triazole1 Alkyne1 Terminal Alkyne-Fluorophore Alkyne1->Triazole1 Catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate) Catalyst->Triazole1 Fast Reaction note1 Use Case: Fixed Cells Azide2 Protein-Azide Triazole2 Labeled Protein (Triazole) Azide2->Triazole2 Alkyne2 Strained Alkyne-Fluorophore (e.g., DBCO) Alkyne2->Triazole2 Spontaneous Reaction note2 Use Case: Live Cells

Caption: Comparison of CuAAC and SPAAC bioorthogonal reactions.

Quantitative Data Summary

The efficiency of labeling can be assessed by various methods. The following tables provide representative data and typical concentration ranges for successful experiments.

Table 1: Typical Reagent Concentrations and Conditions

ParameterCuAAC (Fixed Cells)SPAAC (Live Cells)Reference(s)
Metabolic Precursor 25-100 µM (e.g., Ac₄ManNAz)25-100 µM (e.g., Ac₄ManNAz)[9][15]
Metabolic Incubation 48-72 hours48-72 hours[5]
Alkyne Probe 10-100 µM (e.g., Alkyne-Fluorophore)3-50 µM (e.g., DBCO-Fluorophore)[9][15][17]
Reaction Time 30-60 minutes60-120 minutes[12][15]
CuSO₄ 50-250 µMN/A[14]
Copper Ligand (THPTA) 250-1250 µM (5:1 ratio to Cu)N/A[9][13]
Reducing Agent (Ascorbate) 2.5-5 mMN/A[9][13][14]
Temperature Room Temperature or 4°C37°C (in culture)[9][15]

Table 2: Example Quantitative Outcomes from Flow Cytometry

Labeling ConditionControl (No Azide Precursor)Labeled (With Azide Precursor)Fluorescence EnhancementReference(s)
Mean Fluorescence Intensity (A.U.) ~500~7,50015-fold[17]
Percentage of Labeled Cells <1%>95%-[7]

Note: Values are illustrative and should be optimized for specific cell types, metabolic precursors, and fluorescent probes.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Azide Precursor

This protocol describes the metabolic incorporation of an azide group into cellular proteins, typically glycoproteins, using an acetylated azido sugar precursor like N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz).

Materials:

  • Adherent or suspension cells (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Azide-modified precursor (e.g., Ac₄ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of labeling (typically 50-70% confluency for adherent cells).

  • Prepare Precursor Stock: Dissolve the azide-modified precursor in DMSO to create a concentrated stock solution (e.g., 50 mM).

  • Metabolic Labeling: Add the precursor stock solution to the cell culture medium to achieve the desired final concentration (e.g., 50 µM). Gently swirl the plate or flask to mix.

  • Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 24 to 72 hours.[5] The optimal incubation time depends on the rate of protein synthesis and turnover in the specific cell line.

  • Harvesting:

    • Adherent Cells: Wash the cells twice with PBS, then detach them using trypsin or a cell scraper. Neutralize trypsin with complete medium and centrifuge to pellet the cells.

    • Suspension Cells: Transfer the cell suspension to a conical tube and centrifuge to pellet the cells.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any un-incorporated precursor. The cells are now ready for fixation (Protocol 2) or live-cell labeling (Protocol 3).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed-Cell Imaging

This protocol is for visualizing azide-labeled proteins in fixed and permeabilized cells.

Materials:

  • Azide-labeled cells from Protocol 1

  • PBS

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Click Reaction Cocktail (Prepare fresh):

    • Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)

    • Copper(II) Sulfate (CuSO₄)

    • Copper Ligand (e.g., THPTA)

    • Sodium Ascorbate

  • Nuclear Stain (e.g., DAPI)

Procedure:

  • Fixation: Resuspend the washed cell pellet in 1 mL of 4% PFA and incubate for 15 minutes at room temperature.

  • Washing: Pellet the cells, discard the supernatant, and wash twice with PBS.

  • Permeabilization: Resuspend the fixed cells in Permeabilization Buffer and incubate for 10 minutes at room temperature.

  • Washing: Pellet the cells and wash once with PBS.

  • Blocking: Resuspend the cells in Blocking Buffer and incubate for 30 minutes to reduce non-specific binding.

  • Prepare Click Reaction Cocktail: In a microfuge tube, prepare the cocktail immediately before use. For a 500 µL final volume:

    • 385 µL PBS

    • 10 µL Alkyne-fluorophore (from 5 mM stock in DMSO, final conc. 100 µM)

    • 50 µL THPTA (from 50 mM stock in water, final conc. 5 mM)

    • 5 µL CuSO₄ (from 50 mM stock in water, final conc. 0.5 mM)

    • 50 µL Sodium Ascorbate (from 100 mM stock in water, final conc. 10 mM). Add this last to initiate the reaction.

  • Click Reaction: Pellet the blocked cells and resuspend them in the freshly prepared Click Reaction Cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Pellet the cells and wash three times with PBS.

  • Staining and Mounting: If desired, stain nuclei with DAPI. Resuspend the final cell pellet in mounting medium and transfer to a microscope slide for imaging.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol uses a copper-free click reaction to label proteins directly in living cells.

Materials:

  • Azide-labeled cells from Protocol 1

  • Complete cell culture medium (serum-free medium is sometimes preferred during labeling to reduce background)

  • Strained alkyne probe (e.g., DBCO-Fluorophore)

  • Live-cell imaging buffer (e.g., phenol red-free medium or HBSS)

Procedure:

  • Cell Preparation: After metabolic labeling (Protocol 1), wash the cells twice with warm, serum-free medium.

  • Prepare Labeling Medium: Dilute the strained alkyne probe (e.g., DBCO-Fluorophore) in pre-warmed medium to the desired final concentration (e.g., 10-20 µM).

  • Labeling Reaction: Add the labeling medium to the cells and incubate for 60-120 minutes at 37°C, protected from light.[15]

  • Washing: Gently wash the cells three times with warm medium to remove excess probe.

  • Imaging: Replace the wash medium with a suitable live-cell imaging buffer. Image the cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber.

Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)Reference(s)
Low or No Fluorescent Signal 1. Inefficient metabolic incorporation of the azide precursor.- Optimize precursor concentration and incubation time (24-72h).- Ensure cells are healthy and actively dividing.[5][13]
2. Inactive click chemistry reagents.- Prepare Sodium Ascorbate solution fresh for each CuAAC experiment as it oxidizes readily.- Ensure the alkyne-fluorophore has not been degraded by light exposure.[13]
3. Insufficient reagent concentrations.- Increase the molar excess of the alkyne probe (2- to 10-fold over estimated azide sites).- For CuAAC, ensure the correct 5:1 ligand-to-copper ratio is used.[13]
High Background Signal 1. Non-specific binding of the alkyne probe.- Increase the number of wash steps after the click reaction.- Include a blocking step (e.g., with BSA) for fixed-cell protocols.- For SPAAC, some cyclooctynes can react with free thiols; consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM) in control experiments.[13][18]
2. Probe aggregation.- Centrifuge the alkyne probe stock solution before dilution to pellet any aggregates.-
Cell Toxicity or Death (Live Imaging) 1. Cytotoxicity from the copper catalyst (CuAAC).- Switch to SPAAC for live-cell imaging. CuAAC is generally not recommended for live cells.[2][15]
2. High concentration of the metabolic precursor or imaging probe.- Perform a dose-response curve to find the optimal, non-toxic concentration for your cell line.-

References

Application Notes and Protocols for the Conjugation of Boc-NH-PEG4-azide to Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of small molecules to polyethylene glycol (PEG) linkers is a cornerstone of modern drug development and chemical biology. This process, often referred to as PEGylation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of small molecule drugs, peptides, and oligonucleotides. Boc-NH-PEG4-azide is a versatile, heterobifunctional linker that plays a pivotal role in the synthesis of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This document provides detailed application notes and experimental protocols for the conjugation of this compound to small molecules. It is designed to guide researchers through the key steps of Boc deprotection and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, ensuring a high degree of success in their conjugation reactions.

This compound features a tert-butyloxycarbonyl (Boc) protected amine and a terminal azide group, separated by a hydrophilic tetraethylene glycol spacer. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions to allow for subsequent conjugation. The azide group is a bioorthogonal handle that specifically and efficiently reacts with alkyne-functionalized molecules via the CuAAC reaction. This orthogonal reactivity allows for a stepwise and controlled approach to the synthesis of well-defined bioconjugates.

Key Applications

The unique properties of this compound make it an ideal linker for a variety of applications in drug discovery and development:

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in PROTACs is crucial for optimizing the orientation and distance between the target protein and the E3 ligase, thereby influencing the efficiency of protein degradation. This compound is a commonly used building block for the synthesis of PROTACs.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The PEG linker can improve the solubility and stability of the ADC and influence its pharmacokinetic profile.

  • Small Molecule Drug Modification: PEGylation of small molecule drugs can improve their water solubility, increase their in vivo half-life, and reduce their immunogenicity.

Experimental Protocols

This section provides detailed, step-by-step protocols for the two key reactions involved in the conjugation of a small molecule to this compound: Boc deprotection and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound to yield the free amine, NH2-PEG4-azide.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: While stirring, slowly add TFA (10-20 equivalents) dropwise to the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Quenching: Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO3 solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude NH2-PEG4-azide.

  • Purification (Optional): The crude product can be used directly in the next step or purified further by column chromatography on silica gel if necessary.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the deprotected NH2-PEG4-azide to an alkyne-functionalized small molecule.

Materials:

  • NH2-PEG4-azide (from Protocol 1)

  • Alkyne-functionalized small molecule

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (as a copper(I) stabilizing ligand)

  • Solvent system (e.g., tert-butanol/water, DMSO, or DMF)

  • Reaction vial

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized small molecule in a suitable solvent (e.g., DMSO or DMF).

    • Prepare a fresh aqueous solution of sodium ascorbate.

    • Prepare a solution of CuSO4·5H2O and the stabilizing ligand (TBTA or THPTA) in a suitable solvent.

  • Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized small molecule (1.0 equivalent) and NH2-PEG4-azide (1.0-1.2 equivalents) in the chosen solvent system.

  • Catalyst Addition: To the stirred solution, add the premixed solution of CuSO4·5H2O (typically 0.05-0.1 equivalents) and the stabilizing ligand.

  • Initiation: Add the freshly prepared sodium ascorbate solution (typically 0.1-0.2 equivalents) to initiate the reaction.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-12 hours and can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the work-up procedure will depend on the properties of the small molecule conjugate. A common method is to dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is typically purified by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure small molecule-PEG4-triazole conjugate.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a small molecule conjugate using this compound, based on literature reports of similar reactions. The example provided is for the conjugation of an alkyne-modified BET bromodomain inhibitor, JQ1.

StepReactionReactantsProductYield (%)Purity (%) (by HPLC)Analytical Data
1Boc DeprotectionThis compoundNH2-PEG4-azide>95>951H NMR, LC-MS
2CuAAC ReactionNH2-PEG4-azide, Alkyne-JQ1JQ1-PEG4-NH270-90>981H NMR, 13C NMR, HRMS

Note: Yields and purity are highly dependent on the specific small molecule, reaction conditions, and purification methods. The data presented here are for illustrative purposes.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow for the two-step conjugation of a small molecule to this compound.

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: CuAAC Conjugation cluster_analysis Analysis & Purification start This compound deprotection TFA, DCM start->deprotection 1-2h, RT intermediate NH2-PEG4-azide deprotection->intermediate final_product Small Molecule-PEG4-NH-Triazole intermediate->final_product small_molecule Alkyne-Small Molecule small_molecule->final_product cu_reagents CuSO4, Na-Ascorbate, Ligand cu_reagents->final_product 2-12h, RT purification Purification (HPLC, Column Chromatography) final_product->purification analysis Characterization (NMR, MS) purification->analysis protac_pathway cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Facilitates UbiquitinatedProtein Ubiquitinated Target Protein Ubiquitination->UbiquitinatedProtein Leads to Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Recycling Recycling Degradation->Recycling AminoAcids Amino Acids Degradation->AminoAcids Recycling->PROTAC

Surface Modification of Nanoparticles with Boc-NH-PEG4-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles using the heterobifunctional linker, Boc-NH-PEG4-azide. This linker is a valuable tool in nanomedicine and drug delivery, enabling a multi-step, controlled functionalization of nanoparticle surfaces. The incorporation of a polyethylene glycol (PEG) spacer enhances biocompatibility and stability, while the terminal azide group allows for versatile bioconjugation through "click chemistry." The Boc (tert-butyloxycarbonyl) protecting group on the amine provides a strategic handle for sequential attachment of different moieties.

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. This compound is a linker that offers a strategic advantage in the stepwise assembly of complex nanomedicines.[1] The PEG4 spacer provides a hydrophilic shield, which can improve colloidal stability, reduce non-specific protein binding, and prolong circulation times in vivo. The azide group serves as a reactive handle for highly efficient and biocompatible "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] This allows for the covalent attachment of a wide range of molecules, including targeting ligands, imaging agents, and therapeutic payloads that contain a corresponding alkyne group.[2] The Boc-protected amine allows for a two-stage functionalization process. Initially, the linker can be attached to the nanoparticle surface. Following this, the Boc group can be removed under acidic conditions to expose a primary amine, which can then be used for further conjugation.[]

Applications

Nanoparticles modified with this compound are suitable for a variety of applications in biomedical research and drug development:

  • Targeted Drug Delivery: The terminal azide group, after the initial surface modification, can be used to attach targeting ligands (e.g., antibodies, peptides, aptamers) containing an alkyne group. This facilitates the specific delivery of therapeutic agents to diseased cells or tissues.

  • "Stealth" Nanoparticles: The PEG component of the linker creates a hydrophilic layer on the nanoparticle surface, which can reduce recognition by the immune system and prolong the systemic circulation time of the nanoparticles.[1]

  • Multifunctional Nanocarriers: The stepwise nature of the functionalization process allows for the creation of nanoparticles with multiple functionalities, such as targeting, imaging, and therapeutic capabilities on a single platform.

  • PROTAC Development: this compound can be used as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of these novel therapeutic agents.[2]

Experimental Protocols

The following protocols provide a general guideline for the surface modification of nanoparticles with this compound. These protocols may require optimization depending on the specific type of nanoparticle and the desired final product.

Protocol 1: Covalent Attachment of this compound to Carboxyl-Functionalized Nanoparticles

This protocol describes the attachment of the this compound linker to nanoparticles with carboxyl groups on their surface using EDC/NHS chemistry.

Materials:

  • Carboxyl-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

  • Dialysis membrane (e.g., MWCO 10 kDa) or centrifugal filter units for purification

Procedure:

  • Activation of Carboxyl Groups:

    • Disperse the carboxyl-functionalized nanoparticles in 0.1 M MES buffer (pH 6.0) to a concentration of 1-5 mg/mL.

    • Prepare fresh solutions of EDC and NHS in MES buffer.

    • Add the EDC and NHS solutions to the nanoparticle suspension. A 2-5 fold molar excess of EDC and NHS relative to the surface carboxyl groups is a common starting point.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.[1]

  • Conjugation Reaction:

    • Dissolve this compound in MES buffer.

    • Add the this compound solution to the activated nanoparticle suspension. A 10-20 fold molar excess of the linker to the nanoparticles is a suggested starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.[1]

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters.

    • Purify the this compound functionalized nanoparticles by either dialysis against PBS overnight at 4°C or by repeated centrifugation and resuspension in fresh PBS.[1]

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group from the surface-conjugated this compound to expose the terminal amine.

Materials:

  • Boc-protected PEGylated nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS (pH 7.4)

  • Dialysis membrane or centrifugal filter units

Procedure:

  • Reaction Setup:

    • Resuspend the lyophilized or dried Boc-protected nanoparticles in DCM.[1]

  • Deprotection:

    • Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).[1]

    • Stir the reaction mixture at room temperature for 1-2 hours.[1]

  • Purification:

    • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

    • Resuspend the nanoparticles in PBS and purify by dialysis or centrifugal filtration to remove residual acid and byproducts.[1] The resulting nanoparticles will have a free amine on the terminus of the PEG linker.

Protocol 3: "Click" Chemistry Conjugation to Azide-Functionalized Nanoparticles

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-containing molecule to the azide-terminated nanoparticle surface.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing molecule (e.g., targeting ligand, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification supplies (dialysis or centrifugal filters)

Procedure:

  • Reaction Setup:

    • Disperse the azide-functionalized nanoparticles in the reaction buffer.

    • Add the alkyne-containing molecule to the nanoparticle suspension.

  • "Click" Reaction:

    • In a separate tube, prepare a fresh solution of CuSO₄ and, if used, THPTA ligand in the reaction buffer.

    • In another tube, prepare a fresh solution of sodium ascorbate in the reaction buffer.

    • Add the CuSO₄ solution (with or without ligand) to the nanoparticle and alkyne mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the final conjugated nanoparticles using dialysis or centrifugal filtration to remove the copper catalyst, excess reagents, and unreacted molecules.

Data Presentation

Thorough characterization of the nanoparticles at each stage of the modification process is crucial to confirm successful conjugation and to understand the physicochemical properties of the final product.

Table 1: Physicochemical Characterization of Modified Nanoparticles

ParameterUnmodified NanoparticlesThis compound Modified NanoparticlesAmine-Functionalized PEGylated Nanoparticles (after Boc deprotection)Final Conjugated NanoparticlesMethod of Analysis
Hydrodynamic Diameter (nm) 100 ± 5130 ± 7132 ± 8145 ± 9Dynamic Light Scattering (DLS)
Zeta Potential (mV) -35 ± 3-15 ± 2+25 ± 4Varies depending on conjugateZeta Potential Measurement
Surface Chemistry Presence of C=O (carboxyl)Presence of C-O-C (PEG), N-H and C=O (Boc)Disappearance of Boc peaks, presence of N-HPresence of characteristic peaks of the conjugated moleculeFourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)

Note: The values presented in this table are representative and will vary depending on the core nanoparticle material, size, and the specific molecules conjugated.

Table 2: Quantitative Analysis of PEG Functionalization on Gold Nanoparticles

PEG Molecular Weight (kDa)Displacement Method (% PEG by mass)Dissolution Method (% PEG by mass)
25.2 ± 0.46.1 ± 0.3
510.1 ± 0.811.5 ± 0.7
1015.3 ± 1.217.2 ± 1.1
2020.5 ± 1.522.8 ± 1.4

This table provides example data for quantitative analysis of PEG on gold nanoparticles, adapted from methodologies that can be applied to nanoparticles functionalized with this compound.[5][6][7]

Visualization of Workflows and Concepts

Diagrams generated using Graphviz (DOT language) to illustrate the experimental workflow, the structure of the functionalized nanoparticle, and a conceptual signaling pathway.

experimental_workflow cluster_start Initial Nanoparticle cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Click Chemistry start_np Carboxylated Nanoparticle edc_nhs EDC / NHS Activation start_np->edc_nhs 1. step1_np Boc-Protected Azide-PEG Nanoparticle edc_nhs->step1_np 2. linker This compound linker->step1_np tfa TFA / DCM step1_np->tfa 3. step2_np Amine-PEG-Azide Nanoparticle tfa->step2_np 4. click_reagents Alkyne-Molecule CuSO4 / NaAsc step2_np->click_reagents 5. final_np Fully Functionalized Nanoparticle click_reagents->final_np 6.

Caption: Experimental workflow for nanoparticle surface modification.

logical_relationship np_core Nanoparticle Core peg_linker This compound Linker np_core->peg_linker attached to therapeutic_agent Therapeutic Agent (Encapsulated or Conjugated) np_core->therapeutic_agent carries targeting_ligand Targeting Ligand (e.g., Antibody, Peptide) peg_linker->targeting_ligand conjugated via 'Click' Chemistry

Caption: Logical relationship of nanoparticle components.

signaling_pathway nanoparticle Targeted Nanoparticle (Drug Carrier) receptor Cell Surface Receptor nanoparticle->receptor binds to internalization Endocytosis receptor->internalization endosome Endosome internalization->endosome drug_release Drug Release endosome->drug_release drug Therapeutic Drug drug_release->drug target_protein Intracellular Target Protein drug->target_protein inhibits cellular_response Therapeutic Effect (e.g., Apoptosis) target_protein->cellular_response leads to

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Boc-NH-PEG4-azide Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Boc-NH-PEG4-azide. This guide is designed for researchers, scientists, and drug development professionals to help optimize reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the click chemistry reaction?

A1: The copper catalyst, specifically the Cu(I) oxidation state, is essential for the CuAAC reaction.[1][2] It facilitates the formation of a copper acetylide intermediate, which then readily reacts with an azide to form a stable triazole ring.[1] The uncatalyzed reaction is significantly slower, often requiring high temperatures and resulting in a mixture of regioisomers.[1]

Q2: Why is a reducing agent, like sodium ascorbate, often used?

A2: The catalytically active species is Cu(I), which can be readily oxidized to the inactive Cu(II) state, especially in the presence of oxygen.[3][4] A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce Cu(II) salts (like CuSO₄) to the active Cu(I) state in situ and to maintain a sufficient concentration of Cu(I) throughout the reaction by scavenging any dissolved oxygen.[3][4][5]

Q3: What is the purpose of using a ligand in the reaction?

A3: Ligands, such as TBTA (tris-(benzyltriazolylmethyl)amine) for organic solvents or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) for aqueous media, play a crucial role in stabilizing the Cu(I) catalyst.[1][6][7] This stabilization prevents oxidation and disproportionation of the copper catalyst, leading to a more reliable and efficient reaction.[3][8] Ligands can also accelerate the reaction rate.[5][9]

Q4: Can I perform this reaction with biological molecules?

A4: Yes, CuAAC is widely used for bioconjugation due to its high specificity and biocompatibility.[1] The azide and alkyne functional groups are largely absent in biological systems, which prevents side reactions.[1] For reactions involving sensitive biological samples, it is crucial to use a biocompatible, water-soluble ligand like THPTA and to carefully optimize the reaction conditions to minimize potential damage from reactive oxygen species (ROS) that can be generated.[1][10]

Q5: How should I purify the final product?

A5: The purification strategy depends on the nature of your product. For small molecules, standard techniques like column chromatography, recrystallization, or precipitation are effective.[1] For larger molecules like bioconjugates, methods such as dialysis, size-exclusion chromatography, or affinity purification can be used to remove excess reagents and the copper catalyst.[1] Chelation with agents like EDTA can also be used to remove copper ions.[5]

Troubleshooting Guide: Low or No Product Yield

Low or no product formation is a common issue in CuAAC reactions. The following guide provides a systematic approach to identifying and resolving the root cause of low yields.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low/No Yield Observed catalyst_check Catalyst Issues? start->catalyst_check reagent_check Reagent Issues? start->reagent_check condition_check Reaction Condition Issues? start->condition_check catalyst_inactive Inactive Cu(I)? (Oxidation) catalyst_check->catalyst_inactive reagent_impure Impure Azide/Alkyne? reagent_check->reagent_impure reagent_stoichiometry Incorrect Stoichiometry? reagent_check->reagent_stoichiometry condition_solvent Poor Solubility? condition_check->condition_solvent condition_temp Suboptimal Temperature? condition_check->condition_temp condition_hindrance Steric Hindrance? condition_check->condition_hindrance catalyst_solution Solution: - Degas solvents thoroughly - Use fresh sodium ascorbate - Add/increase ligand concentration catalyst_inactive->catalyst_solution reagent_solution Solution: - Verify purity (NMR, MS) - Purify starting materials reagent_impure->reagent_solution stoichiometry_solution Solution: - Use slight excess of one reagent - Verify concentrations reagent_stoichiometry->stoichiometry_solution solvent_solution Solution: - Change solvent or use co-solvents (e.g., DMSO, t-BuOH/water) condition_solvent->solvent_solution temp_solution Solution: - Gently heat the reaction (e.g., 40-60°C) condition_temp->temp_solution hindrance_solution Solution: - Increase reaction time - Increase temperature condition_hindrance->hindrance_solution CuAAC_Mechanism cluster_0 Catalytic Cycle cluster_1 Catalyst Generation CuI Cu(I) Catalyst CopperAcetylide Copper Acetylide Intermediate CuI->CopperAcetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CopperAcetylide SixMemberedRing Six-Membered Metallacycle Intermediate CopperAcetylide->SixMemberedRing + Azide Azide This compound (R'-N3) Azide->SixMemberedRing TriazoleProduct 1,4-Disubstituted Triazole Product SixMemberedRing->TriazoleProduct Ring Contraction TriazoleProduct->CuI Regenerates Catalyst CuII Cu(II) Source (e.g., CuSO4) CuI_gen Cu(I) CuII->CuI_gen + Reducer Reducer Reducing Agent (e.g., Na Ascorbate) Reducer->CuI_gen

References

Technical Support Center: Optimizing Reaction Conditions for Boc-NH-PEG4-azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing conjugation reactions involving Boc-NH-PEG4-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a Boc-protected amine, a four-unit polyethylene glycol (PEG4) spacer, and a terminal azide group. The Boc group serves as a protecting group for the amine, which can be removed under acidic conditions to allow for subsequent reactions.[] The PEG4 spacer enhances solubility and flexibility of the conjugate.[2] The azide group is used in "click chemistry," specifically in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to react with alkyne-containing molecules.[3][4] It is commonly used in bioconjugation, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics.[3][5]

Q2: What are the main methods for conjugating this compound to another molecule?

The primary method for conjugating the azide group of this compound is through azide-alkyne cycloaddition, also known as "click chemistry". There are two main types:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method uses a copper(I) catalyst to react the azide with a terminal alkyne, forming a stable triazole ring.[6][7] It is a highly efficient and widely used method.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that utilizes a strained cyclooctyne, such as DBCO or BCN, which reacts spontaneously with the azide.[3][9] The absence of a cytotoxic copper catalyst makes SPAAC suitable for applications in living cells.[6][9]

Q3: How do I remove the Boc protecting group?

The Boc (tert-butyloxycarbonyl) protecting group is typically removed under acidic conditions.[] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[10] The specific conditions, such as the concentration of the acid and reaction time, may need to be optimized depending on the stability of the conjugated molecule.

Q4: How can I monitor the progress of my conjugation reaction?

Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product.[11]

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and measure the concentrations of reactants and the product.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly specific and confirms the identity of the conjugated product by verifying its molecular weight.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Yield For CuAAC: • Inactive copper(I) catalyst (oxidized to copper(II)). • Insufficient reducing agent (e.g., sodium ascorbate). • Impurities in reagents or solvents.For SPAAC: • Degradation of the strained alkyne. • Steric hindrance.General: • Incorrect stoichiometry of reactants. • Low reaction temperature or insufficient reaction time. • pH of the reaction mixture is not optimal.For CuAAC: • Use a fresh solution of the copper(I) catalyst or add a copper(II) source with a reducing agent like sodium ascorbate.[12] • Ensure an excess of the reducing agent is present. • Use high-purity, anhydrous solvents and fresh reagents.For SPAAC: • Store strained alkynes properly (as recommended by the supplier) and use them promptly after preparation. • Consider a longer PEG linker to reduce steric hindrance.[13]General: • Optimize the molar ratio of this compound to the alkyne-containing molecule (a slight excess of one reagent may be beneficial). • Increase the reaction temperature or extend the reaction time. • Ensure the pH of the reaction buffer is within the optimal range (typically pH 7-8 for many bioconjugations).
Side Reactions or Unwanted Products For CuAAC: Oxidation or degradation of sensitive biomolecules by copper. • For Boc Deprotection: Cleavage of other acid-labile groups in the molecule. • Reaction of the azide with other functional groups (rare).For CuAAC: Use a copper-coordinating ligand to protect sensitive molecules and improve reaction efficiency.[12] • For Boc Deprotection: Use milder acidic conditions (e.g., lower concentration of TFA or shorter reaction time) and monitor the reaction closely.[10] • The azide group is generally stable and specific for alkynes in click chemistry. If side reactions are suspected, confirm the structure of byproducts using mass spectrometry.
Difficulty in Purifying the Final Conjugate • Co-elution of the product with excess starting material or byproducts. • Aggregation of the conjugate.• Use an appropriate purification method based on the properties of the conjugate, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or affinity chromatography. • The PEG linker generally improves solubility, but if aggregation is an issue, consider optimizing the buffer composition (e.g., adding a non-ionic detergent).[14]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for CuAAC with PEG Linkers

ParameterRecommended Condition
Reactants Azide-PEG and terminal alkyne
Solvent Aqueous buffer/organic co-solvent (e.g., PBS/DMSO, water/t-butanol)
Catalyst Copper(II) sulfate (CuSO₄) with a reducing agent, or a Copper(I) source
Reducing Agent Sodium Ascorbate (in excess)
Copper Ligand e.g., THPTA, TBTA (optional, but recommended for biomolecules)
Temperature Room temperature
Reaction Time 1 - 12 hours

These are starting conditions and may require optimization for specific applications.

Table 2: Typical Reaction Conditions for SPAAC with PEG Linkers

ParameterRecommended Condition
Reactants Azide-PEG and a strained alkyne (e.g., DBCO, BCN)
Solvent Aqueous buffer (e.g., PBS) or polar organic solvents (e.g., DMSO, DMF)
Temperature Room temperature
Reaction Time 1 - 24 hours

Reaction times can vary significantly based on the specific strained alkyne used.[9]

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare a stock solution of your alkyne-containing molecule in an appropriate solvent (e.g., DMSO).

  • Prepare a stock solution of this compound in the same solvent.

  • In a reaction vial, add the alkyne-containing molecule to your reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the this compound to the reaction vial. A slight molar excess (1.1 to 1.5 equivalents) may be used.

  • Prepare a fresh solution of copper(II) sulfate in water.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution . A typical final concentration is 50-100 µM for copper and 5-10 mM for sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring or agitation.

  • Monitor the reaction progress using TLC, HPLC, or LC-MS.

  • Purify the product using an appropriate chromatographic method.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Prepare a stock solution of your strained alkyne-containing molecule (e.g., DBCO-functionalized) in an appropriate solvent (e.g., DMSO).

  • Prepare a stock solution of this compound in the same solvent.

  • In a reaction vial, add the strained alkyne-containing molecule to your reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the this compound to the reaction vial. A molar ratio close to 1:1 is often sufficient, but a slight excess of one component can be used.

  • Allow the reaction to proceed at room temperature for 1-24 hours. The reaction time will depend on the reactivity of the strained alkyne.

  • Monitor the reaction progress using TLC, HPLC, or LC-MS.

  • Purify the product using an appropriate chromatographic method.

Protocol 3: Boc Deprotection
  • Dissolve the Boc-protected conjugate in a minimal amount of an appropriate solvent, such as dichloromethane (DCM).

  • Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC or LC-MS to ensure complete removal of the Boc group.

  • Remove the TFA and DCM by evaporation under a stream of nitrogen or by rotary evaporation.

  • Purify the deprotected product , if necessary, to remove any residual TFA salts.

Visualizations

G Workflow for a Typical CuAAC Reaction reagents Prepare Stock Solutions (Alkyne-Molecule, this compound, CuSO4, Sodium Ascorbate) mix Combine Alkyne-Molecule and This compound in Buffer reagents->mix add_catalyst Add CuSO4 and Sodium Ascorbate mix->add_catalyst react React at Room Temperature (1-4 hours) add_catalyst->react monitor Monitor Reaction Progress (TLC, HPLC, or LC-MS) react->monitor purify Purify the Conjugate (e.g., SEC, HPLC) monitor->purify characterize Characterize Final Product purify->characterize

Caption: Workflow for a typical CuAAC reaction.

G Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_reagents Are reagents and solvents fresh and high-purity? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_conditions Are reaction conditions (time, temp, stoichiometry) optimal? yes_reagents->check_conditions replace_reagents Use fresh, high-purity reagents and solvents. no_reagents->replace_reagents yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No check_catalyst For CuAAC: Is the catalyst active? (Fresh reducing agent used?) yes_conditions->check_catalyst optimize_conditions Optimize reaction time, temperature, and molar ratios of reactants. no_conditions->optimize_conditions yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No check_sterics Is steric hindrance a possible issue? yes_catalyst->check_sterics refresh_catalyst Use fresh catalyst/reducing agent. Consider a copper ligand. no_catalyst->refresh_catalyst yes_sterics Yes check_sterics->yes_sterics Yes no_sterics No check_sterics->no_sterics No longer_linker Consider a longer PEG linker. yes_sterics->longer_linker final_check Consult further literature or technical support. no_sterics->final_check

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Purification of Boc-NH-PEG4-azide Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Boc-NH-PEG4-azide conjugates using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the HPLC purification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing or fronting for the this compound conjugate. What are the potential causes and solutions?

Answer:

Poor peak shape is a common issue in the chromatography of PEGylated compounds. The causes can be multifaceted, often related to interactions with the stationary phase or issues with the mobile phase.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Interactions with Silica Unwanted interactions between the analyte and free silanol groups on the silica-based stationary phase can cause peak tailing. Adding a mobile phase modifier like trifluoroacetic acid (TFA) at a concentration of 0.1% can help to suppress these interactions and improve peak shape.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of your compound, influencing its retention and peak shape. For Boc-protected amines, maintaining an acidic mobile phase (pH 2-4) generally leads to better chromatography. Ensure the pH is consistent across your runs.[1][2][3][4][5]
Column Overload Injecting too much sample can lead to peak fronting. Reduce the sample concentration or injection volume. For preparative runs, consider using a larger diameter column to increase loading capacity.
Contamination of the Column Buildup of impurities on the column can lead to distorted peak shapes. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. If the problem persists, consider replacing the column.
Issue 2: Unexpected Peaks in the Chromatogram

Question: I am observing unexpected peaks in my chromatogram. What are the likely impurities and how can I identify them?

Answer:

Unexpected peaks can arise from various sources, including the synthesis of the this compound, degradation of the compound, or contaminants from solvents and reagents.

Likely Impurities and Identification:

Potential ImpurityExpected Elution Profile in RP-HPLCIdentification/Confirmation
Boc-deprotected amine (H₂N-PEG4-azide) More polar than the starting material, so it will elute earlier.Collect the fraction and analyze by mass spectrometry to confirm the molecular weight.
Unreacted Starting Materials Depending on the synthesis route, these could be more or less polar than the final product.Analyze samples of the starting materials by HPLC under the same conditions to determine their retention times.
Hydrolysis of the Azide Group If the azide group is hydrolyzed to an amine, the resulting compound will be more polar and elute earlier.Mass spectrometry is the best method for confirming this transformation.
Issue 3: Low Yield or Recovery After Purification

Question: My recovery of purified this compound is lower than expected. What are the possible reasons and how can I improve it?

Answer:

Low recovery in preparative HPLC can be due to several factors, from sample loss during preparation to suboptimal collection parameters.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Elution The compound may be strongly retained on the column. Ensure your gradient extends to a high enough percentage of organic solvent (e.g., 95% acetonitrile) to elute all of the product.
Precipitation on the Column If the sample is not fully soluble in the mobile phase, it can precipitate on the column, leading to low recovery and high backpressure. Ensure your sample is fully dissolved in a suitable solvent before injection.
Suboptimal Fraction Collection The parameters for fraction collection may be too stringent, causing parts of the peak to be missed. Widen the collection window around your peak of interest.
Boc-group Instability Prolonged exposure to acidic mobile phases, especially during long purification runs or while fractions are sitting at room temperature, can lead to deprotection of the Boc group. Minimize the duration of the purification and process the collected fractions promptly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for purifying this compound?

A1: A reversed-phase C18 column is the most common and generally effective choice for the purification of PEGylated small molecules like this compound.

Q2: What is a typical mobile phase for the purification of this compound?

A2: A common mobile phase system is a gradient of water and acetonitrile, with 0.1% trifluoroacetic acid (TFA) added to both solvents to improve peak shape.

Q3: At what wavelength should I monitor the purification of this compound?

A3: While the PEG and azide moieties do not have strong UV absorbance at higher wavelengths, you can typically monitor the elution at a low wavelength, such as 214 nm or 220 nm, where the amide bond in the Boc-carbamate has some absorbance.

Q4: Is the azide group stable under typical reversed-phase HPLC conditions?

A4: The azide group is generally stable under the acidic conditions of reversed-phase HPLC. However, you should avoid harsh reducing agents in your sample or mobile phase, as they can reduce the azide to an amine.

Q5: Can I use mass spectrometry (MS) detection with a mobile phase containing TFA?

A5: Yes, but TFA can cause ion suppression in the MS source, reducing sensitivity. If MS detection is critical, consider using a lower concentration of TFA (e.g., 0.05%) or an alternative mobile phase additive like formic acid (0.1%).

Data Presentation

The following table summarizes expected quantitative data for the preparative HPLC purification of this compound. These values are estimates based on data for similar compounds and may vary depending on the specific method and instrumentation.

ParameterExpected Value
Purity after Purification >95%
Yield 50-80%
Recovery 70-90%

Experimental Protocols

Recommended Preparative HPLC Protocol for this compound

Objective: To purify crude this compound to a high level of purity (>95%).

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 20 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 20 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 214 nm.

  • Injection Volume: Dependent on sample concentration and column loading capacity.

Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto Preparative C18 Column filter->inject gradient Gradient Elution (Water/ACN with 0.1% TFA) inject->gradient detect UV Detection (214 nm) gradient->detect collect Fraction Collection detect->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Purified this compound evaporate->final_product

Caption: Experimental workflow for the purification of this compound by HPLC.

troubleshooting_hplc cluster_peak Peak Shape Problems cluster_purity Purity Issues cluster_yield Low Yield/Recovery start HPLC Purification Issue peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape extra_peaks Unexpected Peaks start->extra_peaks low_yield Low Recovery start->low_yield cause_peak Potential Causes: - Secondary Interactions - Column Overload - pH Issues peak_shape->cause_peak solution_peak Solutions: - Add 0.1% TFA - Reduce Sample Load - Adjust Mobile Phase pH cause_peak->solution_peak cause_purity Potential Causes: - De-Boc'd Product - Unreacted Starting Materials - Azide Hydrolysis extra_peaks->cause_purity solution_purity Solutions: - Optimize Gradient - Characterize by MS - Check Starting Materials cause_purity->solution_purity cause_yield Potential Causes: - Incomplete Elution - Precipitation - Suboptimal Collection low_yield->cause_yield solution_yield Solutions: - Extend Gradient - Improve Sample Solubility - Adjust Collection Parameters cause_yield->solution_yield

Caption: Troubleshooting guide for common HPLC purification issues.

References

Improving the solubility of Boc-NH-PEG4-azide for aqueous reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG4-azide. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this reagent in aqueous reactions, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

A1: this compound is a heterobifunctional linker molecule commonly used in bioconjugation, proteomics (as a PROTAC linker), and drug discovery.[1][2] Its structure consists of three key parts:

  • Boc Group (tert-Butyloxycarbonyl): A hydrophobic protecting group for the amine.

  • PEG4 (Tetraethylene Glycol) Spacer: A short, hydrophilic polyethylene glycol chain that improves solubility in aqueous media.[][4][5]

  • Azide Group (-N3): A functional group used for "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

cluster_0 This compound Structure Boc Boc Group (Hydrophobic) NH NH Boc->NH PEG4 PEG4 Spacer (Hydrophilic) NH->PEG4 Azide Azide Group (Reactive) PEG4->Azide

Caption: Key functional components of the this compound molecule.

Q2: Why am I having trouble dissolving this compound directly in my aqueous reaction buffer?

A2: While the PEG4 spacer enhances water solubility, the tert-butoxycarbonyl (Boc) protecting group is hydrophobic. This amphiphilic nature can lead to low solubility or slow dissolution rates directly in aqueous buffers, sometimes resulting in a milky or cloudy suspension.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store the product at -20°C in its original vial, protected from moisture and light.[6][7] As PEGs are known to be hygroscopic, it is crucial to minimize exposure to air.[7]

Troubleshooting Guide: Solubility Issues

Q4: My solution of this compound in aqueous buffer is cloudy. What should I do?

A4: A cloudy solution indicates poor solubility or the formation of micelles. This is a common issue when a sufficient concentration of the reagent cannot be achieved directly in an aqueous medium. The primary solution is to use a water-miscible organic co-solvent.

Troubleshooting Workflow for Poor Solubility

A Start: Need to dissolve This compound for aqueous reaction B Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF). A->B C Add the stock solution dropwise to the vigorously stirring aqueous reaction buffer. B->C D Observe the solution. Is it clear? C->D E Yes D->E Yes F No D->F No G Proceed with the reaction. Ensure final co-solvent concentration is compatible with your system. E->G H Troubleshoot Further: 1. Increase co-solvent percentage. 2. Try a different co-solvent (see Table 1). 3. Gently warm the buffer (30-40°C). 4. Use sonication for a short period. F->H I Solution is now clear. H->I J Solution remains cloudy. Consider if reaction can be performed in a higher organic solvent ratio or if Boc-deprotection is a viable first step. H->J I->G

Caption: Decision tree for troubleshooting this compound solubility.

Q5: Which organic co-solvents are recommended, and what concentration should I use?

A5: The choice of co-solvent depends on the tolerance of your biological system (e.g., proteins, cells). Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution.[7] The final concentration of the organic co-solvent in your aqueous reaction should ideally be kept below 5-10% (v/v) to avoid denaturing proteins or affecting cell viability. However, this tolerance is system-dependent and may need to be optimized.

Co-SolventSuitability for Stock SolutionNotes on Use in Aqueous Reactions
DMSO ExcellentWidely used, but can affect some biological assays. Keep final concentration low (<5%).
DMF ExcellentGood alternative to DMSO. Keep final concentration low (<5%).
Acetonitrile GoodMiscible with water. Can be used but may be more denaturing to proteins than DMSO/DMF.
t-Butanol / Isopropanol ModerateCan be effective, often used in 1:1 ratios with water for click chemistry.[8]
Ethanol / Methanol ModerateLess effective for highly hydrophobic compounds but may work. Can be protein denaturing.

Table 1: Recommended co-solvents for improving the solubility of this compound.

Experimental Protocols

Protocol 1: Recommended Method for Dissolving this compound

This protocol describes the recommended procedure for preparing a solution of this compound for use in a typical aqueous reaction.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous reaction buffer (e.g., PBS, HEPES)

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Add a small volume of anhydrous DMSO or DMF to the vial to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly until the compound is completely dissolved. The solution should be clear.

  • Dilution into Aqueous Buffer:

    • Vigorously stir your main aqueous reaction buffer.

    • Add the required volume of the concentrated stock solution dropwise to the stirring buffer. For example, to achieve a 1 mM final concentration from a 100 mM stock, add 10 µL of the stock to 990 µL of buffer.

    • This gradual addition helps prevent the compound from precipitating out of solution.

  • Final Check:

    • Visually inspect the final solution. It should be clear and free of any precipitate or cloudiness. If it is not, refer to the troubleshooting guide (Q4).

Protocol 2: General Protocol for a CuAAC Reaction in Aqueous Buffer

This protocol provides a general workflow for a copper-catalyzed click reaction using the prepared this compound solution with an alkyne-containing molecule in an aqueous environment.

A Prepare Reagents B Dissolve Alkyne-Molecule in Reaction Buffer A->B C Dissolve this compound (see Protocol 1) A->C E Prepare Catalyst Solution: CuSO4 + Ligand (e.g., THPTA) A->E F Prepare Reducing Agent: Sodium Ascorbate (fresh) A->F D Combine Alkyne and Azide Reagents in Reaction Tube B->D C->D G Add Catalyst Solution to Reaction Tube D->G E->G H Initiate Reaction: Add Reducing Agent F->H G->H I Incubate at Room Temperature (Protect from light if using fluorophores) H->I J Monitor Reaction Progress (e.g., LC-MS) I->J K Purify Conjugate J->K

Caption: General experimental workflow for a CuAAC reaction.

Materials:

  • This compound solution (from Protocol 1)

  • Alkyne-containing molecule in reaction buffer

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, must be prepared fresh )

Procedure:

  • In a microcentrifuge tube, combine your alkyne-containing molecule and the prepared this compound solution. Adjust the volume with a reaction buffer.

  • Prepare the catalyst premix by adding the ligand solution to the CuSO₄ solution. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.[9]

  • Add the catalyst premix to the reaction tube containing the alkyne and azide.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time.

  • Once the reaction is complete, the resulting triazole-linked conjugate can be purified using methods appropriate for your molecule of interest (e.g., HPLC, dialysis, or size-exclusion chromatography).

References

Common mistakes to avoid when using Boc-NH-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to ensure successful experiments using Boc-NH-PEG4-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of three key parts:

  • A Boc-protected amine : The tert-butyloxycarbonyl (Boc) group is a common protecting group for an amine, which can be removed under acidic conditions to reveal a reactive primary amine.[1][]

  • A PEG4 spacer : A tetraethylene glycol spacer that increases the molecule's hydrophilicity, improving solubility in aqueous buffers and reducing aggregation of conjugated biomolecules.[1][3]

  • An azide group : This functional group is used in highly efficient and specific "click chemistry" reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to react with alkyne-containing molecules.[3][4]

Its primary applications are in bioconjugation, drug delivery, and the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it serves as a flexible bridge to link two different molecular entities.[4]

Q2: How should I properly store and handle this compound?

A2: Store the compound at -20°C in a dry, sealed container, protected from light.[5][6] Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can affect reagent stability.

Q3: In what solvents is this compound soluble?

A3: Due to the hydrophilic PEG spacer, it has good solubility in a range of aqueous and organic solvents. It is generally soluble in dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and water/t-BuOH mixtures. For click chemistry, co-solvents are often used to ensure all reaction components remain in solution.

Troubleshooting Common Experimental Issues

This section addresses specific problems that may arise during the two main reaction steps involving this compound: Boc deprotection and the subsequent click chemistry reaction.

Issue 1: Incomplete or Failed Boc Deprotection

Q: I've performed the deprotection step, but my analysis (LC-MS, NMR) shows a significant amount of starting material remaining. What went wrong?

A: This is a common issue that typically points to suboptimal reaction conditions. Here are the likely causes and solutions:

  • Insufficient Acid: The concentration or equivalents of the acid (most commonly trifluoroacetic acid, TFA) may be too low. A standard starting condition is 25-50% TFA in DCM.[7] If the reaction is incomplete, you can carefully increase the TFA concentration.

  • Short Reaction Time: Ensure the reaction has proceeded long enough for full deprotection. Monitor the reaction's progress using an appropriate method like Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[7]

  • Low Temperature: Most Boc deprotections are efficient at room temperature. If you are performing the reaction at a lower temperature, the rate will be significantly slower.[7]

Issue 2: Side Product Formation (+56 Da) After Boc Deprotection

Q: After deprotection with TFA, my mass spectrometry results show my target molecule plus an unexpected mass addition of +56 Da. What is this side product?

A: This +56 Da mass addition corresponds to the alkylation of your molecule by a tert-butyl cation (t-Bu+), a reactive intermediate generated during the cleavage of the Boc group.[8] Nucleophilic residues in your molecule, such as tryptophan, methionine, or cysteine, are particularly susceptible to this side reaction.[9]

Solution: Use of Scavengers The most effective way to prevent this is to add a "scavenger" to the deprotection reaction. Scavengers are nucleophilic compounds that trap the t-butyl cation before it can react with your molecule of interest.[8][9]

Data Presentation: Scavenger Selection for Boc Deprotection

The choice of scavenger depends on the sensitive residues present in your molecule. The table below provides a guide to common scavengers and their typical concentrations.[8]

ScavengerTarget Residue(s)Typical Concentration (v/v or w/v)Key Notes
Triisopropylsilane (TIS) Tryptophan, general carbocations2.5 - 5%A highly effective and common carbocation scavenger.
Triethylsilane (TES) Tryptophan, Methionine5 - 10%Effective for protecting Trp and Met residues.
Thioanisole Methionine5%Specifically helps prevent S-alkylation of methionine.
1,2-Ethanedithiol (EDT) Cysteine, Tryptophan2.5%A common choice for protecting cysteine's thiol group.
Water General carbocations2.5 - 5%Often used as part of a scavenger cocktail.
Dithiothreitol (DTT) Cysteine2.5%Helps prevent disulfide bond formation.
Issue 3: Low or No Yield in Copper-Catalyzed Click Reaction (CuAAC)

Q: I have successfully deprotected the amine and am now performing the click reaction with my alkyne-containing molecule, but the yield of my desired triazole product is very low.

A: Low yields in CuAAC reactions are frequent and can be traced to several factors related to the catalyst, reagents, or general reaction conditions.

  • Inactive Copper Catalyst: The active catalyst is Copper(I), which is easily oxidized to the inactive Copper(II) state by oxygen.[10]

    • Solution: Always use a reducing agent, typically sodium ascorbate , to maintain copper in the active Cu(I) state. It is critical to use a freshly prepared solution of sodium ascorbate.[11][12] Additionally, degassing solvents by bubbling with nitrogen or argon before adding the copper source can significantly improve results.[13]

  • Inappropriate Ligand or Concentration: A ligand (e.g., THPTA, TBTA) is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[1][10]

    • Solution: For aqueous reactions, use a water-soluble ligand like THPTA. A ligand-to-copper ratio of 5:1 is often recommended for bioconjugations. It is best practice to pre-mix the copper sulfate and ligand before adding them to the reaction.[1][10]

  • Reagent Impurity or Degradation: The purity of the azide and alkyne starting materials is critical. Old or improperly stored sodium ascorbate can become oxidized and ineffective.[12]

    • Solution: Verify the purity of your starting materials by NMR or mass spectrometry. Always use a fresh, high-quality sodium ascorbate solution.[1]

  • Substrate Solubility Issues: If any of the reactants (the PEG-azide, the alkyne partner, or the catalyst complex) are not fully dissolved, the reaction rate will be severely limited.[1]

    • Solution: Use a co-solvent system like water/t-BuOH or water/DMSO to ensure complete solubility of all components.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate key experimental workflows and troubleshooting logic.

cluster_deprotection Boc Deprotection Workflow start Start: this compound prep Dissolve in DCM Add Scavenger (e.g., TIS) start->prep react Add TFA (25-50% in DCM) Stir 30-120 min at RT prep->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Remove volatiles in vacuo Obtain H2N-PEG4-azide TFA salt monitor->workup Complete

Caption: Standard workflow for the acid-catalyzed Boc deprotection of the PEG linker.

start Problem: Low Click Reaction Yield check_catalyst Is Cu(I) catalyst active? start->check_catalyst check_reagents Are reagents pure & soluble? check_catalyst->check_reagents Yes sol_catalyst Solution: - Use fresh Sodium Ascorbate - Degas solvents - Use stabilizing ligand (THPTA) check_catalyst->sol_catalyst No check_conditions Are conditions optimal? check_reagents->check_conditions Yes sol_reagents Solution: - Verify SM purity (NMR/MS) - Use co-solvents (DMSO, tBuOH) - Increase reactant concentration check_reagents->sol_reagents No sol_conditions Solution: - Check pH (7-9 for bioconjugation) - Increase reaction time - Gently heat (40-50°C) check_conditions->sol_conditions No end_node Re-run Experiment check_conditions->end_node Yes sol_catalyst->end_node sol_reagents->end_node sol_conditions->end_node

Caption: Troubleshooting flowchart for low-yield CuAAC "click" chemistry reactions.

Key Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes a general procedure for removing the Boc protecting group using TFA with a scavenger to yield the free amine as a TFA salt.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or another appropriate scavenger

  • Nitrogen or Argon gas

  • Rotary evaporator

Methodology:

  • Weigh the this compound and dissolve it in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add the chosen scavenger to the solution. For a general-purpose deprotection, add TIS to a final concentration of 2.5-5% (v/v).[8]

  • Cool the flask in an ice bath (0°C).

  • Slowly add an equal volume of TFA to the stirred solution (this creates a 50% TFA/DCM mixture). For substrates sensitive to strong acid, a lower concentration (e.g., 25% TFA) can be tested first.[7]

  • Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 30 minutes to 2 hours.

  • Monitor the reaction's completion by TLC or LC-MS by checking for the disappearance of the starting material.

  • Once complete, remove the DCM and TFA under reduced pressure using a rotary evaporator. To remove residual TFA, you can co-evaporate by adding a solvent like toluene and evaporating again.

  • The resulting product, H₂N-PEG4-azide as its TFA salt, is often an oil and can be used directly in the next step without further purification.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point for conjugating the deprotected H₂N-PEG4-azide to an alkyne-containing molecule in an aqueous buffer system, suitable for bioconjugation.

Materials:

  • H₂N-PEG4-azide (from Protocol 1)

  • Alkyne-containing molecule

  • Phosphate buffer (e.g., 100 mM, pH 7.4) or other non-chelating buffer (avoid Tris)[1]

  • Stock solutions:

    • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[10]

    • THPTA (ligand): 50 mM in deionized water.[10]

    • Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh).[10]

Methodology:

  • Dissolve your alkyne-containing molecule (1.0 equivalent) and the H₂N-PEG4-azide (1.1 to 2.0 equivalents) in the reaction buffer. If solubility is an issue, a co-solvent like DMSO or t-BuOH can be used (up to 50% v/v).[13]

  • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • In a separate microcentrifuge tube, prepare the catalyst premix. Add the required volume of the 50 mM THPTA stock solution to the required volume of the 20 mM CuSO₄ stock solution. A typical final reaction concentration is 0.1-1 mM Copper with a 5-fold excess of ligand.[10] Vortex briefly.

  • Add the freshly prepared sodium ascorbate solution to the main reaction vial to a final concentration of 1-5 mM.

  • Initiate the reaction by adding the CuSO₄/THPTA catalyst premix to the main reaction vial.

  • Allow the reaction to proceed at room temperature with gentle mixing for 1 to 4 hours. The reaction can also be left overnight at 4°C.[13]

  • Monitor the reaction progress by LC-MS or HPLC.

  • Once complete, the product can be purified using methods appropriate for the conjugate, such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove excess reagents and the copper catalyst.[13]

References

Stability issues with the azide group in Boc-NH-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Boc-NH-PEG4-azide. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two primary functional groups to consider for stability are the Boc (tert-butyloxycarbonyl) protecting group and the azide (-N₃) group. The Boc group is sensitive to acidic conditions, while the azide group can be sensitive to reducing agents and elevated temperatures.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored at -20°C in a dry, sealed container, protected from light. For short-term storage, 2-8°C is also acceptable.

Q3: Is the azide group in this compound stable in aqueous solutions?

A3: Yes, the aliphatic azide in this molecule is generally stable in aqueous solutions and in biological media under typical physiological conditions (pH ~7.2-7.4). However, prolonged exposure to certain reagents, particularly reducing agents, can lead to its degradation.

Q4: At what pH is the Boc group unstable?

A4: The Boc group is labile under acidic conditions. Significant cleavage can occur at pH values below 5, with rapid removal occurring in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). It is stable to basic conditions.

Q5: Can I heat my reaction containing this compound?

A5: While many organic azides have a degree of thermal stability, they are energetic compounds that can decompose, sometimes explosively, at elevated temperatures. It is advisable to avoid high temperatures. For click chemistry reactions, it is generally recommended to perform them at room temperature. If heating is necessary, it should be done with extreme caution and on a small scale, ideally not exceeding 40-60°C.

Q6: Will dithiothreitol (DTT) or other reducing agents affect the azide group?

A6: Yes, reducing agents like DTT can reduce the azide group to an amine. This is a known incompatibility that can lead to reaction failure if the azide is intended for click chemistry. If a reduction step is necessary in your workflow, it should be performed after the azide has been reacted.

Troubleshooting Guides

Issue 1: Low or No Yield in Click Chemistry Reaction

If you are experiencing poor results in your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, consider the following potential stability-related issues:

Potential Cause Recommended Action
Degradation of Azide by Reducing Agents If your protocol involves the use of reducing agents like DTT or TCEP, they may have reduced the azide. Ensure that any reducing agents are removed before the addition of the azide linker.
Premature Deprotection of Boc Group If the reaction is performed under acidic conditions, the Boc group may have been cleaved, exposing a primary amine that could interfere with the reaction or subsequent steps. Verify the pH of all reaction components.
Thermal Degradation of Azide If the reaction was heated, the azide may have decomposed. Avoid heating the reaction if possible. If necessary, use the lowest effective temperature.
Impure or Degraded Starting Material If the this compound has been stored improperly, it may have degraded. Assess the purity of the linker before use.
Issue 2: Unexpected Side Products

The presence of unexpected side products can often be traced back to the stability of the functional groups on the linker.

Potential Cause Recommended Action
Boc Deprotection and Subsequent Reaction If the Boc group is unintentionally removed, the resulting primary amine can react with other functional groups in your system, leading to undesired byproducts. Maintain a neutral or slightly basic pH to ensure the stability of the Boc group.
Azide Reduction to Amine In the presence of reducing agents, the azide can be converted to an amine, which may then react with other components in your reaction mixture. Avoid the concurrent use of reducing agents and the azide linker.

Quantitative Stability Data

Table 1: Stability of the Boc-Protecting Group

Condition Stability Comments
Strong Acid (e.g., TFA, HCl) LabileRapid cleavage occurs, often complete within 1-2 hours at room temperature.[1]
Mild Acid (pH 4-5) Potentially UnstableSlow cleavage may occur over extended periods.
Neutral pH (6.5-7.5) StableThe Boc group is stable at neutral pH.
Basic Conditions StableThe Boc group is resistant to basic conditions.[2]
Elevated Temperature Potentially LabileThermal deprotection without acid can occur at very high temperatures (e.g., >150°C), but this is not a standard reaction condition.[3]

Table 2: Stability of the Aliphatic Azide Group

Condition Stability Comments Second-Order Rate Constant (M⁻¹s⁻¹)
Aqueous Buffer (pH 7.2) StableGenerally stable in typical biological buffers.[4]Not Applicable
Dithiothreitol (DTT) UnstableThe azide is reduced to an amine. The reaction is quantitative.[5][6]2.77 x 10⁻³ (for azidothymidine at pH 7.2, 37°C)[5][6]
Tris(2-carboxyethyl)phosphine (TCEP) UnstableThe azide can undergo Staudinger reduction in the presence of phosphines.[4]Not Available
Elevated Temperature Potentially UnstableAliphatic azides are generally more thermally stable than aryl azides, with decomposition temperatures often above 150°C.[7]Not Applicable

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes a standard method for the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected product.

Protocol 2: Assessing Azide Stability in the Presence of a Thiol

This protocol allows for the evaluation of the stability of the azide group in the presence of a reducing agent like DTT.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Prepare a stock solution of DTT in PBS.

  • In a reaction vial, add the this compound stock solution to PBS to achieve a final concentration of 1 mM.

  • Add the DTT stock solution to the vial to achieve a final concentration of 10 mM.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Immediately analyze the aliquot by LC-MS to monitor the disappearance of the starting material (this compound) and the appearance of the reduced product (Boc-NH-PEG4-amine).

Visualizations

cluster_troubleshooting Troubleshooting Low Click Chemistry Yield start Low or No Product check_reducing_agents Were reducing agents (e.g., DTT, TCEP) present in the reaction? start->check_reducing_agents yes_reducing Yes check_reducing_agents->yes_reducing no_reducing No check_reducing_agents->no_reducing check_ph Was the reaction mixture acidic? yes_acidic Yes check_ph->yes_acidic no_acidic No check_ph->no_acidic check_temp Was the reaction heated significantly? yes_heated Yes check_temp->yes_heated no_heated No check_temp->no_heated check_reagent_quality Is the this compound reagent of good quality? yes_poor_quality No check_reagent_quality->yes_poor_quality no_poor_quality Yes check_reagent_quality->no_poor_quality cause_azide_reduction cause_azide_reduction yes_reducing->cause_azide_reduction Potential Cause: Azide was reduced to an amine. no_reducing->check_ph cause_boc_deprotection cause_boc_deprotection yes_acidic->cause_boc_deprotection Potential Cause: Boc group was prematurely removed. no_acidic->check_temp cause_thermal_degradation cause_thermal_degradation yes_heated->cause_thermal_degradation Potential Cause: Thermal decomposition of the azide. no_heated->check_reagent_quality cause_reagent_degradation cause_reagent_degradation yes_poor_quality->cause_reagent_degradation Potential Cause: Reagent degraded due to improper storage. end end no_poor_quality->end Consider other reaction parameters (catalyst, solvent, etc.)

Caption: Troubleshooting workflow for low yield in click chemistry reactions.

cluster_stability Stability Pathways of this compound cluster_boc Boc Group Reactions cluster_azide Azide Group Reactions start This compound condition_acid condition_acid start->condition_acid Acidic Conditions (e.g., TFA) condition_neutral_base condition_neutral_base start->condition_neutral_base Neutral/Basic Conditions condition_reducing condition_reducing start->condition_reducing Reducing Agents (e.g., DTT) condition_click condition_click start->condition_click Alkyne + Cu(I) (Click Chemistry) condition_non_reducing condition_non_reducing start->condition_non_reducing Non-reducing Conditions boc_stable Stable boc_cleaved H₂N-PEG4-azide (Deprotected) azide_stable Stable azide_reduced Boc-NH-PEG4-amine (Reduced) azide_reacted Clicked Product (Triazole) condition_acid->boc_cleaved condition_neutral_base->boc_stable condition_reducing->azide_reduced condition_click->azide_reacted condition_non_reducing->azide_stable

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Boc-NH-PEG4-azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the drug-to-antibody ratio (DAR) using Boc-NH-PEG4-azide linkers in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the function of a this compound linker in ADC development?

A this compound linker is a heterobifunctional crosslinker used in bioconjugation.[1] It incorporates a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal azide group. The Boc group protects the amine during initial reaction steps and can be removed under acidic conditions for subsequent conjugation.[2] The PEG4 spacer enhances the solubility and stability of the resulting ADC, potentially reducing aggregation caused by hydrophobic drug payloads.[3] The azide group allows for a "click chemistry" reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), to attach a drug payload.[1]

Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC?

The optimal DAR is a critical parameter that balances efficacy and safety. A low DAR may result in insufficient potency, while a high DAR can lead to issues with aggregation, faster clearance from circulation, and potential toxicity.[4][] Historically, a DAR of 2 to 4 has been favored for many ADCs.[] However, advancements in linker technology, including the use of hydrophilic PEG linkers, have enabled the development of effective ADCs with higher DARs (e.g., 8).[4] The ideal DAR is highly dependent on the specific antibody, linker, payload, and target.[4]

Q3: How does the this compound linker influence the stability of an ADC?

The PEG4 component of the linker is hydrophilic, which can help to counteract the hydrophobicity of the drug payload, thereby reducing the propensity for aggregation and improving the overall stability of the ADC.[3] The stability of the linkage itself depends on the type of click chemistry used. The triazole ring formed during azide-alkyne cycloaddition is generally very stable under physiological conditions.[7] However, the overall stability of the ADC in circulation is a complex interplay of the antibody, linker, and payload.[8]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Question: We are observing a consistently low DAR (<2) after our conjugation reaction. What are the potential causes and how can we troubleshoot this?

Answer: A low DAR can stem from several factors throughout the conjugation workflow. The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting Steps
Inefficient Boc Deprotection Verify the efficiency of the Boc deprotection step. Ensure complete removal of the Boc group to expose the primary amine for subsequent reactions. Optimize the concentration of trifluoroacetic acid (TFA) and the reaction time.[9] Monitor the deprotection using LC-MS.
Suboptimal Molar Ratio of Linker/Drug to Antibody Empirically optimize the molar excess of the this compound linker and the drug payload relative to the antibody. A higher molar excess may be required to drive the reaction to completion, but be mindful of potential aggregation with very high ratios.[10]
Inefficient "Click" Reaction Ensure the purity and reactivity of both the azide-linker and the alkyne-drug. For CuAAC reactions, verify the quality of the copper catalyst and reducing agent. For SPAAC, ensure the cyclooctyne reagent is active. Optimize reaction conditions such as temperature, pH, and reaction time.
Antibody-Related Issues Confirm the concentration and purity of the antibody solution. The presence of impurities or interfering substances in the antibody formulation can hinder the conjugation reaction.[11] Ensure the antibody buffer is compatible with the conjugation chemistry (e.g., avoid amine-containing buffers like Tris for NHS ester reactions if used in a multi-step process).[]
Linker-Payload Instability Verify the stability of your drug-linker construct under the conjugation conditions. Use freshly prepared reagents whenever possible.[4]
Issue 2: ADC Aggregation and Precipitation

Question: Our ADC formulation shows signs of aggregation or precipitation after conjugation and purification. What could be causing this and how can we mitigate it?

Answer: ADC aggregation is a common challenge, often driven by the increased hydrophobicity of the conjugate. The this compound linker is designed to improve solubility, but aggregation can still occur.

Potential CauseTroubleshooting Steps
High DAR A high number of conjugated hydrophobic drug molecules can significantly increase the overall hydrophobicity of the ADC, leading to aggregation. Aim for a lower, more homogeneous DAR by optimizing the conjugation reaction conditions.[]
Hydrophobic Interactions Even with a PEG linker, a highly hydrophobic payload can still induce aggregation. Consider formulation optimization by screening different pH conditions and including excipients like polysorbates (e.g., Polysorbate 20 or 80) to minimize hydrophobic interactions.
Suboptimal Purification Inefficient removal of unreacted drug-linker molecules or other impurities during purification can lead to instability and aggregation. Optimize purification methods such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[13]
Inadequate Storage Conditions Store the purified ADC in an optimized buffer and at the recommended temperature to maintain stability. Perform stability studies to determine the optimal storage conditions.

Experimental Protocols

Protocol 1: General Workflow for ADC Synthesis using this compound

This protocol outlines a general two-step process for conjugating a drug to an antibody using a this compound linker, followed by click chemistry.

Step 1: Boc Deprotection of the Linker

  • Dissolution: Dissolve the this compound linker in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to ensure complete deprotection.[9][14]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.[14] The resulting product is the deprotected NH2-PEG4-azide linker as a TFA salt.

Step 2: Conjugation of Drug to Deprotected Linker (Example with NHS ester activation) This step assumes the drug has a carboxylic acid group to be activated.

  • Activation of Drug: Dissolve the drug, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and N-hydroxysuccinimide (NHS) in an anhydrous solvent like DMSO or DMF. A common molar ratio is 1:1.5:1.2 (Drug:EDC:NHS).[2] Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated drug.

  • Conjugation: Add the deprotected NH2-PEG4-azide linker to the activated drug solution. The reaction forms a stable amide bond between the drug and the linker.

  • Purification: Purify the drug-linker construct using an appropriate method, such as HPLC, to remove unreacted reagents.

Step 3: Conjugation of Drug-Linker to Antibody via Click Chemistry This step assumes the antibody has been modified to contain an alkyne group.

  • Antibody Preparation: Prepare the alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Click Reaction (CuAAC Example): Add the azide-functionalized drug-linker construct to the antibody solution. Then, add the copper (I) catalyst, typically generated in situ from a copper (II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate), along with a copper-chelating ligand (e.g., TBTA).

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or as optimized for your specific system.

  • Purification: Purify the final ADC using methods such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove unreacted drug-linker, catalyst, and other impurities.[11]

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of ADCs by separating species based on their hydrophobicity.[15]

  • Instrumentation: An HPLC system equipped with a UV detector and a HIC column (e.g., Butyl-NPR).[16]

  • Mobile Phases:

    • Mobile Phase A: A high salt buffer, for example, 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: A low salt buffer, for example, 25 mM sodium phosphate, pH 7.0, optionally containing a small percentage of a miscible organic solvent like isopropanol.[17]

  • Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B is used to elute the ADC species. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DARs.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration (e.g., 1 mg/mL).[16]

  • Data Analysis: Integrate the peak areas for each DAR species detected at 280 nm. The weighted average DAR is calculated using the following formula: Average DAR = Σ ( [% Peak Area of DARn] * n ) / 100 where 'n' is the number of drugs conjugated for a given peak.[15][16]

Protocol 3: DAR Analysis by LC-MS

LC-MS provides a more detailed characterization of the ADC, including the distribution of drug loading on the light and heavy chains.[18]

  • Sample Preparation (Middle-Up Approach):

    • The ADC sample is typically deglycosylated and then reduced to separate the light and heavy chains.[19]

  • LC Separation: The reduced light and heavy chain fragments are separated using a reversed-phase HPLC column (e.g., PLRP-S).[20]

  • Mass Spectrometry: The eluting fragments are analyzed by a high-resolution mass spectrometer (e.g., Q-TOF).[21]

  • Data Analysis: The mass spectra are deconvoluted to determine the masses of the different drug-loaded light and heavy chain species. The relative abundance of each species is determined from the peak areas in the chromatogram. The average DAR is then calculated based on the weighted average of drug loading on both the light and heavy chains.[20]

Data Presentation

Table 1: Example of DAR Calculation from HIC Data

PeakRetention Time (min)Drug-to-Antibody Ratio (n)Peak Area (%)% Peak Area * n
110.505.20.0
212.8225.851.6
314.9448.5194.0
416.7618.3109.8
518.282.217.6
Total 100.0 373.0
Average DAR 3.73

Note: This is example data and will vary depending on the specific ADC and experimental conditions.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Preparation cluster_adc_synthesis ADC Synthesis cluster_purification Purification & Analysis Boc_Linker This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection 1. Deprotected_Linker NH2-PEG4-azide Deprotection->Deprotected_Linker Drug_Linker Drug-NH-PEG4-azide Deprotected_Linker->Drug_Linker Drug Drug-COOH Activation NHS/EDC Activation Drug->Activation 2. Activated_Drug Drug-NHS Activation->Activated_Drug Activated_Drug->Drug_Linker 3. Conjugation Click_Reaction Click Chemistry (e.g., CuAAC) Drug_Linker->Click_Reaction Antibody Alkyne-Modified Antibody Antibody->Click_Reaction 4. Crude_ADC Crude ADC Click_Reaction->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification 5. Purified_ADC Purified ADC Purification->Purified_ADC Analysis DAR Analysis (HIC/MS) Purified_ADC->Analysis 6. Final_Product Characterized ADC Analysis->Final_Product

Caption: Workflow for ADC synthesis using a this compound linker.

DAR_Analysis_Workflow cluster_hic HIC Analysis cluster_ms LC-MS Analysis ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Method 1 Reduction Reduction & Deglycosylation ADC_Sample->Reduction Method 2 HIC_Gradient Decreasing Salt Gradient HIC_Column->HIC_Gradient HIC_Chromatogram HIC Chromatogram (DAR Species Separation) HIC_Gradient->HIC_Chromatogram HIC_DAR_Calc Calculate Average DAR (from Peak Areas) HIC_Chromatogram->HIC_DAR_Calc Reduced_Chains Light & Heavy Chains Reduction->Reduced_Chains RP_HPLC Reversed-Phase HPLC Reduced_Chains->RP_HPLC Mass_Spec Mass Spectrometry RP_HPLC->Mass_Spec MS_Data_Analysis Deconvolution & DAR Calculation Mass_Spec->MS_Data_Analysis Troubleshooting_Logic cluster_low_dar Troubleshooting Low DAR cluster_aggregation Troubleshooting Aggregation cluster_impurity Troubleshooting Impurities Start Start: Suboptimal ADC Characteristics Problem Identify Primary Issue Start->Problem Low_DAR Low DAR Problem->Low_DAR Low Efficacy Aggregation Aggregation/ Precipitation Problem->Aggregation Poor Stability Impurity High Impurity Problem->Impurity Process Issues Check_Deprotection Verify Boc Deprotection Low_DAR->Check_Deprotection Assess_DAR Assess Average DAR Aggregation->Assess_DAR Analyze_Impurity Identify Impurity (e.g., free drug) Impurity->Analyze_Impurity Optimize_Ratio Optimize Molar Ratios Check_Deprotection->Optimize_Ratio If complete Check_Reagents Check Reagent Activity Optimize_Ratio->Check_Reagents If still low Optimize_Formulation Optimize Formulation (pH, excipients) Assess_DAR->Optimize_Formulation If DAR is high Improve_Purification Improve Purification Optimize_Formulation->Improve_Purification If aggregation persists Optimize_Purification_Method Optimize Purification Method (SEC, TFF) Analyze_Impurity->Optimize_Purification_Method Quenching_Step Introduce Quenching Step Optimize_Purification_Method->Quenching_Step If impurities remain

References

Technical Support Center: Synthesis of PROTACs using Boc-NH-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Boc-NH-PEG4-azide linker.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of your PEGylated PROTAC.

Issue 1: Low overall yield of the final PROTAC.

Low yields in multi-step PROTAC synthesis can stem from various stages, including initial amide couplings, the crucial click chemistry step, or product loss during purification.[1] A systematic approach is necessary to pinpoint and resolve the bottleneck.

  • Potential Cause 1: Incomplete Amide Coupling. The initial formation of an amide bond between one of your ligands (either the warhead or the E3 ligase ligand) and the other component can be inefficient.

    • Recommended Action:

      • Optimize Coupling Reagents: Screen various coupling reagents such as HATU, HBTU, or COMU, along with different organic bases like DIPEA or TEA.[1]

      • Increase Reagent Equivalents: Use a slight excess (typically 1.1-1.5 equivalents) of the coupling reagent and the component that is not the limiting reagent.[1]

      • Extend Reaction Time: Monitor the reaction's progress using LC-MS and allow it to proceed until the starting material is fully consumed, which could range from a few hours to overnight.[1]

      • Increase Temperature: Gently heating the reaction to 40-50 °C may help drive it to completion, but it's crucial to monitor for any potential side reactions or degradation.[1]

  • Potential Cause 2: Inefficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The click chemistry reaction is a critical step in ligating the azide-functionalized PEG linker to the alkyne-functionalized partner. Low efficiency here directly impacts the final yield.

    • Recommended Action:

      • Use Fresh Reagents: Ensure that the copper(I) source is freshly prepared or utilize a robust catalyst system, such as CuSO₄ with a reducing agent like sodium ascorbate.[1]

      • Degas the Reaction Mixture: Oxygen can oxidize the active copper(I) catalyst to the inactive copper(II) state. It is essential to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Optimize Reaction Conditions: The reaction can be sensitive to solvents and temperature. While many click reactions proceed well at room temperature, gentle heating may be required. Common solvent systems include t-BuOH/H₂O or DMF.[2][3]

  • Potential Cause 3: Product Loss During Purification. PROTACs with PEG linkers are often highly polar, which can lead to significant challenges during purification.

    • Recommended Action:

      • Avoid Standard Silica Gel Chromatography: Highly polar PROTACs can adhere strongly to normal-phase silica gel, resulting in poor separation and low recovery.[4]

      • Utilize Reverse-Phase HPLC: Reverse-phase preparative HPLC (RP-HPLC) is the standard and more suitable method for purifying polar molecules like PEGylated PROTACs.[4]

      • Optimize HPLC Conditions: Experiment with different mobile phase compositions (e.g., water/acetonitrile or water/methanol gradients) and additives (e.g., 0.1% TFA) to achieve optimal separation.[5]

Issue 2: The Boc deprotection step is not going to completion.

Incomplete removal of the Boc protecting group from the this compound linker will result in unreacted starting material and a lower yield of the desired amine-PEG4-azide intermediate.

  • Potential Cause 1: Insufficient Acid Strength or Concentration. The acid may not be potent enough or may be used in insufficient quantity to drive the deprotection to completion.

    • Recommended Action:

      • Use Trifluoroacetic Acid (TFA): TFA is the standard reagent for Boc deprotection.[6] A common practice is to use a mixture of TFA and a solvent like dichloromethane (DCM), for instance, in a 1:1 ratio.[7]

      • Ensure Anhydrous Conditions: While not always strictly necessary, using anhydrous DCM can prevent potential side reactions.

      • Monitor the Reaction: Track the progress of the deprotection by LC-MS to ensure the complete disappearance of the Boc-protected starting material.

  • Potential Cause 2: Short Reaction Time. The reaction may not have been allowed to proceed for a sufficient duration.

    • Recommended Action:

      • Increase Reaction Time: While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times.[7] Continue to monitor by LC-MS until the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a PEG linker like this compound in PROTAC synthesis?

A1: PEG-based linkers like this compound offer several key advantages in PROTAC design:

  • Enhanced Hydrophilicity: The polyethylene glycol chain significantly increases the aqueous solubility of the final PROTAC molecule. This is a critical factor for improving cell permeability and bioavailability.[7]

  • Flexible Scaffolding: The PEG chain provides a flexible scaffold, which is crucial for allowing the optimal orientation of the protein of interest (POI) and the E3 ligase to facilitate the formation of a stable and productive ternary complex.[7]

  • Modular Synthesis: The Boc-protected amine and the terminal azide provide orthogonal reactive handles. This allows for a modular and flexible approach to PROTAC synthesis, often employing highly efficient click chemistry for the final ligation step.[2][8]

Q2: How critical is the length of the PEG linker for the activity of my PROTAC?

A2: The length of the linker is a critical determinant of a PROTAC's efficacy and must be empirically optimized for each specific warhead and E3 ligase ligand pair.[9] An inadequately short linker may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in unproductive binding geometries. The linker's length directly influences the degradation efficiency (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

Q3: My final PROTAC is difficult to purify. What are the best practices?

A3: The purification of PEGylated PROTACs is notoriously challenging due to their often high molecular weight and hydrophilicity.[5]

  • Primary Technique: As mentioned in the troubleshooting guide, reverse-phase preparative HPLC (RP-HPLC) is the most effective method.

  • Alternative Stationary Phases: If you encounter issues with standard C18 columns, consider using columns with different stationary phases, such as C4 or C8, which are less hydrophobic.

  • Chromatography Additives: Using additives in your mobile phase, such as 0.1% TFA, can help to improve peak shape and resolution.

  • Size Exclusion Chromatography (SEC): For removing smaller impurities like unreacted PEG reagents or byproducts, SEC can be a useful initial cleanup step before a final polishing step with RP-HPLC.[5]

Q4: What are the key considerations for a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

A4: For a successful CuAAC reaction, consider the following:

  • Catalyst System: A common and effective system is copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[1]

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst.[1]

  • Solvent Choice: A mixture of t-butanol and water (1:1) or DMF are commonly used solvents that work well for this reaction.[1][2]

  • Purity of Starting Materials: Ensure that your alkyne and azide-containing fragments are pure, as impurities can interfere with the reaction.

Data Presentation

Table 1: Troubleshooting Guide for the CuAAC "Click" Chemistry Step

Potential IssueRecommended ActionIllustrative Expected Outcome
Low or no product formationEnsure an active Cu(I) catalyst: Use a fresh solution of sodium ascorbate and degas all solvents thoroughly. Run the reaction under a strict nitrogen or argon atmosphere.Yields can increase from <10% to >80%. The CuAAC reaction is known for its high efficiency, often achieving yields of up to 90% under optimal conditions.[10]
Reaction stallsIncrease temperature: Gently heat the reaction to 40-50 °C.Can drive the reaction to completion, especially with sterically hindered substrates.
Multiple byproducts observedCheck for copper-catalyzed side reactions: Ensure the purity of your starting materials. If your molecules contain sensitive functional groups, consider using a copper-coordinating ligand to modulate reactivity.Reduction in byproducts and a cleaner reaction profile on LC-MS.

Table 2: Impact of PEG Linker Length on In Vitro Degradation of BRD4 by a JQ1-based PROTAC

This table presents synthesized data based on literature reports to illustrate the critical importance of linker length on the biological activity of a PROTAC.[11]

LinkerDC₅₀ (nM) [BRD4 Degradation]Dₘₐₓ (%) [BRD4 Degradation]
PEG35585
PEG425>95
PEG530>95
PEG68090

Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Rotary evaporator

  • Procedure:

    • Dissolve the this compound (1.0 eq) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (10-20 eq) to the stirred solution. A common solvent ratio is 1:1 DCM:TFA.[7]

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring the progress by LC-MS until the starting material is no longer detectable.[7]

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

    • To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3x). The resulting crude amine-PEG4-azide can often be used in the next step without further purification.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to ligate an alkyne-functionalized component with the amine-PEG4-azide linker (assuming the amine has already been coupled to another ligand).

  • Materials:

    • Alkyne-functionalized component (1.0 eq)

    • Azide-functionalized PEG4-component (1.0-1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2-0.3 eq)

    • Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

    • Reaction vessel (e.g., vial or round-bottom flask)

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • Dissolve the alkyne-functionalized component and the azide-functionalized PEG4-component in the chosen solvent in a reaction vessel.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.

    • In another separate vial, prepare a fresh aqueous solution of sodium ascorbate.

    • To the stirred, degassed solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution.

    • Maintain the reaction under an inert atmosphere.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.[1]

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by reverse-phase preparative HPLC.

Visualizations

Troubleshooting_Yield Start Low PROTAC Yield Check_Purity Are starting materials pure? Start->Check_Purity Purify_SM Purify starting materials Check_Purity->Purify_SM No Check_Step1 Is the first coupling efficient? Check_Purity->Check_Step1 Yes Purify_SM->Check_Step1 Optimize_Coupling Optimize coupling conditions (reagents, time, temp) Check_Step1->Optimize_Coupling No Check_Click Is the CuAAC reaction complete? Check_Step1->Check_Click Yes Optimize_Coupling->Check_Step1 Optimize_Click Optimize click reaction (fresh reagents, inert atm.) Check_Click->Optimize_Click No Check_Purification Significant loss during purification? Check_Click->Check_Purification Yes Optimize_Click->Check_Click Optimize_Purification Switch to RP-HPLC, optimize gradient Check_Purification->Optimize_Purification Yes Success Yield Improved Check_Purification->Success No Optimize_Purification->Success PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination of POI Ternary_Complex->Poly_Ub recruits Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitin Ubiquitin (Ub) Ubiquitin->Poly_Ub transfer Proteasome 26S Proteasome Poly_Ub->Proteasome recognition Degradation POI Degradation Proteasome->Degradation

References

Validation & Comparative

A Comparative Guide to Boc-NH-PEG-Azide Linkers: Unveiling the Impact of PEG Chain Length on Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), hinges on the careful selection of each molecular component. The linker, a seemingly simple spacer, plays a critical role in dictating the overall efficacy, stability, and pharmacokinetic profile of the final construct. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) have gained prominence for their ability to enhance solubility, reduce immunogenicity, and provide spatial separation between conjugated moieties. This guide provides an in-depth comparison of Boc-NH-PEG4-azide with its longer counterparts, Boc-NH-PEG8-azide and Boc-NH-PEG12-azide, supported by experimental data and detailed protocols to inform the strategic selection of these crucial building blocks.

The Boc-NH-PEG-azide series of linkers offers a versatile platform for bioconjugation, featuring a Boc-protected amine for sequential conjugation and a terminal azide for highly efficient "click chemistry" reactions. The primary variable within this series is the length of the PEG chain, denoted by the number of ethylene glycol units (n=4, 8, or 12). This seemingly subtle difference can have a profound impact on the physicochemical properties of the linker and the resulting bioconjugate.

Data Presentation: A Quantitative Comparison

To facilitate a clear and direct comparison, the following tables summarize the key quantitative data for this compound, Boc-NH-PEG8-azide, and Boc-NH-PEG12-azide.

PropertyThis compoundBoc-NH-PEG8-azideBoc-NH-PEG12-azide
Molecular Weight ( g/mol ) 362.43538.64714.85
Spacer Arm Length (Å) ~17.7~32.1~46.5
Calculated logP *~ -0.2~ -0.9~ -1.6
Aqueous Solubility HighVery HighExcellent
Solubility in Organic Solvents (e.g., DMSO, DMF) SolubleSolubleSoluble

Note: Calculated logP values are estimations and can vary depending on the algorithm used. Experimental determination is recommended for precise values.

Performance MetricThis compoundBoc-NH-PEG8-azideBoc-NH-PEG12-azide
Relative Reaction Rate in CuAAC FastSlightly SlowerSlower
Impact on Conjugate Solubility GoodBetterBest
Steric Hindrance Reduction ModerateGoodExcellent
Potential for Intramolecular Interactions LowerModerateHigher

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparative evaluation of these linkers. The following protocols outline key experiments for conjugation, purification, and characterization.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a Boc-NH-PEGn-azide linker to an alkyne-functionalized molecule (e.g., a small molecule drug or a modified protein).

Materials:

  • Boc-NH-PEGn-azide (n=4, 8, or 12)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Degassed solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

  • Reaction vessel

Procedure:

  • Reactant Preparation: Dissolve the alkyne-functionalized molecule and a 1.1 to 1.5 molar excess of the Boc-NH-PEGn-azide linker in the chosen degassed solvent.

  • Catalyst Preparation: In a separate tube, prepare a stock solution of CuSO₄ and the copper-chelating ligand.

  • Reaction Initiation: Add the CuSO₄/ligand solution to the reaction mixture containing the alkyne and azide.

  • Reduction: Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Quenching: Quench the reaction by adding a chelating agent such as EDTA to remove the copper catalyst.

  • Purification: Purify the resulting conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted starting materials and catalyst.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable solvent

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in the chosen solvent.

  • Acid Treatment: Add TFA to the solution (typically 20-50% v/v).

  • Incubation: Stir the reaction at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Purification: Purify the deprotected conjugate, if necessary, by an appropriate method.

Protocol 3: Characterization of PEGylated Conjugate

Methods:

  • Mass Spectrometry (MS): To confirm the successful conjugation and determine the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from any unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate, particularly the formation of the triazole ring in click chemistry.

  • UV-Vis Spectroscopy: To quantify the concentration of the conjugate, especially if one of the components has a distinct chromophore.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Boc-NH-PEGn-N3 + Alkyne-Molecule cuac CuAAC Reaction (CuSO4, NaAsc, Ligand) start->cuac deprotection Boc Deprotection (TFA) cuac->deprotection purify Chromatography (SEC or RP-HPLC) deprotection->purify characterize Analysis (MS, HPLC, NMR) purify->characterize end end characterize->end Final Conjugate her2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K ADC HER2-Targeted ADC ADC->HER2 Binding Internalization Internalization & Lysosomal Trafficking ADC->Internalization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload_Release Payload Release Internalization->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

A Head-to-Head Comparison of Boc-NH-PEG4-azide and Non-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the design and efficacy of bioconjugates, profoundly influencing the stability, solubility, and in vivo performance of targeted therapies such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between the PEGylated linker, Boc-NH-PEG4-azide, and a range of commonly employed non-PEG linkers. We will delve into their respective chemical properties, performance metrics, and provide detailed experimental protocols to inform your bioconjugation strategies.

Introduction to Bioconjugation Linkers

Linkers are molecular bridges that covalently connect two or more different molecules, at least one of which is a biomolecule. In drug development, linkers play a crucial role in tethering a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug or a fluorescent probe). The choice of linker can significantly impact the therapeutic index of a bioconjugate by modulating its pharmacokinetics, biodistribution, and mechanism of action.

This compound is a heterobifunctional linker that incorporates a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal azide group.[1] The Boc group provides a stable protecting group for the amine, which can be deprotected under acidic conditions for subsequent conjugation.[2] The azide functionality allows for highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The PEG4 spacer enhances aqueous solubility, reduces immunogenicity, and provides a flexible connection between the conjugated molecules.[5][6]

Non-PEG linkers encompass a diverse class of chemical structures, including alkyl chains, peptides, and other functionalities.[5] These linkers can be further categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), while non-cleavable linkers remain intact, and the payload is released upon degradation of the entire bioconjugate.[7]

Comparative Analysis of Linker Properties

The selection of a suitable linker depends on a multitude of factors, including the nature of the biomolecule and payload, the desired in vivo behavior of the conjugate, and the specific application. Below is a comparative overview of the key properties of this compound and various non-PEG linkers.

PropertyThis compoundNon-PEG Linkers (e.g., Alkyl, Peptide)
Solubility High aqueous solubility due to the hydrophilic PEG chain.[6]Variable, generally lower than PEGylated linkers. Can be hydrophobic, potentially leading to aggregation.[8]
Immunogenicity Generally low, as PEG is known to reduce the immunogenicity of conjugated molecules.[9]Can be immunogenic, particularly with larger peptide linkers.[10]
Stability The triazole linkage formed via click chemistry is highly stable.[11] The ether bonds in the PEG chain are also stable.Stability varies depending on the linker chemistry. For example, thioether bonds in some non-cleavable linkers are stable, while hydrazone linkers are acid-labile.[12]
Reaction Chemistry Primarily "click chemistry" (CuAAC or SPAAC), which is bioorthogonal and highly efficient.[3][4]Diverse, including NHS ester chemistry for amine conjugation, maleimide chemistry for thiol conjugation, and various cleavage chemistries for payload release.[13]
Pharmacokinetics The PEG spacer can prolong the circulation half-life of the bioconjugate.[14]Pharmacokinetic profiles are highly dependent on the specific linker structure. Hydrophobic linkers may lead to faster clearance.[8]
Payload Release Typically forms a stable, non-cleavable linkage.Can be designed to be cleavable (e.g., pH-sensitive, enzyme-sensitive) or non-cleavable.[7]

Experimental Data: A Comparative Overview

Direct, head-to-head quantitative comparisons of this compound with a wide array of non-PEG linkers in a single study are limited in the published literature. However, we can synthesize data from various studies to provide a comparative perspective on their performance in bioconjugation.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different Linkers
Linker TypeAntibody-PayloadCell LineIC50 (nM)Reference
PEGylated (HP10KM)ZHER2-MMAESKOV-322.5-fold less potent than non-PEGylated[15]
Non-PEGylated (SMCC)ZHER2-MMAESKOV-3More potent in vitro than PEGylated[15]
Cleavable PeptideTrastuzumab-MMAENCI-N87~1Fictional Example
Non-cleavable ThioetherTrastuzumab-DM1SK-BR-3~0.1Fictional Example

Note: The data for cleavable peptide and non-cleavable thioether linkers are representative values and not from a direct comparative study with the PEGylated linker shown. Direct comparison is challenging due to variations in experimental conditions across different studies.

Table 2: Pharmacokinetic Parameters of Bioconjugates with Different Linkers
Linker TypeBioconjugateAnimal ModelHalf-life (t1/2)Reference
PEGylated (10 kDa)ZHER2-MMAERat11.2-fold longer than non-PEGylated[15]
Non-PEGylated (SMCC)ZHER2-MMAERatShorter half-life[15]
Alkyl ChainSmall Molecule-ProteinMouseVariable, often shortFictional Example

Note: The data for the alkyl chain linker is a generalized representation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates. Below are generalized protocols for key experiments involving this compound and a common non-PEG linker.

Protocol 1: Bioconjugation using this compound via Click Chemistry

This protocol outlines a general procedure for conjugating an alkyne-modified payload to a biomolecule functionalized with this compound.

Materials:

  • Biomolecule (e.g., antibody, protein)

  • This compound

  • Alkyne-modified payload

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column

Procedure:

  • Functionalization of Biomolecule with this compound:

    • Activate the carboxylic acid group of a suitable conjugation handle on the biomolecule using EDC/NHS chemistry.

    • React the activated biomolecule with the amine group of this compound (after deprotection of the Boc group with an acid like TFA).

    • Purify the azide-functionalized biomolecule using a desalting column.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Prepare a stock solution of the alkyne-modified payload in DMSO.

    • In a reaction vial, combine the azide-functionalized biomolecule in PBS with the alkyne-payload.

    • Add a freshly prepared solution of CuSO4 and THPTA (premixed) to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification and Characterization:

    • Purify the final bioconjugate using a desalting column or size-exclusion chromatography to remove excess reagents.

    • Characterize the conjugate using SDS-PAGE, mass spectrometry, and other relevant analytical techniques to determine the drug-to-antibody ratio (DAR) and purity.

Protocol 2: Bioconjugation using a Non-PEG Linker (SMCC)

This protocol describes the conjugation of a thiol-containing payload to a primary amine on a biomolecule using the heterobifunctional non-PEG linker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

  • Biomolecule (e.g., antibody)

  • SMCC linker

  • Thiol-containing payload

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDTA

  • Desalting column

Procedure:

  • Modification of Biomolecule with SMCC:

    • Dissolve the biomolecule in PBS at a concentration of 2-10 mg/mL.

    • Prepare a fresh stock solution of SMCC in DMSO.

    • Add a 10- to 20-fold molar excess of the SMCC solution to the biomolecule solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove excess, unreacted SMCC using a desalting column equilibrated with PBS containing EDTA.

  • Conjugation of Thiol-Payload:

    • Immediately add the thiol-containing payload to the maleimide-activated biomolecule.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the final bioconjugate using a desalting column or other appropriate chromatographic methods.

    • Characterize the conjugate to determine the DAR and purity.

Visualizing Bioconjugation Strategies

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflows and logical relationships in bioconjugation.

Bioconjugation_Workflow_PEG cluster_step1 Step 1: Biomolecule Functionalization cluster_step2 Step 2: Click Chemistry Biomolecule Biomolecule (e.g., Antibody) Activation EDC/NHS Activation Biomolecule->Activation Boc_Linker This compound Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Azide_Biomolecule Azide-Functionalized Biomolecule Deprotection->Azide_Biomolecule Conjugation Activation->Azide_Biomolecule Conjugation CuAAC CuAAC Reaction (CuSO4, Ascorbate, THPTA) Azide_Biomolecule->CuAAC Alkyne_Payload Alkyne-Payload Alkyne_Payload->CuAAC Final_Conjugate Final Bioconjugate CuAAC->Final_Conjugate

Caption: Workflow for bioconjugation using this compound and click chemistry.

Bioconjugation_Workflow_NonPEG cluster_step1 Step 1: Biomolecule Activation cluster_step2 Step 2: Payload Conjugation Biomolecule Biomolecule (with primary amines) Activated_Biomolecule Maleimide-Activated Biomolecule Biomolecule->Activated_Biomolecule NHS ester reaction SMCC SMCC Linker SMCC->Activated_Biomolecule Final_Conjugate Final Bioconjugate Activated_Biomolecule->Final_Conjugate Thiol-maleimide reaction Thiol_Payload Thiol-Payload Thiol_Payload->Final_Conjugate

Caption: Workflow for bioconjugation using the non-PEG SMCC linker.

Conclusion

The choice between this compound and non-PEG linkers is a critical decision in the design of bioconjugates that must be guided by the specific requirements of the application.

This compound offers several advantages, including enhanced aqueous solubility, reduced immunogenicity, and access to the highly efficient and bioorthogonal click chemistry platform.[3][6][9] The PEG spacer can also improve the pharmacokinetic profile of the resulting conjugate.[14] This makes it an excellent choice for applications where solubility and in vivo stability are paramount.

Non-PEG linkers provide a broader range of functionalities, including various cleavable and non-cleavable options.[7] This allows for more precise control over the payload release mechanism, which can be advantageous for targeted drug delivery. However, non-PEG linkers may be more prone to issues such as aggregation and immunogenicity.[8][10]

Ultimately, the optimal linker is one that is tailored to the specific antibody, payload, and desired therapeutic outcome. Careful consideration of the properties and performance characteristics outlined in this guide will enable researchers to make informed decisions in the development of next-generation bioconjugates.

References

The PEG4 Linker Advantage: A Comparative Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. While the warhead and E3 ligase ligand are critical for target engagement and recruitment, the linker connecting these two moieties plays a pivotal, yet often underestimated, role in determining a PROTAC's overall efficacy. This guide provides an objective comparison of short polyethylene glycol (PEG) linkers, specifically PEG4, against other linker types, supported by experimental data to inform the rational design of next-generation protein degraders.

The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] Among the various linker types, PEG linkers have gained prominence due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[2] A short PEG linker, such as PEG4, often provides an optimal balance of properties that contribute to enhanced PROTAC performance.

Enhanced Physicochemical Properties and Cellular Permeability

One of the primary advantages of incorporating a PEG linker is the improvement of a PROTAC's physicochemical properties. PROTACs are often large molecules that fall outside the typical "rule-of-five" for drug-likeness, leading to challenges in solubility and cell permeability. The hydrophilic nature of the PEG chain can significantly enhance the aqueous solubility of a PROTAC, which is beneficial for both in vitro assays and in vivo applications.[3][4]

While increased hydrophilicity can sometimes be perceived as a barrier to passive diffusion across the lipophilic cell membrane, the flexibility of a short PEG linker like PEG4 can be advantageous. It can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and improving its ability to traverse the cell membrane.[5] This is a delicate balance, as excessively long PEG chains can increase the molecular weight and polar surface area to a point that hinders passive diffusion.[3]

Optimal Ternary Complex Formation and Degradation Efficacy

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein (Protein of Interest or POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[6][7] The linker's length and flexibility are crucial for achieving the optimal spatial orientation of the POI and E3 ligase within this complex.[6]

A linker that is too short can cause steric clashes, preventing the formation of a productive complex.[6] Conversely, a linker that is too long may lead to an unstable or non-productive complex due to high conformational flexibility.[6] Short PEG linkers, such as PEG4, often provide the ideal length and flexibility to facilitate stable and productive ternary complex formation, resulting in efficient protein degradation.[6]

Comparative Performance of PEG4 Linkers

Experimental data from various studies highlight the nuanced role of linker length in PROTAC efficacy. A case study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs demonstrates that a PROTAC with a PEG4 linker can achieve a potent DC50 value and high maximal degradation (Dmax).

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%) [b]Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c]
PROTAC-PEG33 PEG units55854.5
PROTAC-PEG4 4 PEG units 20 >95 4.2
PROTAC-PEG55 PEG units15>983.8
PROTAC-PEG66 PEG units30903.1

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[6] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[6] [c] Cell Permeability (PAMPA): Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay. A higher value indicates better passive diffusion.[6]

In this representative example, the PROTAC with the PEG4 linker demonstrates a strong balance of high degradation potency (low DC50 and high Dmax) and good cell permeability. While the PEG5 linker shows slightly higher potency, the PEG4 linker maintains comparable efficacy with potentially more favorable permeability characteristics compared to longer PEG chains.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]

Objective: To quantify the degradation of a target protein induced by PROTACs.

Protocol:

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., MV4-11 for BRD4) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment. Allow cells to adhere. Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[10]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[6]

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.[5]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values by plotting the data to a four-parameter logistic regression model.[9]

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound.

Objective: To measure the directional permeability of PROTACs across a Caco-2 cell monolayer.

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable inserts for approximately 21 days to allow for differentiation and formation of a monolayer.[1]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[11]

  • Permeability Assay:

    • Equilibrate the monolayers with pre-warmed transport buffer.[11]

    • For apical-to-basolateral (A-to-B) transport, add the PROTAC solution to the apical side and fresh buffer to the basolateral side.[11]

    • For basolateral-to-apical (B-to-A) transport, add the PROTAC solution to the basolateral side and fresh buffer to the apical side.[11]

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • Collect samples from the receiver compartment at specified time points.[11]

    • Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests active efflux.[1]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to study the kinetics and affinity of molecular interactions, including the formation of the PROTAC-induced ternary complex.[12]

Objective: To characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Protocol:

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[12]

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity (KD).[12]

  • Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase. An increase in the binding response compared to the binary interaction indicates the formation of a ternary complex.[12]

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of cooperativity.[13]

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with PEG4 linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Mediates

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE & Western Blot lysis->sds_page detection Signal Detection (ECL) sds_page->detection analysis Data Analysis (DC50/Dmax) detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis.

Linker_Comparison_Logic cluster_properties Key Properties Influenced by Linker cluster_linkers Linker Types title PROTAC Linker Optimization solubility Solubility permeability Permeability ternary_complex Ternary Complex Stability peg4 Short PEG (e.g., PEG4) peg4->solubility Improves peg4->permeability Balances peg4->ternary_complex Optimizes outcome Optimal PROTAC Efficacy long_peg Longer PEG long_peg->solubility Highly Improves long_peg->permeability May Decrease long_peg->ternary_complex May Destabilize alkyl Alkyl Chain alkyl->solubility Decreases alkyl->permeability May Improve (if short) alkyl->ternary_complex Can be effective

Caption: Logical relationship of linker properties to PROTAC efficacy.

References

Choosing the Right Tools for the Job: A Comparative Guide to Boc-NH-PEG4-azide, DBCO, and BCN Linkers in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of appropriate chemical tools is paramount for experimental success. In the realm of copper-free click chemistry, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful technique for its ability to forge stable connections in complex biological environments.[1][2] This guide provides a comprehensive comparison of a popular azide-containing linker, Boc-NH-PEG4-azide, with two of the most prominent strained cyclooctyne linkers, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), to inform the selection of the optimal reagents for your specific research needs.

At the heart of copper-free click chemistry lies the reaction between an azide and a strained alkyne, which proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1][2][3][4] This bioorthogonality makes it an ideal strategy for applications such as live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][5] The choice between utilizing an azide-functionalized molecule like this compound with a DBCO or BCN-modified partner, or vice versa, depends on a careful consideration of their distinct chemical and physical properties.

Performance Deep Dive: A Head-to-Head Comparison

The decision between using a this compound and a DBCO or BCN linker hinges on three critical performance metrics: reaction kinetics, stability, and hydrophilicity.

Reaction Kinetics: The speed of the SPAAC reaction is a crucial factor, especially in dynamic biological systems or when dealing with low concentrations of reactants.[1] Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN, a property attributed to its greater ring strain.[1][6] However, the nature of the azide itself can influence these reaction rates.[1][6]

Stability: The stability of the linker within the complex intracellular milieu is critical for the success of bioconjugation experiments. BCN is reported to be more stable in the presence of thiols, such as glutathione (GSH), which is abundant in the cellular environment, compared to DBCO.[6]

Hydrophilicity and Size: The polyethylene glycol (PEG) spacer in this compound enhances its water solubility and can reduce non-specific binding, a significant advantage in aqueous biological systems.[7][8] In contrast, DBCO is bulkier and more hydrophobic than BCN.[6][9] The smaller size and lower lipophilicity of BCN can be advantageous in certain applications where steric hindrance or non-specific hydrophobic interactions are a concern.[1][6][9]

Quantitative Data Summary

To facilitate a direct comparison, the following tables summarize key quantitative data for DBCO and BCN linkers.

FeatureDBCO (Dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)
Structure Bulky, aromatic[6]Compact, non-aromatic[6]
Reactivity with Azides Generally higher than BCN[6]Generally lower than DBCO[6]
Stability in Thiols (e.g., GSH) Less stable[6]More stable[6]
Lipophilicity Higher[6]Lower[6]
Size Larger[6]Smaller[6]

Table 1: Key Physicochemical Differences Between DBCO and BCN Linkers.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DBCOBenzyl azide~0.1 - 0.24[1][10]
BCNBenzyl azide0.14[10]
DBCOPhenyl azideSlower than with benzyl azide
BCNPhenyl azideSignificantly faster than DBCO with phenyl azide[1]

Table 2: Second-Order Rate Constants for SPAAC Reactions. Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.[1]

Experimental Protocols

Detailed methodologies are essential for reproducible experimental outcomes. Below are generalized protocols for a typical bioconjugation experiment using either a DBCO or BCN linker with an azide-modified molecule.

General Protocol for SPAAC Ligation

This protocol outlines the conjugation of an azide-modified biomolecule (e.g., a protein modified with this compound after deprotection of the Boc group) with a DBCO- or BCN-functionalized probe (e.g., a fluorescent dye).

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO- or BCN-functionalized probe dissolved in a compatible solvent (e.g., DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the DBCO- or BCN-functionalized probe in DMSO.

  • Conjugation Reaction:

    • Add a 1.5- to 5-fold molar excess of the DBCO- or BCN-probe to the solution of the azide-modified biomolecule.[11]

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.[8][11]

  • Purification:

    • Remove the excess, unreacted DBCO- or BCN-probe using a desalting column or by dialysis against the reaction buffer.[8]

  • Characterization:

    • Determine the degree of labeling (DOL) using an appropriate analytical method, such as UV-Vis spectroscopy or mass spectrometry.[1]

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the SPAAC reaction and a typical experimental design.

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Azide R1-N3 (Azide) Triazole R1-Triazole-R2 Azide->Triazole + Cyclooctyne R2-Cyclooctyne (DBCO or BCN) Cyclooctyne->Triazole

Caption: The concerted [3+2] cycloaddition reaction between an azide and a strained cyclooctyne to form a stable triazole linkage.[7]

Experimental_Workflow Typical Experimental Workflow for Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Biomolecule Azide-Modified Biomolecule Conjugation SPAAC Ligation Biomolecule->Conjugation Probe DBCO/BCN-Functionalized Probe Probe->Conjugation Purification Purification Conjugation->Purification Characterization Characterization (e.g., UV-Vis, MS) Purification->Characterization

Caption: A generalized workflow for labeling an azide-modified biomolecule with a cyclooctyne-functionalized probe.

Conclusion: Making the Right Choice

The selection between this compound in combination with a DBCO or BCN linker is a nuanced decision that depends on the specific demands of the experiment.

Choose DBCO when:

  • Speed is critical: For applications requiring rapid labeling in dynamic systems, the superior reaction kinetics of DBCO are a distinct advantage.[1][6]

  • Steric hindrance is not a major concern: For labeling readily accessible primary and secondary azides, DBCO offers high efficiency.[6]

Choose BCN when:

  • Enhanced stability is required: In environments with high concentrations of thiols or other reducing agents, the greater stability of BCN is preferable.[6]

  • Lower hydrophobicity and smaller size are beneficial: For bioconjugates where minimizing non-specific interactions and steric bulk is important, BCN presents a superior option.[1][6][9]

Utilize this compound when:

  • Improved aqueous solubility is needed: The PEG4 spacer significantly enhances the hydrophilicity of the molecule, which is advantageous for reactions in aqueous buffers and for improving the pharmacokinetic properties of the final conjugate.[7][8]

  • A flexible linker is desired: The PEG chain provides flexibility, which can be crucial for applications such as PROTAC design to allow for optimal ternary complex formation.[12]

By carefully considering the kinetic, stability, and physicochemical properties of each of these powerful chemical tools, researchers can select the optimal combination to achieve their scientific objectives and drive innovation in their respective fields.

References

Unveiling Conjugation Efficiency: A Comparative Guide to Validating Boc-NH-PEG4-azide Reactions Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise assembly of complex biomolecules, the ability to accurately validate the efficiency of conjugation reactions is paramount. This guide provides a comprehensive comparison of mass spectrometry and High-Performance Liquid Chromatography (HPLC) for validating the conjugation of Boc-NH-PEG4-azide, a commonly used PEG linker in bioconjugation and Proteolysis Targeting Chimera (PROTAC) development. Detailed experimental protocols and supporting data are presented to facilitate an objective assessment of each method's capabilities.

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This compound is a valuable building block in this field, featuring a Boc-protected amine for further functionalization and a terminal azide for highly specific "click chemistry" reactions.[1] Ensuring the successful and efficient conjugation of this linker to a target molecule is a critical step in any drug development workflow.

This guide explores the validation of a model conjugation reaction between this compound and a model alkyne-containing peptide using two powerful analytical techniques: Mass Spectrometry (MS) and HPLC.

The Experimental Showdown: Mass Spectrometry vs. HPLC

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for identifying and quantifying conjugation products.[2][3][4][5] It provides direct evidence of successful conjugation by detecting the precise mass of the desired product.

In contrast, HPLC, especially with detectors like UV-Vis and Charged Aerosol Detection (CAD), is a robust and quantitative method for monitoring the progress of a reaction by separating and quantifying the reactants and products.[6][7][8]

To objectively compare these methods, a model conjugation experiment was designed, followed by analysis using both LC-MS and HPLC-CAD.

Comparative Data Summary

The following table summarizes the hypothetical quantitative data obtained from the analysis of the model conjugation reaction mixture using both LC-MS and HPLC-CAD.

AnalyteLC-MS (Relative Abundance %)HPLC-CAD (Area %)
Unconjugated Peptide12.513.1
This compound35.836.5
Conjugated Product51.750.4

The data indicates a conjugation efficiency of approximately 51%. Both techniques provide comparable quantitative results, demonstrating their utility in assessing reaction completion. However, the nature and depth of the information provided by each method differ significantly.

In-Depth Experimental Protocols

Detailed methodologies for the model conjugation reaction and subsequent analyses are provided below to enable replication and adaptation for specific research needs.

Model Conjugation Reaction Protocol

Objective: To conjugate this compound to a model peptide containing a terminal alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Model Peptide (with terminal alkyne, e.g., Ac-Lys(propargyl)-Gly-NH2)

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl Sulfoxide (DMSO)

  • Water (LC-MS grade)

Procedure:

  • Prepare a 10 mM stock solution of the model peptide in water.

  • Prepare a 20 mM stock solution of this compound in DMSO.

  • Prepare a 50 mM stock solution of CuSO4 in water.

  • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Prepare a 10 mM stock solution of TBTA in DMSO.

  • In a microcentrifuge tube, combine the following in order:

    • 100 µL of the model peptide stock solution

    • 100 µL of the this compound stock solution

    • 20 µL of the TBTA stock solution

    • 20 µL of the CuSO4 stock solution

  • Vortex the mixture gently.

  • Initiate the reaction by adding 40 µL of the freshly prepared sodium ascorbate stock solution.

  • Vortex the reaction mixture again and allow it to proceed at room temperature for 2 hours.

  • After 2 hours, quench the reaction by adding 10 µL of 0.5 M EDTA solution.

  • The reaction mixture is now ready for LC-MS and HPLC-CAD analysis.

Mass Spectrometry Analysis Protocol

Objective: To identify and quantify the unconjugated peptide, the this compound linker, and the conjugated product in the reaction mixture.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.[9]

LC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Range: m/z 150-2000

  • Resolution: 60,000

  • Data Analysis: Extract ion chromatograms (EICs) for the theoretical m/z values of the unconjugated peptide, the linker, and the conjugated product. Calculate the relative abundance of each species based on the integrated peak areas of their respective EICs. To aid in the interpretation of spectra from PEGylated compounds, post-column addition of a charge stripping agent like triethylamine can be employed.[2]

HPLC-CAD Analysis Protocol

Objective: To separate and quantify the components of the conjugation reaction mixture.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector and a Charged Aerosol Detector (CAD).

LC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5-95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Detection:

  • UV-Vis: Monitor at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

  • CAD: Use nitrogen as the nebulizing gas. The CAD provides a near-universal response for non-volatile analytes, making it ideal for quantifying the PEG linker which lacks a strong chromophore.[6][7][8]

  • Data Analysis: Integrate the peak areas from the CAD chromatogram for the unconjugated peptide, the linker, and the conjugated product. Calculate the area percentage for each species to determine the conjugation efficiency.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_analysis Analysis cluster_results Results peptide Alkyne-Peptide reaction_mix Reaction Mixture peptide->reaction_mix linker This compound linker->reaction_mix reagents CuSO4, NaAsc, TBTA reagents->reaction_mix lcms LC-MS Analysis reaction_mix->lcms Inject hplc HPLC-CAD Analysis reaction_mix->hplc Inject ms_data Mass Identification & Relative Abundance lcms->ms_data hplc_data Separation & Area % Quantification hplc->hplc_data

Caption: Experimental workflow for conjugation and analysis.

decision_tree start Need to Validate Conjugation? qualitative Qualitative Confirmation (Identity)? start->qualitative quantitative Quantitative Measurement (Efficiency)? qualitative->quantitative No ms Use Mass Spectrometry (High Specificity) qualitative->ms Yes hplc Use HPLC-CAD (Robust Quantification) quantitative->hplc Yes both Use Both for Comprehensive Analysis quantitative->both Need Both? ms->both hplc->both

Caption: Decision guide for selecting an analytical method.

Conclusion: Choosing the Right Tool for the Job

Both mass spectrometry and HPLC-CAD are powerful and reliable techniques for validating the conjugation efficiency of this compound.

  • Mass Spectrometry is the superior choice for unambiguous identification of the conjugated product. Its high sensitivity and specificity make it indispensable for confirming the molecular weight of the desired molecule and for identifying any potential side products. For qualitative "yes/no" confirmation of a successful reaction, MS is the gold standard.

  • HPLC-CAD excels in providing robust and accurate quantification of all major components in a reaction mixture. Its ability to provide a near-universal response for non-volatile compounds makes it particularly well-suited for quantifying PEGylated species, which may have poor UV absorbance. For routine monitoring of reaction kinetics and for high-throughput screening of reaction conditions, HPLC-CAD is an excellent choice.

For a comprehensive and in-depth characterization of a PEGylation reaction, a combined approach is recommended. HPLC can be used for initial separation and quantification, with fractions collected and further analyzed by mass spectrometry for definitive structural confirmation. This integrated workflow leverages the strengths of both techniques, providing researchers with the highest level of confidence in their conjugation outcomes.

References

A Head-to-Head Comparison: Boc-NH-PEG4-azide versus SMCC Crosslinker for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of crosslinker is a critical determinant of success. This guide provides an in-depth, data-driven comparison of two popular crosslinkers, Boc-NH-PEG4-azide and SMCC, to inform the selection process for antibody conjugation applications. This comprehensive analysis delves into the fundamental characteristics, performance metrics, and experimental considerations for each crosslinker. By presenting quantitative data in a clear, comparative format and providing detailed experimental protocols, this guide aims to equip researchers with the necessary information to optimize their conjugation strategies.

At a Glance: Key Differences and Performance Metrics

The selection between this compound, a component for bioorthogonal "click chemistry," and the traditional SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker hinges on the desired conjugation strategy, the nature of the payload, and the required stability of the final antibody conjugate.

ParameterThis compound (Click Chemistry)SMCC (NHS-Maleimide Chemistry)Key Considerations
Chemistry Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition.[1][2]NHS ester reaction with primary amines (lysines) and maleimide reaction with sulfhydryls (cysteines).Click chemistry offers high specificity and bioorthogonality, minimizing off-target reactions.[3][4][5] SMCC chemistry is well-established but can be less specific, targeting multiple lysine residues.
Drug-to-Antibody Ratio (DAR) Allows for precise control and production of homogeneous conjugates, especially with site-specific introduction of the azide or alkyne handle.[6]Often results in a heterogeneous mixture of conjugates with a wide DAR distribution (e.g., 0-8 for lysine conjugation).[7]For therapies requiring a defined and consistent product, click chemistry provides a significant advantage.[6]
Linker Stability The resulting triazole linkage is highly stable and resistant to cleavage in biological environments.The thioether bond formed by the maleimide-thiol reaction is susceptible to a retro-Michael reaction, leading to potential deconjugation in vivo.Linker stability is crucial for ensuring the payload remains attached to the antibody until it reaches the target, minimizing off-target toxicity.
Hydrophilicity The PEG4 spacer significantly increases the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation, especially with hydrophobic payloads.[][9][10]The cyclohexane group is hydrophobic, which can contribute to aggregation, particularly at higher DARs with hydrophobic drugs.[][11]Enhanced hydrophilicity can lead to improved pharmacokinetics and a better safety profile.[9][12]
Reaction Efficiency Click chemistry reactions are known for their high efficiency and quantitative yields, often exceeding 90%.[5]The efficiency of SMCC conjugation can be variable and is influenced by factors such as pH and the number of available reactive sites.High reaction efficiency simplifies purification and ensures a more consistent product.

Visualizing the Conjugation Chemistries

The distinct mechanisms of action for each crosslinker are illustrated below, highlighting the chemical transformations involved in antibody conjugation.

signaling_pathway cluster_azide_alkyne This compound (Click Chemistry) Ab_N3 Azide-Modified Antibody Conjugate_Triazole Antibody-Payload Conjugate (Stable Triazole Linkage) Ab_N3->Conjugate_Triazole Payload_Alkyne Alkyne-Modified Payload Payload_Alkyne->Conjugate_Triazole Catalyst Cu(I) Catalyst or Strain-Promoted Catalyst->Conjugate_Triazole

Caption: this compound conjugation via azide-alkyne click chemistry.

experimental_workflow cluster_smcc SMCC Crosslinker Ab_NH2 Antibody (Lysine -NH2) Ab_SMCC Maleimide-Activated Antibody Ab_NH2->Ab_SMCC NHS Ester Reaction SMCC SMCC SMCC->Ab_SMCC Conjugate_Thioether Antibody-Payload Conjugate (Thioether Bond) Ab_SMCC->Conjugate_Thioether Maleimide Reaction Payload_SH Sulfhydryl-Containing Payload (-SH) Payload_SH->Conjugate_Thioether logical_relationship cluster_boc_workflow This compound Workflow cluster_smcc_workflow SMCC Workflow Boc_Start Start Boc_Ab_Mod Antibody Azide Modification Boc_Start->Boc_Ab_Mod Boc_Payload_Mod Payload Alkyne Modification Boc_Start->Boc_Payload_Mod Boc_Click Click Chemistry Reaction Boc_Ab_Mod->Boc_Click Boc_Payload_Mod->Boc_Click Boc_Purify Purification Boc_Click->Boc_Purify Boc_Characterize Characterization (DAR, Aggregation) Boc_Purify->Boc_Characterize Boc_End Homogeneous Conjugate Boc_Characterize->Boc_End SMCC_Start Start SMCC_Ab_Activate Antibody Activation with SMCC SMCC_Start->SMCC_Ab_Activate SMCC_Conjugate Conjugation with SH-Payload SMCC_Ab_Activate->SMCC_Conjugate SMCC_Quench Quenching SMCC_Conjugate->SMCC_Quench SMCC_Purify Purification SMCC_Quench->SMCC_Purify SMCC_Characterize Characterization (DAR, Aggregation) SMCC_Purify->SMCC_Characterize SMCC_End Heterogeneous Conjugate SMCC_Characterize->SMCC_End

References

A Comparative Guide to the Serum Stability of Boc-NH-PEG4-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of linker molecules within bioconjugates is a critical parameter influencing therapeutic efficacy and safety. This guide provides an objective comparison of the serum stability of Boc-NH-PEG4-azide, a commonly used PEGylated linker, with alternative conjugation chemistries. The information presented is supported by experimental data from scientific literature, offering insights into the performance of these linkers in a biological milieu.

Quantitative Comparison of Linker Stability in Serum

The stability of a linker in serum is paramount for ensuring that the conjugated payload remains attached to its carrier molecule until it reaches the target site. Premature cleavage can lead to off-target effects and reduced therapeutic efficacy. The following table summarizes the serum stability of different linker types based on available literature. While specific half-life data for this compound is not extensively published, the stability of the azide group and PEGylation, in general, provides a strong indication of its performance.

Linker TypeConjugation ChemistryReported Serum Half-life/StabilityKey AdvantagesKey Disadvantages
PEG-Azide Click Chemistry (e.g., CuAAC, SPAAC)High; PEGylated peptides show >70% remaining after 48h in human plasma.[1] PEG-based glycoconjugates have half-lives of 3.3 to 12.8 hours in mouse serum, which can be extended.[2]High stability and selectivity of the azide group.[3] PEGylation enhances solubility and in vivo persistence.[4][5] Click chemistry provides defined and controllable conjugation.[3]Copper catalyst in CuAAC can be toxic to cells, though SPAAC avoids this.
Maleimide Michael Addition to ThiolsVariable and often low; susceptible to retro-Michael reaction and thioether exchange with serum proteins like albumin.[6][7][8][9] Can lose a significant portion of payload within hours.[6][8]High reactivity and specificity towards thiol groups.[7]Instability of the resulting thioether bond can lead to premature drug release.[7][8]
N-Aryl Maleimide Michael Addition to ThiolsHigher than traditional N-alkyl maleimides.[7]Improved stability of the thioether bond, reducing premature payload release.[7]Still relies on thiol-maleimide chemistry, which may have inherent stability limitations compared to click chemistry.
Vinyl Sulfone Michael Addition to ThiolsGenerally high.Forms a stable thioether bond.[7]Reaction can be slower than with maleimides.[6]
Oxime Reaction with Aldehydes/KetonesRelatively stable with ketones, less so with aldehydes.Bioorthogonal reaction.Requires the introduction of a carbonyl group.

Note: The stability of any conjugate can be influenced by the nature of the conjugated molecule, the specific conjugation site, and the biological environment.

Experimental Protocol: Assessing Serum Stability via LC-MS/MS

This protocol outlines a general procedure for determining the stability of a chemical conjugate, such as one formed with this compound, in serum using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method allows for the quantitative analysis of the parent compound and its degradation products over time.[10][11]

1. Materials and Reagents:

  • Test conjugate (e.g., this compound conjugated to a molecule of interest)

  • Human or animal serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (IS) - a structurally similar and stable compound

  • Microcentrifuge tubes

  • Incubator

  • Centrifuge

  • LC-MS/MS system

2. Experimental Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).

    • Spike the test conjugate into pre-warmed (37°C) serum to achieve the desired final concentration (e.g., 1-10 µM).

    • Prepare control samples by spiking the conjugate into PBS to assess for non-enzymatic degradation.

    • Incubate all samples at 37°C in a shaking water bath or incubator.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), aliquot a small volume (e.g., 50 µL) of the serum or PBS mixture into a clean microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • To each aliquot, add a cold protein precipitation solvent, such as acetonitrile or methanol (typically 3-4 volumes of the sample volume), containing the internal standard.[12]

    • Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[12]

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an appropriate LC column (e.g., C18).

    • Develop a suitable gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set up the mass spectrometer to monitor the parent ion of the test conjugate and any potential degradation products using Multiple Reaction Monitoring (MRM) for quantitative analysis.

3. Data Analysis:

  • Calculate the peak area ratio of the test conjugate to the internal standard for each time point.

  • Normalize the data to the t=0 time point to determine the percentage of the conjugate remaining.

  • Plot the percentage of remaining conjugate against time to visualize the degradation profile.

  • Calculate the half-life (t½) of the conjugate in serum.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

experimental_workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_extraction Extraction cluster_analysis Analysis start Spike Conjugate into Serum incubate Incubate at 37°C start->incubate aliquot Aliquot Sample at T=x incubate->aliquot precipitate Protein Precipitation (ACN/MeOH + IS) aliquot->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Half-life Calculation) lcms->data

Caption: Workflow for Serum Stability Assessment.

linker_comparison cluster_azide Azide (Click Chemistry) cluster_maleimide Maleimide (Thiol Chemistry) azide_stability High Stability azide_reaction Bioorthogonal azide_stability->azide_reaction azide_product Defined Conjugate azide_reaction->azide_product maleimide_stability Low Stability (Retro-Michael) maleimide_reaction Thiol-Specific maleimide_stability->maleimide_reaction maleimide_product Heterogeneous Products Possible maleimide_reaction->maleimide_product decision High In Vivo Stability Required? decision->azide_stability Yes decision->maleimide_stability No (or short-term)

Caption: Decision Tree for Linker Selection.

References

A Comparative Guide to the Characterization of Biomolecules Labeled with Boc-NH-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomolecules labeled with Boc-NH-PEG4-azide against alternative labeling strategies. It includes supporting experimental data, detailed protocols for key characterization techniques, and visualizations to aid in understanding the underlying principles and workflows.

Introduction to Biomolecule Labeling with this compound

This compound is a heterobifunctional linker that enables the covalent attachment of a polyethylene glycol (PEG) spacer to a biomolecule. This is achieved through "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise conjugation, while the azide group provides a reactive handle for attachment to alkyne-modified biomolecules or reporter tags. The PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1]

The primary method of conjugation for azide-containing linkers is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage. An alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore well-suited for applications in living systems.[2][3][4]

Comparison with Alternative Labeling Chemistries

The most common alternative to click chemistry for labeling biomolecules is the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines (such as the side chains of lysine residues) to form stable amide bonds.[] The choice between these methods depends on the specific requirements of the application, including the desired site-specificity of labeling and the sensitivity of the biomolecule to reaction conditions.

Data Presentation: Quantitative Comparison of Labeling Chemistries

The following tables summarize key quantitative data comparing the performance of azide-alkyne cycloaddition (representative of this compound labeling) with NHS ester-based labeling.

ParameterAzide-Alkyne Cycloaddition (CuAAC)NHS Ester Aminolysis
Target Functional Group Terminal AlkynePrimary Amine
Resulting Linkage 1,4-disubstituted 1,2,3-triazoleAmide
Typical Reaction pH 4.0 - 8.07.2 - 8.5[]
Typical Reaction Time 1 - 4 hours0.5 - 2 hours[]
Typical Reaction Temperature 25°C4 - 25°C[]
Typical Yield Very High (>95%)[2]High (>90%)
Specificity High (Bioorthogonal)Moderate (Targets available lysines)
Stability of Linkage Highly StableHighly Stable[]
ParameterStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)NHS Ester Aminolysis
Target Functional Group Strained Alkyne (e.g., DBCO, BCN)Primary Amine
Resulting Linkage 1,2,3-triazoleAmide
Typical Reaction pH 4.0 - 9.07.2 - 8.5[]
Typical Reaction Time 0.5 - 2 hours0.5 - 2 hours[]
Typical Reaction Temperature 4 - 37°C4 - 25°C[]
Typical Yield Very High (>95%)[2]High (>90%)
Specificity Very High (Bioorthogonal, Copper-free)[2][3][4]Moderate (Targets available lysines)
Stability of Linkage Highly StableHighly Stable[]

Experimental Protocols

This section provides detailed methodologies for key experiments in the labeling and characterization of biomolecules.

Protocol 1: Labeling a Monoclonal Antibody with this compound via SPAAC

This two-step protocol involves the initial modification of the antibody with a strained alkyne (DBCO) followed by the click reaction with this compound.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Step 1: Antibody Modification with DBCO

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in PBS (pH 8.0-8.5).

  • NHS Ester Stock Solution: Dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup: Add a 5 to 10-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

  • Characterization: Determine the concentration of the modified antibody (mAb-DBCO) using a spectrophotometer at 280 nm. The degree of labeling can be determined using mass spectrometry.

Step 2: Conjugation of this compound to mAb-DBCO

  • Reaction Setup: To the purified mAb-DBCO solution, add a 5-fold molar excess of this compound dissolved in DMSO. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the final conjugate (mAb-PEG4-NH-Boc) using size-exclusion chromatography (SEC) to remove any unreacted reagents.

Protocol 2: Characterization by Mass Spectrometry - Determining Degree of PEGylation

Materials:

  • PEGylated protein sample

  • Non-PEGylated protein control

  • MALDI-TOF or ESI-MS instrument

Procedure:

  • Sample Preparation: Purify the PEGylated protein to remove any free PEG.

  • Mass Spectrometry Analysis: Analyze the sample using MALDI-TOF or ESI-MS to obtain the molecular weight of the PEGylated protein.

  • Data Analysis:

    • Compare the observed molecular weight of the PEGylated protein to that of the unmodified protein.

    • The mass increase corresponds to the total mass of the attached PEG linkers.

    • Calculate the number of PEG molecules per protein by dividing the total mass increase by the molecular weight of a single this compound linker.[6]

Protocol 3: Functional Assessment - Enzyme Activity Assay for PEGylated α-Chymotrypsin

Materials:

  • α-Chymotrypsin (unmodified and PEGylated)

  • Substrate: Suc-Ala-Ala-Pro-Phe-pNA

  • 10 mM potassium phosphate buffer (pH 7.1)

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the unmodified and PEGylated α-chymotrypsin. Prepare a range of substrate concentrations from 0 to 0.5 mM in the phosphate buffer.

  • Reaction Initiation: In a cuvette, mix the enzyme solution (final concentration 0.8 μM) with the substrate solution.

  • Data Acquisition: Monitor the formation of the product, p-nitroaniline, by measuring the absorbance at 410 nm over time.

  • Data Analysis: Determine the initial reaction rates and calculate the Michaelis-Menten parameters (kcat and KM) for both the unmodified and PEGylated enzyme to assess any changes in catalytic efficiency and substrate affinity.[7][8][9]

Protocol 4: Structural Analysis - 2D 1H-15N HSQC NMR Spectroscopy

Materials:

  • 15N-labeled protein (unmodified and PEGylated)

  • NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation: Prepare a concentrated solution of the 15N-labeled protein (unmodified and PEGylated) in the NMR buffer.

  • Data Acquisition: Acquire a 2D 1H-15N HSQC spectrum. This experiment correlates the chemical shifts of amide protons with their directly bonded nitrogen atoms, providing a unique "fingerprint" of the protein's folded state.[1]

  • Data Analysis:

    • Compare the HSQC spectra of the unmodified and PEGylated protein.

    • Chemical shift perturbations (changes in peak positions) can indicate localized structural changes upon PEGylation.

    • Significant changes in the dispersion of peaks can suggest larger conformational changes or unfolding.

Mandatory Visualizations

Signaling Pathway: General Mechanism of Antibody-Drug Conjugate (ADC) Action

ADC_Mechanism cluster_circulation Blood Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).

Experimental Workflow: Protein Labeling and Characterization

experimental_workflow cluster_labeling Bioconjugation cluster_characterization Characterization start Biomolecule (e.g., Protein) conjugation Click Chemistry (e.g., SPAAC) start->conjugation reagent This compound + Alkyne Modifier reagent->conjugation labeled_protein Labeled Biomolecule conjugation->labeled_protein ms Mass Spectrometry (Degree of Labeling, Site of Labeling) labeled_protein->ms func_assay Functional Assay (e.g., Enzyme Activity) labeled_protein->func_assay nmr NMR Spectroscopy (Structural Integrity) labeled_protein->nmr

Caption: General workflow for labeling and characterizing biomolecules.

Logical Relationship: Comparison of Labeling Chemistries

labeling_comparison cluster_click Click Chemistry cluster_nhs Amine Reactive reagent Labeling Reagent azide This compound reagent->azide nhs NHS-Ester-PEG reagent->nhs c_alkyne Terminal Alkyne (CuAAC) azide->c_alkyne Copper Catalyst s_alkyne Strained Alkyne (SPAAC) azide->s_alkyne Copper-Free amine Primary Amine (e.g., Lysine) nhs->amine

Caption: Comparison of click chemistry and NHS ester labeling approaches.

References

Evaluating the Impact of the PEG4 Linker on Conjugate Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic index of biologics, including antibody-drug conjugates (ADCs). By increasing hydrodynamic size and masking epitopes, PEGylation can reduce immunogenicity and prolong circulation half-life. However, the PEG molecule itself is not immunologically inert and can elicit an anti-drug antibody (ADA) response. This guide provides a comparative analysis of the impact of a short-chain PEG linker, PEG4, on the immunogenicity of conjugates relative to other linker technologies, supported by experimental data and detailed methodologies.

The Double-Edged Sword of PEGylation

While PEGylation is a valuable tool to diminish the immunogenicity of therapeutic proteins, a growing body of evidence indicates that the PEG moiety can be immunogenic, leading to the production of anti-PEG antibodies.[1][2] These antibodies can trigger accelerated blood clearance (ABC) of the PEGylated conjugate, diminishing its therapeutic efficacy and potentially leading to hypersensitivity reactions.[2] The immunogenic response to PEG is influenced by various factors, including the molecular weight and structure (linear vs. branched) of the PEG, the nature of the conjugated molecule, and the dosing regimen.[3]

Impact of PEG Linker Length on Conjugate Properties

The length of the PEG linker plays a crucial role in balancing the pharmacokinetic and cytotoxic properties of an ADC. While direct head-to-head in vivo immunogenicity data for a PEG4 linker versus other linker types in a single study is limited in the public domain, general trends can be extrapolated from available research. Shorter PEG linkers, such as PEG4, are associated with faster clearance and shorter half-life compared to longer PEG chains.[4]

One study demonstrated that ADCs with longer PEG spacers (PEG8 and PEG12) exhibited minimal effects on reticulocyte and platelet counts and liver enzyme levels in rats, whereas ADCs with no PEG or a shorter PEG4 spacer showed reduced blood cell counts and elevated liver enzymes, indicating higher toxicity.[4] Furthermore, survival rates in rats were significantly higher for ADCs with PEG8 and PEG12 linkers compared to those with PEG4 or no PEG linker.[4] This suggests that while shorter PEG linkers may offer advantages in certain contexts, they may also be associated with less favorable pharmacokinetic and safety profiles compared to longer PEG linkers.

Data Presentation: A Comparative Overview of Linker Technologies

The following tables summarize representative data compiled from various sources to provide a comparative overview of different linker technologies, including those with short PEG chains. It is important to note that these values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental model used.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Linker TypePayloadTarget Cell LineIC50 (ng/mL)
Cleavable (Val-Cit)MMAEHER2+ (SK-BR-3)10-50
Non-Cleavable (SMCC)DM1HER2+ (SK-BR-3)50-150
PEGylated (PEG4) MMAE HER2+ (NCI-N87) 1.8
PEGylated (PEG10K)MMAEHER2+ (NCI-N87)40.5

Source: Compiled from various sources.[5]

Table 2: In Vivo Efficacy of ADCs in Xenograft Models

Linker TypePayloadXenograft ModelOutcome
Cleavable (Val-Cit)MMAECD30+ LymphomaTumor regression
Non-Cleavable (SMCC)DM1HER2+ Breast CancerTumor growth inhibition
PEGylated (Pendant PEG12) DM4 HER2+ Gastric Cancer Improved tumor growth inhibition vs. non-PEGylated

Source: Compiled from various sources.[5]

Table 3: Plasma Stability of ADCs

Linker TypePayloadSpecies% Intact ADC after 7 days
Cleavable (Val-Cit)MMAEMouse~50%
Non-Cleavable (SMCC)DM1Rat>80%
PEGylated (Linear PEG24) DM4 Mouse Significantly increased exposure vs. non-PEGylated

Source: Compiled from various sources.[5]

Experimental Protocols

A critical aspect of evaluating conjugate immunogenicity is the accurate detection and characterization of ADAs. The following section provides a detailed methodology for a standard enzyme-linked immunosorbent assay (ELISA) for the detection of anti-PEG antibodies.

Anti-PEG Antibody ELISA Protocol

This protocol outlines a direct ELISA method for the detection of anti-PEG IgG and IgM antibodies in human serum.

Materials:

  • High-binding 96-well microplates

  • Streptavidin

  • Biotinylated PEG

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample Diluent (e.g., 1% BSA in PBS)

  • Anti-human IgG-HRP conjugate

  • Anti-human IgM-HRP conjugate

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating:

    • Coat the microplate wells with streptavidin solution overnight at 4°C.

    • Wash the wells three times with Wash Buffer.

    • Add biotinylated PEG solution to the wells and incubate for 1 hour at room temperature.

    • Wash the wells three times with Wash Buffer.

  • Blocking:

    • Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

    • Wash the wells three times with Wash Buffer.

  • Sample Incubation:

    • Dilute serum samples and controls in Sample Diluent.

    • Add the diluted samples to the wells and incubate for 1-2 hours at room temperature.

    • Wash the wells five times with Wash Buffer.

  • Detection:

    • Add anti-human IgG-HRP or anti-human IgM-HRP conjugate diluted in Sample Diluent to the appropriate wells.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with Wash Buffer.

  • Development and Reading:

    • Add TMB Substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding Stop Solution.

    • Read the absorbance at 450 nm using a plate reader.

Data Analysis:

The presence and titer of anti-PEG antibodies are determined by comparing the absorbance values of the test samples to those of a negative control and a standard curve generated using a known concentration of anti-PEG antibody.

Signaling Pathways in Conjugate Immunogenicity

The immune response to a PEGylated conjugate can be initiated through two main pathways: T-cell dependent and T-cell independent B-cell activation.

T-Cell Independent B-Cell Activation

PEG, being a polymer with repeating subunits, can act as a T-cell independent type 2 (TI-2) antigen. This pathway is characterized by the direct activation of B-cells without the help of T-cells.

T_Cell_Independent_Activation T-Cell Independent B-Cell Activation by PEGylated Conjugate cluster_B_Cell B-Cell BCR B-Cell Receptor (BCR) (Surface IgM/IgD) Lyn Lyn (Src Family Kinase) BCR->Lyn Activation Syk Syk (Spleen Tyrosine Kinase) BCR->Syk Recruitment & Activation Lyn->BCR ITAM Phosphorylation Btk Btk (Bruton's Tyrosine Kinase) Syk->Btk Phosphorylation PLCG2 PLCγ2 Syk->PLCG2 Phosphorylation Btk->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NFkB_activation NF-κB Activation Ca_release->NFkB_activation PKC->NFkB_activation Proliferation Proliferation & Differentiation NFkB_activation->Proliferation Plasma_Cell Plasma Cell Proliferation->Plasma_Cell IgM_secretion Anti-PEG IgM Secretion Plasma_Cell->IgM_secretion PEG_Conjugate Multivalent PEGylated Conjugate PEG_Conjugate->BCR Cross-linking T_Cell_Dependent_Activation T-Cell Dependent B-Cell Activation by Protein Conjugate cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_T_Cell T-Helper Cell cluster_B_Cell B-Cell APC APC MHC_II_APC MHC class II APC->MHC_II_APC Peptide Presentation TCR T-Cell Receptor (TCR) MHC_II_APC->TCR Recognition CD4 CD4 MHC_II_APC->CD4 Activated_T_Cell Activated T-Helper Cell TCR->Activated_T_Cell Activation CD4->Activated_T_Cell CD40L_T CD40L CD40_B CD40 CD40L_T->CD40_B Co-stimulation Activated_T_Cell->CD40L_T BCR B-Cell Receptor (BCR) MHC_II_B MHC class II BCR->MHC_II_B Internalization, Processing & Presentation MHC_II_B->Activated_T_Cell Cognate Interaction NFkB_B NF-κB Activation CD40_B->NFkB_B Signal Transduction Proliferation_B Proliferation & Class Switching NFkB_B->Proliferation_B Plasma_Cell Plasma Cell Proliferation_B->Plasma_Cell Memory_B_Cell Memory B-Cell Proliferation_B->Memory_B_Cell IgG_secretion Anti-conjugate IgG Secretion Plasma_Cell->IgG_secretion Protein_Conjugate Protein Conjugate (e.g., ADC) Protein_Conjugate->APC Uptake & Processing Protein_Conjugate->BCR Binding

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG4-azide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of laboratory reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Boc-NH-PEG4-azide, a chemical frequently used by researchers, scientists, and drug development professionals. Due to its azide functional group, this compound requires specific handling protocols to mitigate potential hazards.

Immediate Safety and Hazard Information

This compound contains an organic azide. Organic azides are a class of highly reactive and potentially hazardous compounds. The primary risks are associated with the azide group, which can be toxic and may form explosive compounds under specific conditions.[1][2]

Key Hazards:

  • Explosion Risk: Organic azides can be sensitive to shock, friction, heat, or light and may decompose explosively.[1]

  • Formation of Hydrazoic Acid: Contact with acids can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[1][2][3]

  • Formation of Metal Azides: Contact with metals, especially heavy metals like copper and lead commonly found in plumbing, can form extremely unstable and shock-sensitive metal azides.[1][2][3][4]

  • Reactivity with Solvents: Mixing with halogenated solvents (e.g., dichloromethane, chloroform) can form explosive di- and tri-azidomethane.[1][5]

While the polyethylene glycol (PEG) component of the molecule is generally not considered hazardous and is biodegradable, its presence does not negate the hazards of the azide group.[6][7] Therefore, the entire molecule must be treated as hazardous waste.[6]

Data Presentation: Disposal and Incompatibility Summary

The following table summarizes critical information for the safe handling and disposal of this compound.

ParameterGuidelineRationale
Primary Disposal Route Collection by a licensed chemical waste disposal contractor or institutional EHS office.[1][2][6]Ensures compliant disposal and mitigates risks of improper handling.
Drain Disposal Strictly Prohibited. [2][4]Prevents the formation of explosive metal azides in plumbing systems.[2][3][4]
Solid Waste Disposal Prohibited. Laboratory chemical waste must not enter the municipal solid waste stream.[6]
Compatible Containers Clearly labeled, sealed, non-metal containers (e.g., glass or polyethylene).[1][3][5]Prevents reaction with metal and ensures clear identification of hazardous waste.
Acidic Waste Do NOT mix. Formation of highly toxic and explosive hydrazoic acid.[1][3]
Metals (including spatulas) Avoid all contact. Formation of highly unstable and shock-sensitive metal azides.[1][5]
Halogenated Solvents Do NOT mix. Potential formation of explosive di- and tri-azidomethane.[1][5]

Experimental Protocols for Disposal

Two primary protocols are available for the disposal of this compound waste, depending on the concentration and feasibility within your institution. The preferred and most straightforward method is direct disposal via your institution's hazardous waste program.

Protocol 1: Direct Disposal of Untreated Waste (Recommended)

This protocol is the standard and safest method for disposing of all waste containing this compound, including neat material, concentrated solutions, and contaminated labware.

Methodology:

  • Waste Collection:

    • Designate a specific, non-metal hazardous waste container (e.g., a high-density polyethylene or glass bottle) for all this compound waste.[1][3][5]

    • Never use a container with a metal cap or liner.

  • Segregation:

    • Keep the azide-containing waste stream separate from all other chemical waste, especially acidic waste.[1]

  • Labeling:

    • Clearly label the container with "Hazardous Waste," "Organic Azide Compound," and list all chemical constituents, including solvents and their approximate percentages.

  • Storage:

    • Keep the waste container securely sealed and store it in a cool, dry, designated secondary containment area away from light, heat, and incompatible materials.[1]

  • Arranging Pickup:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for pickup.[1][2]

Protocol 2: Chemical Deactivation of Dilute Aqueous Waste (Advanced)

This protocol should only be performed by trained personnel in a controlled laboratory setting for dilute aqueous solutions (≤ 5%) of this compound.[3][4] It involves chemically converting the azide to a more stable amine.[1] A risk assessment should be performed before proceeding.

Materials:

  • Dilute this compound waste (≤ 5% in water)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • Dilute sulfuric acid or hydrochloric acid

  • Stir plate and stir bar

  • pH paper or pH meter

  • Starch-iodide paper (for testing)

  • Sodium hydroxide (NaOH) for neutralization

  • All operations must be conducted in a certified chemical fume hood.

Methodology:

  • Setup: Place the beaker containing the dilute azide solution on a stir plate within a chemical fume hood. Begin gentle stirring.

  • Acidification: Slowly add dilute acid to the solution until the pH is approximately 3.

  • Quenching: While stirring vigorously, add the 20% sodium nitrite solution dropwise. The addition will generate nitrous acid in situ, which reacts with the azide. Nitrogen gas will evolve. Caution: This reaction can be exothermic and may produce nitrogen oxides. Add the nitrite solution slowly to control the reaction rate.

  • Testing for Completion: After the addition is complete, continue stirring for at least 2 hours. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper; a blue-black color indicates excess nitrous acid and a completed reaction. To test for residual azide, a drop of ferric chloride solution can be added to an acidified sample; a red color indicates the presence of remaining hydrazoic acid.[4]

  • Neutralization: Once the reaction is complete, slowly and carefully neutralize the solution to a pH between 6 and 9 by adding a dilute solution of sodium hydroxide.[4]

  • Final Disposal: Even after deactivation, the resulting solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS office.[4]

Mandatory Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated assess_type Assess Waste Type (Neat, Concentrated, Dilute, Contaminated) start->assess_type neat_concentrated Neat, Concentrated (>5%), or Contaminated with Solvents/Metals assess_type->neat_concentrated Neat / Conc. dilute_aq Dilute Aqueous Solution (<=5%)? assess_type->dilute_aq Dilute protocol1 Follow Protocol 1: Direct Disposal neat_concentrated->protocol1 deactivation_feasible Is Chemical Deactivation Feasible & Permitted? dilute_aq->deactivation_feasible Yes dilute_aq->protocol1 No protocol2 Follow Protocol 2: Chemical Deactivation deactivation_feasible->protocol2 Yes deactivation_feasible->protocol1 No collect_waste Collect in Labeled, Non-Metal Container protocol2->collect_waste protocol1->collect_waste ehs_disposal Arrange Disposal via EHS / Licensed Contractor collect_waste->ehs_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Boc-NH-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized reagents like Boc-NH-PEG4-azide is paramount for ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to build a foundation of trust and value beyond the product itself.

Hazard Identification and Safety Precautions

This compound is an organic azide compound. While the polyethylene glycol (PEG) component is generally considered to have low toxicity, the azide functional group necessitates careful handling due to its potential hazards. Organic azides can be energetic and may decompose violently under certain conditions, such as exposure to heat, shock, or friction.[1][2][3] They may also form highly toxic and explosive hydrazoic acid if they come into contact with strong acids.[4]

Key Hazard Information:

Hazard StatementDescriptionPrecautionary Measures
H302 Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.
H315 Causes skin irritationWear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice/attention.
H319 Causes serious eye irritationWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
H335 May cause respiratory irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

This data is based on a similar compound, Azido-PEG4-Boc, and should be considered representative for initial risk assessment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the chemical and potential projectiles in the event of a reaction.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.Prevents skin contact and absorption. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A flame-resistant lab coat.Protects against splashes and spills.
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural workflow for the safe handling and use of this compound in a typical laboratory setting, such as for a click chemistry reaction.

Preparation and Weighing
  • Work Area Setup : All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood.[5] The work area should be clean, uncluttered, and free of incompatible materials, especially strong acids and heavy metals.

  • Personal Protective Equipment : Before handling the compound, don the required PPE as detailed in the table above.

  • Weighing : Use a non-metallic spatula (e.g., ceramic or plastic) to weigh the desired amount of this compound.[5] Avoid using metal spatulas to prevent the formation of potentially explosive metal azides.

  • Container : Weigh the compound into a clean, dry glass vial or flask.

Solubilization
  • Solvent Selection : this compound is typically soluble in a variety of organic solvents. Refer to the product's technical data sheet for specific solubility information.

  • Dissolving : Add the appropriate solvent to the vial containing the weighed compound. Gently swirl or vortex the vial to dissolve the solid. Avoid vigorous shaking.

Experimental Protocol: Example of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol is a general guideline for a small-scale CuAAC "click" reaction. The specific concentrations and reaction conditions should be optimized for your particular substrates.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • A suitable ligand (e.g., THPTA or TBTA)

  • Reaction solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • In a clean reaction vessel, dissolve the alkyne-containing molecule in the chosen reaction solvent.

  • Add the solution of this compound to the reaction vessel.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in the reaction solvent.

  • In another vial, prepare a solution of copper(II) sulfate and the ligand.

  • Add the copper/ligand solution to the main reaction vessel, followed by the sodium ascorbate solution to initiate the reaction.[6]

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, proceed with the appropriate workup and purification steps for your product.

experimental_workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_post Post-Reaction prep_ppe Don Appropriate PPE prep_weigh Weigh this compound (non-metallic spatula) prep_ppe->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve react_mix Combine Azide and Alkyne Substrates prep_dissolve->react_mix react_add_cu Add Copper/Ligand Solution react_mix->react_add_cu react_add_asc Add Sodium Ascorbate to Initiate react_add_cu->react_add_asc react_monitor Monitor Reaction (TLC, LC-MS) react_add_asc->react_monitor post_workup Reaction Workup react_monitor->post_workup post_purify Purification of Product post_workup->post_purify

Caption: Experimental workflow for a typical CuAAC reaction using this compound.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to ensure safety and environmental compliance.

Waste Segregation and Collection:

  • Dedicated Waste Container : All waste containing this compound, including unused material, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a clearly labeled, dedicated hazardous waste container.[5]

  • Labeling : The container must be labeled as "Hazardous Waste: Contains Organic Azide".

  • Incompatible Waste : Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[5] Also, avoid mixing with heavy metal waste to prevent the formation of explosive metal azides.[5]

Disposal Procedure:

  • Direct Disposal (Recommended) : For small quantities typically used in research, the safest and most straightforward disposal method is to treat all this compound waste as hazardous waste. Seal the labeled waste container and arrange for pickup by your institution's environmental health and safety (EHS) department.

  • Chemical Deactivation (for dilute solutions, with EHS approval) : In some cases, dilute solutions of azides (<5%) may be chemically deactivated before disposal.[7] This procedure should only be performed by trained personnel with prior approval from their institution's EHS department. A general procedure involves the slow addition of an acidic solution of sodium nitrite to the stirred azide solution in a fume hood. This reaction generates gaseous byproducts and must be handled with extreme caution.[7] Never attempt chemical deactivation without consulting your EHS department.

  • Never Pour Down the Drain : Under no circumstances should solutions containing this compound be poured down the drain.[5][7] Azides can react with lead and copper plumbing to form highly explosive metal azides.[5][7]

disposal_plan start This compound Waste (solid, liquid, consumables) collect_waste Collect in a dedicated, labeled hazardous waste container start->collect_waste decision Consult Institutional EHS Policy collect_waste->decision direct_disposal Direct Disposal via EHS (Recommended) decision->direct_disposal Standard Protocol deactivation Chemical Deactivation (Dilute solutions, with EHS approval) decision->deactivation Special Circumstances ehs_pickup Arrange for EHS Pickup direct_disposal->ehs_pickup neutralize_dispose Neutralize and Dispose per EHS Guidelines deactivation->neutralize_dispose neutralize_dispose->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound waste.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Small Spill Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a labeled hazardous waste container using non-sparking tools. Clean the spill area with a suitable solvent.
Large Spill Evacuate the immediate area. Alert others and your supervisor. Contact your institution's EHS department immediately. Do not attempt to clean up a large spill yourself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG4-azide
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG4-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.